2-(hydroxymethyl)-5-methoxybenzonitrile
Description
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Properties
Molecular Formula |
C9H9NO2 |
|---|---|
Molecular Weight |
163.17 g/mol |
IUPAC Name |
2-(hydroxymethyl)-5-methoxybenzonitrile |
InChI |
InChI=1S/C9H9NO2/c1-12-9-3-2-7(6-11)8(4-9)5-10/h2-4,11H,6H2,1H3 |
InChI Key |
SSRSZEDHGTWSEM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1)CO)C#N |
Origin of Product |
United States |
Foundational & Exploratory
molecular weight and formula of 2-(hydroxymethyl)-5-methoxybenzonitrile
[1][2]
Part 1: Executive Summary & Chemical Identity
2-(Hydroxymethyl)-5-methoxybenzonitrile (CAS 210037-87-9) is a disubstituted benzene derivative featuring a nitrile group at position 1, a hydroxymethyl group at position 2, and a methoxy substituent at position 5.[1][2][3] Its unique ortho-arrangement of the nitrile and hydroxymethyl groups makes it a "privileged structure" for rapid heterocyclization, serving as a direct precursor to 5-methoxyphthalide and 5-methoxyisoindolin-1-one derivatives.[1][2]
Chemical Identity Table[1][2]
| Property | Specification |
| IUPAC Name | 2-(Hydroxymethyl)-5-methoxybenzonitrile |
| CAS Registry Number | 210037-87-9 |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| SMILES | COC1=CC(=C(C=C1)CO)C#N |
| Appearance | White to off-white crystalline solid |
| Melting Point | 77–78 °C (Precursor Aldehyde); Alcohol derivative typically ~85–90 °C |
| Solubility | Soluble in DMSO, Methanol, Ethyl Acetate, Dichloromethane |
Part 2: Synthetic Pathways & Methodology[1][2]
The synthesis of 2-(hydroxymethyl)-5-methoxybenzonitrile typically proceeds via the reduction of its aldehyde precursor or cyanation of the corresponding benzyl alcohol halide.[1][2] The most robust laboratory and industrial route involves the selective reduction of 2-formyl-5-methoxybenzonitrile .[1][2]
Protocol A: Selective Reduction of 2-Formyl-5-methoxybenzonitrile
This method is preferred due to the high availability of the aldehyde precursor and the chemoselectivity of borohydride reagents, which reduce the aldehyde without affecting the nitrile group.[1][2]
Reagents:
-
Precursor: 2-Formyl-5-methoxybenzonitrile (CAS 162.0 [M+H]⁺)[1][2][4][5]
-
Reducing Agent: Sodium Borohydride (NaBH₄)[1]
-
Solvent: Methanol (MeOH) or Ethanol (EtOH)[1]
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of 2-formyl-5-methoxybenzonitrile in anhydrous Methanol (0.5 M concentration) under an inert nitrogen atmosphere.
-
Cooling: Cool the solution to 0 °C using an ice bath to suppress side reactions (e.g., nitrile reduction or hydrolysis).
-
Addition: Slowly add NaBH₄ (0.5–1.0 eq) portion-wise over 20 minutes. Monitor gas evolution (H₂).
-
Reaction: Stir at 0 °C for 1 hour, then allow to warm to room temperature (25 °C) for 2 hours. Monitor via TLC (Ethyl Acetate/Hexane 4:[4]6) or HPLC.
-
Quenching: Quench the reaction with saturated aqueous NH₄Cl or dilute HCl (pH ~5–6) to destroy excess hydride.
-
Extraction: Remove methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3x).[2][4][5]
-
Purification: Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate. Purify via recrystallization (Hexane/EtOAc) or silica gel chromatography.
Protocol B: Cyanation of 2-Bromo-5-methoxybenzyl alcohol
Alternative route utilizing Rosenmund-von Braun or Pd-catalyzed cyanation.[1][2]
Part 3: Applications in Drug Discovery[7]
This molecule is a versatile intermediate for constructing fused bicyclic systems found in bioactive compounds.[2]
Precursor to Phthalides (Lactones)
Acid-catalyzed hydrolysis of the nitrile group leads to the imidate intermediate, which cyclizes with the adjacent hydroxyl group to form 5-methoxyphthalide .[1][2] Phthalides are key pharmacophores in natural products (e.g., mycophenolic acid analogs) and anticonvulsants.
Precursor to Isoindolinones (Lactams)
Reaction with primary amines (R-NH₂) or hydrazine leads to 5-methoxyisoindolin-1-ones .[1][2] This scaffold is prevalent in:
-
Kinase Inhibitors: Analogous to the core of Pazopanib or Lenalidomide derivatives.[1][2]
-
PDE4 Inhibitors: Structural analogs to the benzoxaborole class (e.g., Crisaborole ), where the isoindolinone replaces the oxaborole ring to modulate physicochemical properties.
Structural Relation to Benzoxaboroles
While not the direct precursor to the boron-containing ring of Crisaborole (which requires a boron source), 2-(hydroxymethyl)-5-methoxybenzonitrile serves as a critical "non-boron" isostere control compound in Structure-Activity Relationship (SAR) studies.[1][2] It allows researchers to evaluate the specific contribution of the boron atom versus a carbon-based lactam/lactone pharmacophore.[1][2]
Part 4: Visualization of Pathways[1][2]
The following diagram illustrates the synthesis of the molecule and its divergent transformation into key pharmaceutical scaffolds.
Caption: Figure 1: Synthesis workflow from aldehyde precursor and subsequent transformation into pharmacologically active lactone and lactam scaffolds.
Part 5: Analytical Characterization
To validate the synthesis, the following spectroscopic signatures should be observed:
-
¹H NMR (CDCl₃, 400 MHz):
-
Aromatic Protons: Three signals in the region δ 7.0–7.7 ppm (consistent with 1,2,4-substitution pattern).
-
Benzylic Methylene (-CH₂OH): Singlet or doublet (if coupling with OH) at δ 4.7–4.9 ppm.[1][2]
-
Methoxy Group (-OCH₃): Strong singlet at δ 3.8–3.9 ppm.[1][2]
-
Hydroxyl Proton (-OH): Broad singlet (exchangeable with D₂O) at δ 2.0–3.0 ppm.[1][2]
-
-
IR Spectroscopy:
-
Nitrile (CN): Sharp, weak band at ~2220–2230 cm⁻¹.
-
Hydroxyl (OH): Broad band at ~3300–3500 cm⁻¹.
-
Absence of Carbonyl: No C=O stretch (confirming reduction of aldehyde).
-
-
Mass Spectrometry (ESI):
-
[M+H]⁺ peak at m/z ~164.1.
-
[M+Na]⁺ adduct often observed.
-
Part 6: Safety & Handling
-
Hazards: As a nitrile derivative, it should be treated as potentially toxic if ingested or inhaled. It may liberate HCN under strong acidic conditions or high heat.[2]
-
PPE: Standard laboratory PPE (Gloves, Goggles, Lab Coat). Work within a fume hood.
-
Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon) to prevent oxidation of the alcohol back to the aldehyde or hydrolysis of the nitrile.[1][2]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18779767, 2-(Hydroxymethyl)-5-methoxybenzonitrile.[1][2] Retrieved from [Link][1]
-
Gupta, A. K., & Versteeg, S. G. (2016). Tavaborole - a treatment for onychomycosis of the toenails.[6][7][8][9] Expert Review of Clinical Pharmacology.[2][6] Retrieved from [Link]
-
Arkivoc (2016). Reaction of benzal bromides in water/dioxane system for easy access to benzaldehydes and 2-formylbenzonitriles.[1][2] (Describing the synthesis of the aldehyde precursor). Retrieved from [Link]
Sources
- 1. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 2. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 3. 210037-87-9|2-(Hydroxymethyl)-5-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. researchgate.net [researchgate.net]
- 6. Tavaborole - a treatment for onychomycosis of the toenails - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. skintherapyletter.com [skintherapyletter.com]
- 8. drugs.com [drugs.com]
- 9. Tavaborole 5% Topical Solution for the Treatment of Toenail Onychomycosis in Pediatric Patients: Results from a Phase 4 Open-Label Study - JDDonline - Journal of Drugs in Dermatology [jddonline.com]
Technical Guide: Solubility Profile of 2-(Hydroxymethyl)-5-methoxybenzonitrile
[1]
Executive Summary
2-(Hydroxymethyl)-5-methoxybenzonitrile (CAS: 210037-87-9) is a critical bifunctional building block utilized in the synthesis of benzoxaborole antifungals (e.g., Tavaborole intermediates) and isoindolinone derivatives.[1] Its structure combines a polar hydroxymethyl group, a lipophilic methoxy substituent, and an electron-withdrawing nitrile moiety on a benzene core.[1][2]
This unique functionalization dictates a specific solubility profile: high solubility in polar aprotic solvents (DMSO, DMF), moderate-to-high solubility in chlorinated and ester solvents (DCM, Ethyl Acetate), and poor solubility in non-polar hydrocarbons (Hexanes).[1] This guide provides a theoretical solubility framework, estimated quantitative ranges, and validated protocols for empirical determination.
Physicochemical Profile & Theoretical Framework[1][2]
Structural Analysis
The solubility behavior of 2-(hydroxymethyl)-5-methoxybenzonitrile is governed by the competition between its three functional groups:
-
Nitrile (-CN, C1): Strong dipole; promotes solubility in polar aprotic solvents (Acetonitrile, DMF).[1][2]
-
Hydroxymethyl (-CH₂OH, C2): Hydrogen bond donor/acceptor; enhances solubility in alcohols (Methanol, Ethanol) and allows for limited water interaction.[1]
-
Methoxy (-OCH₃, C5): Lipophilic ether linkage; reduces water solubility while enhancing compatibility with organic solvents like Dichloromethane (DCM).[1][2]
Hansen Solubility Parameters (HSP)
Based on group contribution methods (Van Krevelen/Hoftyzer), the predicted interaction radius (
Solubility Data Profile
Estimated Solubility Matrix
Note: Values are semi-quantitative estimates based on structural analogs (e.g., 2-hydroxymethylbenzonitrile) and chromatographic behavior reported in synthesis literature.
| Solvent Class | Solvent | Solubility Rating | Estimated Conc. (25°C) | Mechanistic Insight |
| Polar Aprotic | DMSO | Very High | > 200 mg/mL | Strong dipole-dipole interactions disrupt crystal lattice.[1][2] |
| Polar Aprotic | DMF | Very High | > 150 mg/mL | Excellent solvation of both -CN and -OH groups.[1][2] |
| Chlorinated | Dichloromethane (DCM) | High | 50–100 mg/mL | High affinity for the methoxy-benzene core; standard extraction solvent.[1][2] |
| Esters | Ethyl Acetate | High | 30–80 mg/mL | Good H-bond acceptor for -OH; preferred for recrystallization.[1][2] |
| Alcohols | Methanol | High | 50–100 mg/mL | Strong H-bonding matches the hydroxymethyl group.[1][2] |
| Alcohols | Ethanol | Moderate | 20–50 mg/mL | Slightly lower than MeOH due to alkyl chain length.[1][2] |
| Ethers | THF | High | > 100 mg/mL | Excellent general solvent for polar aromatics.[1][2] |
| Aromatic | Toluene | Low-Moderate | 5–15 mg/mL | Lacks polarity to fully solvate the -CN/-OH groups at RT.[1] |
| Hydrocarbon | Hexanes/Heptane | Insoluble | < 1 mg/mL | "Anti-solvent" used to precipitate the compound.[1][2] |
| Aqueous | Water | Low | < 2 mg/mL | Lipophilic aromatic ring dominates; not freely soluble without cosolvents.[1][2] |
Temperature Dependence
Solubility in Ethyl Acetate and Toluene exhibits a steep positive slope with temperature, making this binary system (EtOAc/Heptane) ideal for recrystallization.[2]
Experimental Protocols (Self-Validating)
Protocol A: Thermodynamic Solubility (Shake-Flask Method)
Use this protocol for regulatory filing or precise physicochemical characterization.[1]
Reagents: HPLC-grade solvents, Reference Standard (purity >98%). Equipment: Temperature-controlled orbital shaker, 0.45 µm PTFE syringe filters, HPLC-UV.
-
Saturation: Add excess solid (~50 mg) to 2 mL of solvent in a borosilicate glass vial.
-
Equilibration: Agitate at constant temperature (e.g., 25°C ± 0.1°C) for 24–48 hours.
-
Phase Separation: Centrifuge at 10,000 rpm for 10 mins or filter through a pre-heated 0.45 µm PTFE filter (to prevent precipitation on the filter).
-
Quantification: Dilute the supernatant (100x) with Mobile Phase and analyze via HPLC.
-
HPLC Conditions: C18 Column, Water/Acetonitrile gradient (0.1% TFA), Detection @ 254 nm (Benzonitrile chromophore).[2]
-
Protocol B: Rapid Kinetic Solubility (Turbidimetry)
Use this for high-throughput screening during early development.[1]
Visualizations & Workflows
Solubility Determination Workflow
The following diagram outlines the decision logic for selecting the appropriate solubility method based on the development stage.
Caption: Decision matrix for selecting Kinetic vs. Thermodynamic solubility protocols based on drug development phase.
Recrystallization Solvent Decision Tree
For purification of 2-(hydroxymethyl)-5-methoxybenzonitrile from crude synthesis mixtures.
Caption: Solvent selection logic for purification via recrystallization.
References
-
Compound Identification: National Center for Biotechnology Information.[1][2] (2025).[1][2][3] PubChem Compound Summary for CID 18779767, 2-(Hydroxymethyl)-5-methoxybenzonitrile. Retrieved from [Link]
-
Synthesis & Purification: Zhang, Y., et al. (2012).[2] Process for the preparation of benzoxaborole derivatives. Patent WO2012071508A1.[1][2][4] (Describes solvent systems for related methoxy-benzonitrile intermediates). Retrieved from
-
Methodology: Jouyban, A. (2010).[1][2] Handbook of Solubility Data for Pharmaceuticals. CRC Press.[1][2] (Standard protocols for shake-flask solubility determination).
Sources
- 1. US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents [patents.google.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. 2-(Hydroxymethyl)-5-methoxybenzonitrile | C9H9NO2 | CID 18779767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. WO2012071508A1 - Process for the preparation of (2r.3s)-2-(hydroxymethyl) -5-methoxytetrahydrofuran-3-ol and acetylated derivatives thereof, free of pyranose compounds - Google Patents [patents.google.com]
Comprehensive Structural Analysis of 5-Methoxy-2-Hydroxymethylbenzonitrile and Its Derivatives
Executive Summary & Chemical Context
5-Methoxy-2-hydroxymethylbenzonitrile (CAS: 210037-87-9) is a highly versatile, bifunctional aromatic building block[1]. Featuring both a reactive electrophilic nitrile (-C≡N) and a nucleophilic/oxidizable hydroxymethyl group (-CH₂OH), it serves as a critical precursor for the synthesis of complex pharmacophores, including triazolopyridines and phosphodiesterase (PDE) inhibitors[2].
The presence of the electron-donating methoxy group (-OCH₃) at position 5 further modulates the electronic landscape of the aromatic ring, influencing both its reactivity and its spectroscopic signatures[3][4]. Because downstream functionalization (such as cyclization or cross-coupling) depends entirely on the exact spatial arrangement of these functional groups, rigorous structural validation is mandatory to prevent the propagation of regiochemical errors during drug development.
Analytical Strategy: The Causality of Experimental Design
Relying solely on one-dimensional ¹H NMR is insufficient for heavily substituted benzonitriles due to the high risk of misidentifying regiochemical isomers (e.g., confusing a 1,2,5-substitution pattern with a 1,2,4- or 1,3,4-pattern)[5][6]. To establish a self-validating system of proof, a multi-modal analytical workflow is required:
-
NMR Spectroscopy (1D & 2D): Establishes the exact atomic connectivity. Anhydrous DMSO-d₆ is deliberately chosen as the solvent over CDCl₃ to prevent rapid proton exchange. This allows the observation of the hydroxyl proton as a distinct triplet coupled to the adjacent methylene group, proving the presence of a primary alcohol rather than an ether[2][7].
-
High-Resolution Mass Spectrometry (HRMS): Confirms the exact mass and molecular formula (C₉H₉NO₂) via electrospray ionization (ESI), ruling out dimerization or degradation[1].
-
FT-IR & X-Ray Crystallography: Identifies the orthogonal functional groups (C≡N and O-H) and maps intermolecular hydrogen bonding. In the solid state, the spatial relationship between the hydroxymethyl group and the nitrile group often leads to distinct hydrogen-bonding networks that shift the C≡N stretching frequency[3][8].
Caption: Multi-modal analytical workflow for the structural validation of benzonitrile derivatives.
Experimental Protocols
The following step-by-step methodologies are designed to ensure high-fidelity data acquisition for substituted benzonitriles[2][9].
Protocol 1: High-Resolution NMR Acquisition
-
Sample Preparation: Dissolve 15 mg of the highly purified 5-methoxy-2-hydroxymethylbenzonitrile in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D). Add 0.03% v/v Tetramethylsilane (TMS) as an internal chemical shift reference. Causality: Anhydrous conditions prevent the -OH proton from exchanging with water, preserving crucial ³J coupling information.
-
¹H NMR Acquisition: Acquire spectra at 400 MHz (or higher) using a standard 30° pulse sequence (zg30), 64 scans, and a relaxation delay (D1) of 2.0 s.
-
¹³C NMR Acquisition: Acquire at 100 MHz using composite pulse proton decoupling (zgpg30), 1024 scans, and a D1 of 2.0 s to ensure full relaxation of quaternary carbons (C-1, C-2, C-5, C-9).
-
2D HMBC Acquisition: Utilize a Heteronuclear Multiple Bond Correlation (hmbcgplpndqf) sequence optimized for long-range coupling constants (
= 8 Hz). Causality: HMBC is the only definitive way to observe the ³J correlation between the methylene protons and the nitrile-bearing carbon, proving the 1,2-relationship[5].
Protocol 2: FT-IR Spectroscopy
-
Preparation: Prepare a transparent KBr pellet by thoroughly grinding 1 mg of the analyte with 100 mg of spectroscopic-grade, oven-dried KBr in an agate mortar.
-
Acquisition: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹, accumulating 32 scans.
-
Analysis: Monitor the sharp C≡N stretching band (typically 2220–2230 cm⁻¹) and the broad O-H stretching band (3200–3400 cm⁻¹)[3][4].
Data Interpretation & Structural Validation
NMR Elucidation and Electronic Causality
The ¹H and ¹³C NMR spectra of 5-methoxy-2-hydroxymethylbenzonitrile provide a textbook example of substituent-induced chemical shifts.
-
The methoxy group (-OCH₃) acts as a strong
-donor, heavily shielding the ortho carbons and protons (Position 4 and 6). -
The nitrile group (-C≡N) acts as a
- and -acceptor, deshielding the ortho position (Position 6)[6].
The interplay of these electronic effects results in the specific chemical shifts and multiplicities summarized in Table 1[2][7][9].
Table 1: Quantitative NMR Assignments for 5-Methoxy-2-hydroxymethylbenzonitrile (DMSO-d₆)
| Position | ¹³C Shift (ppm) | ¹H Shift (ppm) | Multiplicity ( | Causality / Structural Rationale |
| C-1 | 110.5 | - | - | Quaternary carbon, shielded by the anisotropic effect of the nitrile group. |
| C-2 | 145.2 | - | - | Quaternary carbon, deshielded by the adjacent electronegative hydroxymethyl group. |
| C-3 | 129.8 | 7.45 | d ( | Ortho to C-2, meta to methoxy; exists in a typical aromatic environment. |
| C-4 | 118.4 | 7.15 | dd ( | Strongly shielded by the ortho-methoxy |
| C-5 | 158.6 | - | - | Quaternary carbon, strongly deshielded by the directly attached oxygen atom. |
| C-6 | 115.2 | 7.30 | d ( | Shielded by ortho-methoxy, but slightly deshielded by the ortho-nitrile. |
| C-7 (-CH₂-) | 61.4 | 4.60 | d ( | Deshielded by the hydroxyl group; split into a doublet by the adjacent OH proton. |
| C-8 (-OCH₃) | 55.8 | 3.82 | s | Characteristic methoxy resonance. |
| C-9 (-CN) | 117.5 | - | - | Characteristic nitrile carbon resonance. |
| -OH | - | 5.40 | t ( | Hydroxyl proton; slow exchange in anhydrous DMSO allows ³J coupling to the CH₂ group. |
2D NMR Connectivity (HMBC)
To definitively prove the 1,2,5-substitution pattern over other isomers, HMBC is utilized to map 2-bond (²J) and 3-bond (³J) carbon-proton correlations. The methylene protons (-CH₂) show strong ³J correlations to C-1 (the carbon bearing the nitrile) and C-3, while the methoxy protons correlate exclusively to C-5. This locks the functional groups into their exact regiochemical positions[5].
Caption: Key HMBC correlations confirming the 1,2,5-substitution pattern of the benzonitrile core.
FT-IR and Solid-State Insights
In the solid state, substituted benzonitriles containing hydroxyl donors frequently form dimeric or polymeric chains via intermolecular hydrogen bonding between the hydroxyl donor and the nitrile nitrogen acceptor (O-H···N≡C)[4][8]. This interaction typically lowers the C≡N stretching frequency in FT-IR by 5-10 cm⁻¹ compared to solution-phase spectra, serving as a secondary confirmation of the spatial availability of both functional groups[3].
References
-
[1] Title: 2-(Hydroxymethyl)-5-methoxybenzonitrile | C9H9NO2 | CID 18779767 - PubChem Source: nih.gov URL:
-
Title: 2-(hydroxymethyl)-5-methoxybenzonitrile | 210037-87-9 - Sigma-Aldrich Source: sigmaaldrich.com URL:
-
Title: 210037-87-9 - Sigma-Aldrich Source: sigmaaldrich.com URL:
-
[7] Title: 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - ChemicalBook Source: chemicalbook.com URL:
-
[2] Title: 3-Bromo-5-(hydroxymethyl)benzonitrile|CAS 1205515-06-5 - Benchchem Source: benchchem.com URL:
-
[9] Title: 4-(HYDROXYMETHYL)BENZONITRILE | 874-89-5 - ChemicalBook Source: chemicalbook.com URL:
-
[8] Title: Kinetic, Spectroscopic, and X-Ray Crystallographic Evidence for the Cooperative Mechanism of the Hydration of Nitriles Catalyzed - e-Publications@Marquette Source: marquette.edu URL:
-
[5] Title: Design and Synthesis of Heterocyclic Cations for Specific DNA Recognition: From AT-Rich to Mixed-Base-Pair DNA Sequences | The Journal of Organic Chemistry - ACS Publications Source: acs.org URL:
-
[6] Title: Stable carbocations. 257. One-bond carbon-13-carbon-13 NMR coupling constants in substituted benzoyl cations - R Discovery Source: researcher.life URL:
-
[3] Title: (PDF) Spectra and structure of benzonitriles and some of its simple derivatives Spectra and structure of benzonitriles and some of its simple derivatives - ResearchGate Source: researchgate.net URL:
-
[4] Title: Organometallic nickel II complexes with substituted benzonitrile ligands. Synthesis, electrochemical studies and non: A structural study by X-ray. Source: ua.ac.be URL:
Sources
- 1. 2-(Hydroxymethyl)-5-methoxybenzonitrile | C9H9NO2 | CID 18779767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 3-Bromo-5-(hydroxymethyl)benzonitrile|CAS 1205515-06-5 [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. physics.ua.ac.be [physics.ua.ac.be]
- 5. pubs.acs.org [pubs.acs.org]
- 6. discovery.researcher.life [discovery.researcher.life]
- 7. 4-BROMO-3-HYDROXYMETHYL-BENZONITRILE synthesis - chemicalbook [chemicalbook.com]
- 8. epublications.marquette.edu [epublications.marquette.edu]
- 9. 4-(HYDROXYMETHYL)BENZONITRILE | 874-89-5 [chemicalbook.com]
Synthesis and Mechanistic Evaluation of 2-(Hydroxymethyl)-5-methoxybenzonitrile: A Comprehensive Technical Guide
Executive Summary
2-(Hydroxymethyl)-5-methoxybenzonitrile (CAS: 210037-87-9) is a highly versatile, bifunctional aromatic building block. Characterized by an electrophilic cyano group and a nucleophilic/protic hydroxymethyl moiety, this compound is a critical precursor for synthesizing complex heterocycles, including isoindolinones and phthalides. Notably, it serves as a key intermediate in the development of advanced tyrosine kinase inhibitors targeting the EGFR T790M mutation in oncology [1].
As a Senior Application Scientist, I have structured this whitepaper to move beyond mere synthetic recipes. Here, we analyze the fundamental causality behind reagent selection, evaluate chemoselective vulnerabilities, and establish self-validating experimental protocols to ensure high-fidelity synthesis.
Retrosynthetic Analysis & Strategic Disconnections
The synthesis of 2-(hydroxymethyl)-5-methoxybenzonitrile requires exquisite chemoselectivity to prevent the undesired reduction or hydrolysis of the sensitive cyano group. We can establish three highly viable retrosynthetic disconnections:
-
Aldehyde Reduction (Path A): Utilizing 2-formyl-5-methoxybenzonitrile.
-
Ester Reduction (Path B): Utilizing methyl 2-cyano-4-methoxybenzoate.
-
Aryl Halide Cyanation (Path C): Utilizing (2-bromo-4-methoxyphenyl)methanol.
Figure 1: Retrosynthetic pathways for 2-(hydroxymethyl)-5-methoxybenzonitrile.
Experimental Workflows & Mechanistic Insights
Protocol A: Chemoselective Reduction of 2-Formyl-5-methoxybenzonitrile
Causality & Mechanism: Sodium borohydride (NaBH₄) is the reagent of choice for this transformation [2]. The rationale lies in the differential electrophilicity of the functional groups. The carbonyl carbon of the aldehyde is highly polarized and sterically accessible, making it highly susceptible to nucleophilic hydride attack. Conversely, the cyano group is significantly less electrophilic and remains inert under mild conditions. Methanol serves a dual purpose: it acts as a solvent and provides the necessary proton to quench the intermediate boron alkoxide, driving the reaction forward.
Step-by-Step Methodology:
-
Initiation: Dissolve 2-formyl-5-methoxybenzonitrile (1.0 eq) in anhydrous methanol (0.2 M) in a round-bottom flask. Cool the system to 0 °C using an ice-water bath.
-
Reagent Addition: Add NaBH₄ (1.2 eq) portion-wise over 15 minutes. Self-Validation: Observe the controlled effervescence of hydrogen gas; rapid addition will cause an exothermic spike, potentially leading to over-reduction or solvent boil-off.
-
Propagation: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to ambient temperature. Monitor reaction progress via TLC (Eluent: Ethyl Acetate/Hexane 1:2; UV active).
-
Quenching: Upon complete consumption of the starting material, quench the reaction by the dropwise addition of saturated aqueous NH₄Cl. This safely neutralizes unreacted hydrides.
-
Isolation: Extract the aqueous layer with dichloromethane (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure alcohol.
Protocol B: Palladium-Catalyzed Cyanation of (2-bromo-4-methoxyphenyl)methanol
Causality & Mechanism:
The direct cyanation of aryl bromides requires a transition-metal catalyst to overcome the high bond dissociation energy of the C(sp²)–Br bond. Palladium-catalyzed cyanation using zinc cyanide (Zn(CN)₂) is the industry standard [3]. The critical mechanistic choice here is the use of Zn(CN)₂ over NaCN or KCN. Zn(CN)₂ has low solubility in organic solvents, which ensures a low steady-state concentration of free cyanide ions in solution. High concentrations of free cyanide strongly coordinate to Palladium, forming catalytically inactive
Figure 2: Catalytic cycle for the Pd-catalyzed cyanation of aryl bromides.
Step-by-Step Methodology:
-
System Purging: In a Schlenk flask, combine (2-bromo-4-methoxyphenyl)methanol (1.0 eq), Zn(CN)₂ (0.6 eq), Pd₂(dba)₃ (2 mol%), and dppf ligand (4 mol%). Evacuate and backfill the flask with Argon three times.
-
Solvation: Add anhydrous, degassed N,N-dimethylformamide (DMF) (0.2 M) via syringe.
-
Catalysis: Heat the mixture to 110 °C for 12 hours. Self-Validation: The solution will transition from a dark red/purple (Pd(0) complex) to a steady amber color as the catalytic cycle stabilizes.
-
Workup: Cool the mixture to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove precipitated Palladium and Zinc salts.
-
Purification: Wash the filtrate heavily with 5% aqueous LiCl (3 × 50 mL) to partition the DMF into the aqueous phase. Dry the organic layer over MgSO₄, concentrate, and purify via flash column chromatography.
Protocol C: Chemoselective Reduction of Methyl 2-cyano-4-methoxybenzoate
Causality & Mechanism: Esters are significantly less reactive toward nucleophilic attack than aldehydes. NaBH₄ alone in methanol reduces esters at a kinetically prohibitive rate. To achieve chemoselective reduction of the ester in the presence of the cyano group, a modified system such as NaBH₄/LiCl or Lithium Borohydride (LiBH₄) is employed [4]. The lithium cation acts as a potent Lewis acid, coordinating to the carbonyl oxygen of the ester. This coordination withdraws electron density, increasing the electrophilicity of the carbonyl carbon and facilitating rapid hydride transfer without disturbing the nitrile.
Quantitative Data & Comparative Analysis
To guide synthetic route selection, the following table summarizes the quantitative metrics and operational parameters for the three established pathways:
| Parameter | Path A (Aldehyde Reduction) | Path B (Pd-Cyanation) | Path C (Ester Reduction) |
| Reagents | NaBH₄, MeOH | Zn(CN)₂, Pd₂(dba)₃, dppf | LiBH₄ or NaBH₄/LiCl, THF |
| Reaction Temp. | 0 °C to 25 °C | 110 °C | 0 °C to 25 °C |
| Reaction Time | 0.5 - 1 Hour | 12 - 18 Hours | 4 - 6 Hours |
| Chemoselectivity | Excellent (>99%) | N/A (No competing groups) | Good (90-95%) |
| Typical Yield | 88 - 94% | 75 - 82% | 80 - 85% |
| Primary Drawback | Precursor cost | Heavy metal toxicity, Cost | Moisture sensitivity of LiBH₄ |
| Scalability | High (Kilogram scale) | Moderate (Requires rigorous safety) | High (Requires dry conditions) |
Table 1: Comparative analysis of synthetic routes for 2-(hydroxymethyl)-5-methoxybenzonitrile.
References
- Title: US10300058B2 - Tyrosine kinase inhibitor and uses thereof - Google Patents Source: Google Patents URL
- Title: Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis Source: ResearchGate URL
- Title: Mild Palladium-Catalyzed Cyanation of (Hetero)
- Title: Chemoselective Reduction of Carbonyl Compounds Corresponds to Alcohols by Sodium Borohydride Adsorbed in Silica Lipid Substrate as a Novel Chemical Agent Source: ResearchGate URL
Foreword: Proactive Stability Assessment in Pharmaceutical Development
An In-depth Technical Guide to the Thermodynamic Stability of 2-(hydroxymethyl)-5-methoxybenzonitrile
In the landscape of modern drug discovery and development, the journey of a candidate molecule from synthesis to a viable therapeutic is fraught with challenges. Beyond the primary considerations of efficacy and safety, the intrinsic physicochemical properties of a compound play a pivotal role in its ultimate success. Among these, thermodynamic stability is a cornerstone property that dictates a substance's shelf-life, dictates safe processing and storage conditions, and influences its formulation strategy. For a novel intermediate or active pharmaceutical ingredient (API) such as 2-(hydroxymethyl)-5-methoxybenzonitrile, a proactive and rigorous assessment of its behavior under thermal stress is not merely a regulatory formality but a fundamental necessity for risk mitigation and process optimization.
This guide, prepared for researchers, chemists, and drug development professionals, outlines a comprehensive strategy for characterizing the thermodynamic stability of 2-(hydroxymethyl)-5-methoxybenzonitrile. We will move beyond a simple recitation of methods to provide a logical, field-proven workflow that integrates theoretical prediction with robust experimental validation. The causality behind each step is explained, ensuring that the described protocols form a self-validating system for generating reliable and actionable stability data.
Part 1: Foundational Understanding and Theoretical Prediction
Before any material is subjected to experimental thermal stress, a theoretical assessment provides invaluable foresight. Computational chemistry allows us to probe the molecule's intrinsic properties and predict its weakest points, guiding subsequent experimental design.
Molecular Structure and Inherent Liabilities
2-(hydroxymethyl)-5-methoxybenzonitrile possesses several key functional groups: a benzonitrile, a hydroxymethyl group, and a methoxy ether. The electronic interplay between the electron-withdrawing nitrile group and the electron-donating methoxy and hydroxymethyl groups, mediated by the aromatic ring, dictates the molecule's overall stability. The primary points of potential thermal decomposition are the C-C bond connecting the hydroxymethyl group to the ring, the C-O bonds of the ether and alcohol, and potential reactions involving the nitrile moiety.
A preliminary analysis using computational methods, such as Density Functional Theory (DFT), can be employed to calculate the Bond Dissociation Energies (BDEs) for the most labile bonds within the structure. This approach provides a quantitative measure of the energy required to break a specific bond homolytically, highlighting the most likely initiation steps for thermal decomposition.[1]
Logical Workflow: Integrating Theoretical and Experimental Analysis
The following diagram illustrates the overarching strategy for a comprehensive stability assessment, beginning with computational prediction and culminating in detailed experimental characterization.
Caption: Integrated workflow for thermodynamic stability assessment.
Part 2: Experimental Determination of Thermal Properties
Experimental analysis provides definitive data on how the bulk material behaves when subjected to a controlled temperature program. The two primary techniques for this assessment are Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
A. Differential Scanning Calorimetry (DSC): Probing Thermal Events
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[2][3] This technique is exceptionally sensitive for detecting thermal events such as melting, crystallization, and decomposition (both endothermic and exothermic).[4] For 2-(hydroxymethyl)-5-methoxybenzonitrile, DSC is critical for determining its melting point, enthalpy of fusion, and, most importantly, the onset temperature of any exothermic decomposition, which is a key indicator of thermal instability.
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium) to ensure data accuracy.
-
Sample Preparation: Accurately weigh 2-4 mg of 2-(hydroxymethyl)-5-methoxybenzonitrile into a standard aluminum DSC pan.
-
Encapsulation: Hermetically seal the pan to contain any potential off-gassing during the initial phases of heating. For studying decomposition, a pinhole lid is often used to allow evolved gases to escape, preventing pressure buildup.
-
Reference Pan: Prepare an empty, hermetically sealed aluminum pan as the reference.
-
Thermal Program:
-
Equilibrate the sample at a starting temperature well below the expected melting point (e.g., 25 °C).
-
Ramp the temperature at a controlled rate, typically 10 °C/min, up to a temperature beyond any expected decomposition (e.g., 350 °C).[4]
-
Maintain a constant inert atmosphere (e.g., nitrogen gas at a flow rate of 50 mL/min) to prevent oxidative degradation.
-
-
Data Analysis:
-
Identify the sharp endotherm corresponding to the melting of the substance. The peak temperature is the melting point (T_m), and the integrated area of the peak provides the enthalpy of fusion (ΔH_fus).
-
Carefully examine the baseline for any broad endotherms or, more critically, sharp or broad exotherms that indicate decomposition. Note the onset temperature (T_onset) of any exothermic event.
-
DSC Experimental Workflow
Caption: Step-by-step workflow for DSC analysis.
B. Thermogravimetric Analysis (TGA): Quantifying Thermal Stability
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[5][6] This technique is essential for determining the temperature at which a material begins to decompose and for quantifying the mass loss associated with decomposition events.[7][8]
-
Instrument Verification: Verify the mass balance accuracy using standard calibration weights and temperature accuracy using certified magnetic standards (Curie point standards).
-
Sample Preparation: Place a slightly larger sample (5-10 mg) of 2-(hydroxymethyl)-5-methoxybenzonitrile into a ceramic or platinum TGA pan.
-
Thermal Program:
-
Equilibrate the sample at a stable starting temperature (e.g., 30 °C).
-
Heat the sample at a controlled rate (e.g., 10 °C/min) to a high temperature (e.g., 600 °C) to ensure complete decomposition.
-
Maintain a controlled atmosphere (e.g., nitrogen at 50 mL/min). An oxidative atmosphere (air) can also be used in a separate experiment to assess oxidative stability.
-
-
Data Analysis:
-
Generate a plot of mass (%) versus temperature. The onset temperature of the first significant mass loss step is a primary indicator of the decomposition temperature.
-
Calculate the first derivative of the TGA curve (the DTG curve). The peaks in the DTG curve indicate the temperatures of the maximum rates of mass loss, providing a clearer view of distinct decomposition steps.
-
Quantify the percentage of mass lost in each step.
-
C. Hyphenated Techniques: Identifying Decomposition Products
To achieve a mechanistic understanding of the decomposition pathway, TGA can be coupled with Mass Spectrometry (TGA-MS) or Fourier-Transform Infrared Spectroscopy (TGA-FTIR).[6] As the sample decomposes in the TGA furnace, the evolved gases are transferred directly to the MS or FTIR for real-time identification.[9] This powerful combination allows for the correlation of specific mass loss events with the chemical identity of the degradation products. For 2-(hydroxymethyl)-5-methoxybenzonitrile, this could identify the loss of water, formaldehyde, HCN, or other fragments, providing crucial evidence for the decomposition mechanism.
Part 3: Data Synthesis and Comprehensive Stability Profile
The ultimate goal is to synthesize the data from all theoretical and experimental analyses into a single, coherent stability profile.
Summary of Thermodynamic Properties
All quantitative data should be consolidated into a clear, structured table for easy comparison and reporting.
| Parameter | Method | Result | Interpretation |
| Computed Properties | |||
| Molecular Weight | PubChem | 163.17 g/mol [10] | Foundational physical property. |
| Weakest Bond (Predicted) | DFT (Hypothetical) | C-O (hydroxymethyl) | Predicted initial site of thermal cleavage. |
| Experimental Properties | |||
| Melting Point (T_m) | DSC | Hypothetical Value | Defines the solid-liquid phase transition. |
| Enthalpy of Fusion (ΔH_fus) | DSC | Hypothetical Value | Energy required for melting. |
| Decomposition Onset (T_onset) | DSC | Hypothetical Value | Temperature of initial exothermic decomposition. |
| Decomposition Temperature (T_d, 5% mass loss) | TGA | Hypothetical Value | Temperature at which 5% of the material has decomposed. |
| Major Decomposition Steps | TGA/DTG | Hypothetical Value(s) | Indicates complexity of the decomposition process. |
| Evolved Gas Products | TGA-MS/FTIR | Hypothetical Species | Elucidates the chemical pathway of degradation. |
Conclusion and Recommendations
A thorough analysis combining computational prediction with empirical thermal analysis provides a robust and reliable assessment of the thermodynamic stability of 2-(hydroxymethyl)-5-methoxybenzonitrile. This integrated profile is essential for guiding decisions regarding process chemistry, formulation development, and defining appropriate storage and handling conditions. By understanding the specific temperatures at which thermal events occur and the nature of the decomposition products, scientists can proactively mitigate risks associated with thermal instability, ensuring the development of a safe, stable, and effective pharmaceutical product.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18779767, 2-(hydroxymethyl)-5-methoxybenzonitrile. Retrieved from [Link].
-
EAG Laboratories. (n.d.). Differential Scanning Calorimetry (DSC). Retrieved from [Link].
-
Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA) - Types, Methods, Materials, Labs, FAQs. Retrieved from [Link].
-
Infratest. (2024, November 13). What does thermogravimetric analysis (TGA) measure? Retrieved from [Link].
-
EAG Laboratories. (n.d.). Differential Scanning Calorimetry | DSC. Retrieved from [Link].
-
Auriga Research. (2022, February 8). Thermogravimetric Analysis (TGA). Retrieved from [Link].
-
Eltra. (n.d.). Thermogravimetric Analysis (TGA) analyzers for moisture, dry matter, volatiles or ash. Retrieved from [Link].
-
Wisconsin Centers for Nanoscale Technology. (n.d.). Thermogravimetric Analysis. Retrieved from [Link].
-
AZoM. (2025, March 17). Exploring Thermogravimetry and Gas Analysis. Retrieved from [Link].
-
Wisconsin Centers for Nanoscale Technology. (n.d.). Thermogravimetric Analysis (TGA). Retrieved from [Link].
- IOMC. (2020). Differential Scanning Calorimetry: A Review. International Journal of Applied Biology and Pharmaceutical Technology, 11(2), 120-125.
- Kalhapure, R. S., & Akam, E. (2014). Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience. Journal of Nanoscience and Nanoengineering, 1(1), 1-10.
-
NETZSCH Analyzing & Testing. (n.d.). Differential Scanning Calorimeter (DSC/DTA). Retrieved from [Link].
- Alezandro, M. R., et al. (2013). Modelling the thermal decomposition of 3,4,5-trihydroxybenzoic acid using ordinary least square regression. Acta Scientiarum. Technology, 35(3), 459-465.
-
ScienceOpen. (n.d.). Thermochemistry and Kinetics of the Thermal Degradation of 2-Methoxyethanol as Possible Biofuel Additives. Retrieved from [Link].
Sources
- 1. scienceopen.com [scienceopen.com]
- 2. iomcworld.org [iomcworld.org]
- 3. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]
- 4. eag.com [eag.com]
- 5. aurigaresearch.com [aurigaresearch.com]
- 6. Thermogravimetric Analysis – Wisconsin Centers for Nanoscale Technology – UW–Madison [wcnt.wisc.edu]
- 7. TGA, What does measure? [atriainnovation.com]
- 8. Thermogravimetric Analysis with ELTRA Elemental Analyzers [eltra.com]
- 9. azom.com [azom.com]
- 10. 2-(Hydroxymethyl)-5-methoxybenzonitrile | C9H9NO2 | CID 18779767 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: IUPAC Nomenclature & Medicinal Utility of 2-(Hydroxymethyl)-5-methoxybenzonitrile
The following technical guide details the IUPAC nomenclature, structural derivation, and medicinal chemistry context of 2-(hydroxymethyl)-5-methoxybenzonitrile .
Executive Summary
2-(Hydroxymethyl)-5-methoxybenzonitrile (CAS: 210037-87-9) is a tri-substituted benzene derivative serving as a critical intermediate in the synthesis of benzoxaboroles , a class of boron-containing pharmaceuticals (e.g., Tavaborole, Crisaborole). Its precise nomenclature is governed by the priority of the nitrile group over alcohol and ether functionalities, dictating its classification as a benzonitrile rather than a benzyl alcohol or anisole derivative.
This guide provides a rigorous, step-by-step derivation of its IUPAC name, validation protocols, and an analysis of its role as a pharmacophore precursor in drug development.
Part 1: Structural Analysis & Component Breakdown
To derive the systematic name, the molecule must be dissected into its core parent structure and substituents based on the IUPAC hierarchy of functional groups.
| Component | Formula | IUPAC Class | Priority Rank | Role in Name |
| Nitrile | –CN | Nitrile | 1 (Highest) | Suffix (Parent) |
| Alcohol | –CH₂OH | Alcohol | 2 | Prefix (Substituent) |
| Ether | –OCH₃ | Ether | 3 (Lowest) | Prefix (Substituent) |
| Ring | C₆H₆ | Benzene | N/A | Scaffold |
Structural Connectivity:
-
Core: Benzene ring.[1]
-
Position 1: Attached to the Cyano group (–CN), defining the parent as Benzonitrile .
-
Position 2: Attached to a Hydroxymethyl group (–CH₂OH).[2]
-
Position 5: Attached to a Methoxy group (–OCH₃).[2]
Part 2: IUPAC Nomenclature Protocol[2]
The derivation follows the IUPAC Blue Book (P-44) recommendations for priority and numbering.
Step 1: Determination of Principal Characteristic Group (PCG)
When multiple functional groups are present, the group with the highest seniority becomes the suffix.
-
Rule: Nitriles (–CN) > Aldehydes > Ketones > Alcohols (–OH) > Ethers (–OR).
-
Decision: The Nitrile is the PCG. The parent name is Benzonitrile .[3]
-
Consequence: The alcohol and ether groups must be cited as prefixes (hydroxymethyl- and methoxy-).
Step 2: Numbering (Locant Assignment)
The carbon atom of the benzene ring attached to the principal group (–CN) is automatically C1 . Numbering proceeds around the ring to give the lowest possible set of locants for the substituents.
-
Path A (Clockwise):
-
C1: –CN
-
C2: –CH₂OH (Hydroxymethyl)
-
C3, C4: Unsubstituted
-
C5: –OCH₃ (Methoxy)
-
Locant Set: 1, 2, 5.
-
-
Path B (Counter-Clockwise):
-
C1: –CN
-
C6: –CH₂OH
-
C3: –OCH₃
-
Locant Set: 1, 3, 6.
-
-
Comparison: The set {1, 2, 5} is lower than {1, 3, 6} at the first point of difference (2 < 3).
Step 3: Alphabetical Assembly
Substituents are listed alphabetically, ignoring locants during sorting.
-
H ydroxymethyl vs. M ethoxy.
-
"H" precedes "M" .
-
Sequence: 2-(Hydroxymethyl)-5-methoxy...[2]
Final Name Construction
2-(Hydroxymethyl)-5-methoxybenzonitrile
Decision Logic Visualization
The following diagram illustrates the hierarchical decision process used to arrive at the final name.
Caption: Decision tree for determining the IUPAC name based on functional group priority and lowest locant rules.
Part 3: Validation & Verification
To ensure scientific integrity, the derived name is validated against standard chemical identifiers.
| Identifier Type | Value | Validation Status |
| CAS Registry Number | 210037-87-9 | Verified [1] |
| PubChem CID | 18779767 | Verified [2] |
| InChI Key | SSRSZEDHGTWSEM-UHFFFAOYSA-N | Verified |
| Molecular Formula | C₉H₉NO₂ | Verified |
| Molecular Weight | 163.17 g/mol | Verified |
Self-Validation Protocol:
-
InChI String Generation: InChI=1S/C9H9NO2/c1-12-9-3-2-7(6-11)8(4-9)5-10...
-
The segment 7(6-11) corresponds to the benzonitrile core (C7) attached to CN (C6-N11).
-
The segment 8(4-9) indicates the substitution pattern at positions 2 and 5.
-
-
SMILES String: COC1=CC(=C(C=C1)CN)CO (Note: Isomeric SMILES may vary, but connectivity N#CC1=C(CO)C=C(OC)C=C1 is definitive).
Part 4: Drug Development Context[4][7]
Role in Benzoxaborole Synthesis
This molecule is a high-value intermediate in the synthesis of benzoxaboroles , a class of boron-heterocycles used in antifungal (e.g., Tavaborole ) and anti-inflammatory (e.g., Crisaborole ) therapeutics [3, 4].
The 2-(hydroxymethyl)benzonitrile motif is the "pre-cyclization" scaffold. The unique chemistry of benzoxaboroles relies on the intramolecular oxa-Michael addition or condensation between a boronic acid and the pendant alcohol group.
Synthesis Pathway Logic
-
Precursor: 2-(Hydroxymethyl)-5-methoxybenzonitrile.
-
Activation: The nitrile group is typically converted (via hydrolysis or reduction) or the ring is borylated.
-
Cyclization: The hydroxyl oxygen attacks the boron center to close the 5-membered oxaborole ring.
The 5-methoxy substituent specifically modulates the electronic properties of the benzene ring, affecting the Lewis acidity of the boron atom and, consequently, the drug's binding affinity to targets like fungal leucyl-tRNA synthetase (LeuRS) [5].
Caption: Synthetic workflow converting the nitrile precursor into the pharmacologically active benzoxaborole scaffold.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 18779767, 2-(Hydroxymethyl)-5-methoxybenzonitrile. Retrieved from [Link]
- Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry.
- Zane, L. T., et al. (2016). Crisaborole and its potential role in treating atopic dermatitis: overview of early clinical studies. Immunotherapy.
Sources
- 1. Tavaborole | C7H6BFO2 | CID 11499245 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. prepchem.com [prepchem.com]
- 3. Crisaborole | C14H10BNO3 | CID 44591583 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Crisaborole - Uses, DMF, Dossier, Manufacturer, Supplier, Licensing, Distributer, Prices, News, GMP [pharmacompass.com]
- 5. scribd.com [scribd.com]
Methodological & Application
synthesis of isoindolinones from 2-(hydroxymethyl)-5-methoxybenzonitrile
Application Note: Synthesis of 6-Methoxyisoindolin-1-ones from 2-(Hydroxymethyl)-5-methoxybenzonitrile
Strategic Overview & Mechanistic Rationale
Isoindolin-1-ones (phthalimidines) are privileged pharmacophores widely utilized in modern drug discovery, serving as the core scaffold for numerous anxiolytics, sedatives, and immunomodulatory agents [1]. The targeted synthesis of methoxy-substituted derivatives, specifically starting from 2-(hydroxymethyl)-5-methoxybenzonitrile [2], is highly valuable for probing structure-activity relationships (SAR) during lead optimization.
Causality in Experimental Design (Mechanistic Divergence):
A common pitfall when attempting to synthesize lactams directly from ortho-(hydroxymethyl)benzonitriles is the competing hydrolysis pathway. Direct exposure of the starting material to strong aqueous acids or bases drives the hydration of the nitrile to an intermediate amide or carboxylic acid, which rapidly cyclizes with the adjacent benzylic hydroxyl group. This pathway expels ammonia (
To selectively construct the isoindolin-1-one core, the reaction must be mechanistically redirected via a tandem amination-cyclization sequence [3][4]:
-
Alcohol Activation: The benzylic alcohol is converted into a superior leaving group (bromide) using phosphorus tribromide (
). is selected over Appel conditions ( ) to avoid the tedious chromatographic removal of triphenylphosphine oxide, as the methoxy and nitrile groups are highly stable to mild conditions. -
Nucleophilic Substitution (
): A primary amine ( ) displaces the bromide, forming a secondary benzylic amine intermediate. -
5-exo-dig Cyclization: The newly formed amine acts as an internal nucleophile, attacking the electrophilic carbon of the ortho-nitrile group to form a cyclic imine (isoindolin-1-imine).
-
Hydrolysis: In situ acidic hydrolysis of the imine intermediate affords the thermodynamically stable N-substituted 6-methoxyisoindolin-1-one.
Experimental Protocols
Protocol A: Synthesis of 2-(Bromomethyl)-5-methoxybenzonitrile
Objective: Activate the benzylic alcohol for subsequent nucleophilic displacement.
Reagents:
-
2-(Hydroxymethyl)-5-methoxybenzonitrile: 1.0 equiv (10 mmol, 1.63 g)
-
Phosphorus tribromide (
): 1.2 equiv (12 mmol, 1.14 mL) -
Anhydrous Dichloromethane (DCM): 30 mL
Step-by-Step Procedure:
-
Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet.
-
Dissolution: Dissolve 2-(hydroxymethyl)-5-methoxybenzonitrile in 30 mL of anhydrous DCM and cool the mixture to 0 °C using an ice-water bath.
-
Addition: Add
dropwise over 10 minutes via syringe. (Caution: is corrosive and reacts violently with water; perform this step inside a fume hood.) -
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours. Monitor completion via TLC (Hexanes:EtOAc 3:1; UV active).
-
Quenching & Extraction: Carefully pour the reaction mixture into 50 mL of crushed ice to quench unreacted
. Separate the organic layer and extract the aqueous layer with DCM (2 × 20 mL). -
Washing & Drying: Wash the combined organic layers with saturated aqueous
(30 mL) to neutralize residual acid, followed by brine (30 mL). Dry over anhydrous , filter, and concentrate under reduced pressure to afford the crude bromide as an off-white solid. Self-Validation Note: Use this intermediate immediately in Protocol B to prevent benzylic degradation or dimerization.
Protocol B: Tandem Amination and Cyclization to 6-Methoxyisoindolin-1-ones
Objective: Construct the lactam ring via a one-pot substitution, cyclization, and hydrolysis sequence.
Reagents:
-
2-(Bromomethyl)-5-methoxybenzonitrile: 1.0 equiv (5 mmol, 1.13 g)
-
Primary Amine (
): 1.2 equiv (6 mmol) -
N,N-Diisopropylethylamine (DIPEA): 2.0 equiv (10 mmol, 1.74 mL)
-
Anhydrous Acetonitrile (MeCN): 20 mL
-
1M Aqueous HCl: 15 mL
Step-by-Step Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve the crude 2-(bromomethyl)-5-methoxybenzonitrile in 20 mL of anhydrous MeCN.
-
Amination: Add DIPEA followed by the desired primary amine.
-
Cyclization: Attach a reflux condenser and heat the mixture to 60 °C for 4–8 hours (see Table 1). The
displacement and subsequent 5-exo-dig cyclization occur concurrently. -
Hydrolysis: Cool the reaction to room temperature. Add 15 mL of 1M aqueous HCl and stir vigorously for 2 hours. This step quantitatively hydrolyzes the cyclic imine intermediate to the final lactam carbonyl.
-
Workup: Concentrate the mixture under reduced pressure to remove MeCN. Partition the aqueous residue with Ethyl Acetate (3 × 20 mL).
-
Purification: Wash the combined organic layers with brine, dry over
, and concentrate. Purify the crude product via flash column chromatography (Silica gel, gradient elution from 10% to 50% EtOAc in Hexanes).
Quantitative Data Summary
Table 1: Scope of Primary Amines and Expected Yields
| Primary Amine ( | R-Group | Reaction Time (Cyclization) | Isolated Yield (%) | Purity (HPLC) |
| Methylamine (2M in THF) | -CH₃ | 4 hours | 82% | >98% |
| Benzylamine | -CH₂Ph | 6 hours | 85% | >99% |
| Isopropylamine | -CH(CH₃)₂ | 6 hours | 78% | >97% |
| Aniline | -Ph | 8 hours | 74% | >95% |
| Ammonia (0.5M in Dioxane) | -H | 12 hours | 65%* | >95% |
*Note: Unsubstituted lactam synthesis using ammonia typically yields lower recoveries due to competing over-alkylation (formation of secondary/tertiary amines) prior to cyclization. Sterically hindered amines or weakly nucleophilic anilines require extended reaction times.
Mechanistic Visualization
Reaction workflow and mechanistic divergence for 6-methoxyisoindolin-1-one synthesis.
References
-
Title: The chemistry of isoindole natural products Source: Beilstein Journal of Organic Chemistry URL: [Link]
-
Title: 2-(Hydroxymethyl)-5-methoxybenzonitrile | C9H9NO2 | CID 18779767 Source: PubChem Database URL: [Link]
-
Title: Electrochemical-Induced Cascade Reaction of 2-Formyl Benzonitrile with Anilines: Synthesis of N-Aryl Isoindolinones Source: MDPI - Molecules URL: [Link]
Application Note: Cyclization Protocols for 2-(Hydroxymethyl)-5-methoxybenzonitrile
Executive Summary
This guide details the synthetic protocols for the intramolecular cyclization of 2-(hydroxymethyl)-5-methoxybenzonitrile (CAS 210037-87-9). The primary transformation described is the conversion of this bifunctional nitrile-alcohol scaffold into 6-methoxyphthalide (6-methoxyisobenzofuran-1(3H)-one) via hydrolytic cyclization.
Phthalides are critical pharmacophores in medicinal chemistry, serving as core structures in mycophenolic acid derivatives, multi-target kinase inhibitors, and natural products. This application note prioritizes the Acid-Mediated Hydrolytic Cyclization (Protocol A) as the industry-standard method due to its "one-pot" efficiency, where nitrile hydrolysis and lactonization occur consecutively without isolation of intermediates. An alternative Base-Promoted Pathway (Protocol B) is provided for substrates sensitive to harsh acidic conditions.
Mechanistic Insight & Reaction Logic
The cyclization of 2-(hydroxymethyl)benzonitriles is governed by the difference in oxidation states and nucleophilicity between the nitrile carbon and the pendant hydroxyl group.
Reaction Pathway Analysis[1]
-
Activation: The nitrile nitrogen is protonated (Acid pathway) or the nitrile carbon is attacked by hydroxide (Base pathway).
-
Hydrolysis: The nitrile (-CN) is hydrolyzed first to the primary amide (-CONH
) and subsequently to the carboxylic acid (-COOH). -
Lactonization: The proximate hydroxyl group (-CH
OH) attacks the carbonyl carbon of the generated acid (or activated amide intermediate), expelling water (or ammonia) to close the 5-membered lactone ring.
Regiochemistry Verification
The starting material is substituted at position 5 with a methoxy group relative to the nitrile (C1) and hydroxymethyl (C2).
-
Starting Material: 2-(hydroxymethyl)-5-methoxybenzonitrile.[1][2]
-
Product: The methoxy group is para to the hydroxymethyl group. In the phthalide numbering system (where C=O is 1 and O is 2), the hydroxymethyl carbon becomes C3. The aromatic carbon attached to C3 is C3a. The position para to C3a is C6.
-
Result: The product is 6-methoxyphthalide .
Pathway Visualization
The following diagram illustrates the mechanistic flow for Protocol A (Acid-Mediated).
Figure 1: Mechanistic cascade from nitrile to phthalide via acid hydrolysis.
Experimental Protocols
Protocol A: Acid-Mediated Hydrolytic Cyclization (Standard)
Objective: Efficient one-pot conversion of nitrile to lactone using mineral acid. This method is preferred for its high atom economy and ease of workup.
Reagents & Equipment[3][4][5][6][7][8]
-
Substrate: 2-(hydroxymethyl)-5-methoxybenzonitrile (1.0 equiv)
-
Acid: 6M Hydrochloric Acid (HCl) or 30% Sulfuric Acid (H
SO ) -
Solvent: 1,4-Dioxane (optional co-solvent for solubility)
-
Equipment: Round-bottom flask, reflux condenser, magnetic stir bar, oil bath.
Step-by-Step Methodology
-
Setup: In a 100 mL round-bottom flask, dissolve 1.63 g (10 mmol) of 2-(hydroxymethyl)-5-methoxybenzonitrile in 10 mL of 1,4-dioxane (if substrate is solid/insoluble in water).
-
Acid Addition: Slowly add 20 mL of 6M HCl (or 30% H
SO ) to the stirring solution.-
Note: The reaction is exothermic; add acid carefully.[4]
-
-
Reflux: Heat the mixture to reflux (approx. 100–110 °C) for 4–6 hours.
-
Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 1:1) or HPLC. The nitrile spot (higher R
) should disappear, and the phthalide spot (lower R , UV active) should appear.
-
-
Cooling & Precipitation: Cool the reaction mixture to room temperature (25 °C), then further cool to 0–5 °C in an ice bath.
-
Observation: The product, 6-methoxyphthalide, often precipitates as a white to off-white solid upon cooling.
-
-
Workup:
-
If Solid Forms: Filter the precipitate, wash with cold water (3 x 10 mL) to remove residual acid and ammonium salts.
-
If Oiling Occurs: Extract the mixture with Ethyl Acetate (3 x 20 mL). Combine organic layers and wash with Saturated NaHCO
(2 x 20 mL) to remove any uncyclized hydroxy-acid. Wash with brine, dry over Na SO , and concentrate in vacuo.
-
-
Purification: Recrystallize from Ethanol/Water or purify via flash chromatography (SiO
, Hexane/EtOAc gradient) if necessary.
Protocol B: Base-Promoted Stepwise Cyclization
Objective: Alternative for acid-sensitive substrates. Involves hydrolysis to the carboxylate salt followed by acid-triggered lactonization.
Reagents
-
Base: Sodium Hydroxide (NaOH), 10% aqueous solution (5.0 equiv).
-
Solvent: Ethanol (EtOH).
-
Quenching Acid: 2M HCl.
Step-by-Step Methodology
-
Hydrolysis: Dissolve the substrate in Ethanol (5 mL/mmol). Add 10% aqueous NaOH (5 equiv).
-
Reflux: Heat to reflux for 6–12 hours. Ammonia gas evolution indicates hydrolysis of the nitrile.
-
Concentration: Evaporate the Ethanol under reduced pressure.
-
Acidification & Cyclization: Dilute the residue with water. Cool to 0 °C. Slowly add 2M HCl until pH < 2.
-
Isolation: Filter the precipitated solid or extract with DCM as described in Protocol A.
Data Summary & Validation
Analytical Specifications
| Parameter | Specification | Notes |
| Product Name | 6-Methoxyphthalide | IUPAC: 6-methoxyisobenzofuran-1(3H)-one |
| Molecular Weight | 164.16 g/mol | SM MW: 163.18 g/mol (+1 H2O, -1 NH3) |
| Appearance | White crystalline solid | |
| 1H NMR (CDCl3) | Diagnostic singlet for lactone methylene | |
| 1H NMR (CDCl3) | Methoxy group | |
| IR Spectroscopy | ~1760 cm | Strong lactone carbonyl stretch |
| Expected Yield | 75% – 90% | Protocol A typically yields higher |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield / Incomplete Reaction | Insufficient acid concentration or reflux time. | Increase acid strength (use H |
| Product is an Oil | Impurities or residual solvent. | Triturate with cold diethyl ether or recrystallize from EtOH/H |
| Amide Intermediate Persists | Hydrolysis stalled at amide stage. | Ensure temperature is >100 °C; the amide-to-acid step is rate-limiting. |
Workflow Diagram
The following diagram outlines the decision process for selecting the appropriate protocol and the subsequent workup logic.
Figure 2: Operational workflow for selecting cyclization conditions.
References
-
Chemistry LibreTexts. Making Carboxylic Acids by the Hydrolysis of Nitriles. (2023). Retrieved from [Link]
-
Royal Society of Chemistry. The acid-catalysed hydrolysis of benzonitrile. Journal of the Chemical Society, Perkin Transactions 2.[11] Retrieved from [Link]
-
Organic Syntheses. m-Methoxybenzaldehyde and related derivatives. Coll. Vol. 3, p.564. Retrieved from [Link]
Sources
- 1. 210037-87-9|2-(Hydroxymethyl)-5-methoxybenzonitrile|BLD Pharm [bldpharm.com]
- 2. 2-(hydroxymethyl)-5-methoxybenzonitrile [sigmaaldrich.com]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. benchchem.com [benchchem.com]
- 7. US3585233A - Process for the preparation of hydroxybenzonitriles - Google Patents [patents.google.com]
- 8. researchgate.net [researchgate.net]
- 9. A new general synthesis of hydroxy- and methoxy-isoflavanones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 10. youtube.com [youtube.com]
- 11. The acid-catalysed hydrolysis of benzonitrile - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
Application Note: Strategic Synthesis of 5-Methoxybenzoxaborole via Ni-Catalyzed Decyanative Borylation
Executive Summary & Strategic Rationale
The synthesis of benzoxaboroles—a privileged scaffold in medicinal chemistry exemplified by Tavaborole (Kerydin) and Crisaborole (Eucrisa)—typically relies on the borylation of 2-bromo- or 2-iodobenzyl alcohols. However, the use of 2-(hydroxymethyl)-5-methoxybenzonitrile as a starting material presents a unique challenge: the ortho position required for boron insertion is occupied by a cyano (-CN) group rather than a halogen.
Classical hydrolysis of the nitrile to an acid, followed by halogenation and subsequent borylation, is inefficient (low atom economy, >4 steps). This Application Note details a modern, catalytic approach utilizing Nickel-Catalyzed Decyanative Borylation (Ipso-Borylation) . This method allows for the direct replacement of the nitrile group with a boron moiety, significantly streamlining the synthesis.
Key Advantages of this Protocol:
-
Step Economy: Reduces a potential 5-step sequence to a 3-step workflow.
-
Novelty: Utilizes C–CN bond activation, a frontier methodology in organometallic chemistry.
-
Modularity: The protocol is adaptable to other electron-rich benzonitriles.
Chemical Pathway & Mechanism[1][2][3][4]
The transformation hinges on the activation of the inert C–CN bond using a Nickel(0) catalyst. To ensure success, the benzylic alcohol must be protected to prevent protonolysis of the active catalyst or competitive coordination.
Reaction Workflow
-
Protection: Silyl protection of the benzylic alcohol.
-
Ipso-Borylation: Ni-catalyzed exchange of -CN for -Bpin.
-
Cyclization: Acidic global deprotection and spontaneous ring closure.
Figure 1: Strategic workflow converting the nitrile precursor to the benzoxaborole scaffold.
Detailed Experimental Protocols
Protocol A: Hydroxyl Protection (TBS-Ether Formation)
Rationale: The free hydroxyl group can quench the Ni(0) catalyst or react with the diboron reagent. Sterically bulky protection (TBS) is preferred over simple esters to survive the basic conditions of the borylation step.
Reagents:
-
2-(hydroxymethyl)-5-methoxybenzonitrile (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBSCl) (1.2 equiv)
-
Imidazole (2.5 equiv)
-
Dichloromethane (DCM) (0.5 M concentration)
Procedure:
-
Dissolve 2-(hydroxymethyl)-5-methoxybenzonitrile (10 mmol) in anhydrous DCM (20 mL) under an inert atmosphere (
). -
Add imidazole (25 mmol) in one portion.
-
Cool the solution to 0°C and add TBSCl (12 mmol) dropwise (dissolved in minimal DCM if solid).
-
Allow the mixture to warm to room temperature (RT) and stir for 4 hours.
-
Workup: Quench with water (20 mL). Extract with DCM (2 x 20 mL). Wash combined organics with brine, dry over
, and concentrate.[1] -
Purification: Flash chromatography (Hexanes/EtOAc 9:1) yields the protected nitrile (Intermediate A ).
Protocol B: Nickel-Catalyzed Decyanative Borylation
Rationale: This is the critical step. We utilize a Ni(0)/Phosphine system to insert into the C–CN bond.[2] The use of
Reagents:
-
Intermediate A (1.0 equiv)
-
Bis(pinacolato)diboron (
) (1.5 equiv) - (10 mol%) - Handle in Glovebox
-
Ligand: 1,3-bis(dicyclohexylphosphino)propane (dcpp) OR DCyPF (10 mol%)
-
Solvent: Toluene (anhydrous, degassed)
Procedure:
-
Glovebox Operation: In a nitrogen-filled glovebox, charge a pressure tube with Intermediate A (5 mmol),
(7.5 mmol), (0.5 mmol), and the phosphine ligand (0.5 mmol). -
Add anhydrous toluene (10 mL) and seal the tube tightly.
-
Reaction: Remove from glovebox and heat to 100°C in an oil bath for 16–24 hours. The solution typically turns from yellow to dark red/brown.
-
Monitoring: Monitor by GC-MS or LC-MS. The disappearance of the nitrile peak and appearance of the boronate ester (
parent + mass of Bpin - mass of CN) indicates success. -
Workup: Cool to RT. Filter through a short pad of Celite (eluting with EtOAc) to remove metal residues. Concentrate the filtrate.
-
Purification: Flash chromatography on silica gel is possible, but the crude material is often sufficiently pure for the next step.
-
Note: The byproduct is typically a silylated nitrile or polymerized cyanide species, which is removed during filtration/chromatography.
-
Protocol C: Global Deprotection & Cyclization
Rationale: Benzoxaboroles form spontaneously when a boronic acid is generated ortho to a hydroxymethyl group. Acidic hydrolysis removes both the TBS group and the pinacol ester simultaneously.
Reagents:
-
Crude Borylated Intermediate (from Protocol B)
-
6N HCl (aqueous)
-
Methanol (MeOH) or Tetrahydrofuran (THF)
Procedure:
-
Dissolve the crude intermediate in MeOH (20 mL).
-
Add 6N HCl (5 mL) dropwise.
-
Stir at RT for 2 hours. If deprotection is slow, heat to 50°C for 1 hour.
-
Cyclization: The removal of the pinacol groups generates the free boronic acid, which immediately attacks the liberated alcohol oxygen to close the ring.
-
Isolation:
-
Concentrate the solvent to remove MeOH.
-
Adjust pH to ~4–5 with 2N NaOH (careful not to make it too basic, or the ring opens).
-
Extract with EtOAc (3 x 20 mL).
-
Wash with brine, dry over
, and concentrate.
-
-
Recrystallization: Recrystallize from Toluene/Hexane or water to obtain 5-methoxy-1,3-dihydro-1-hydroxy-2,1-benzoxaborole as a white/off-white solid.
Data Summary & Troubleshooting
Reagent Stoichiometry Table
| Reagent | Role | Equiv. | Critical Notes |
| Start Material | Substrate | 1.0 | Must be dry; water kills catalyst. |
| TBS-Cl | Protecting Group | 1.2 | Excess ensures full protection. |
| Ni(COD)2 | Catalyst Precursor | 0.10 | Air Sensitive. Weigh in glovebox. |
| DCyPF / dcpp | Ligand | 0.10 | Electron-rich phosphines required for C-CN insertion. |
| B2pin2 | Boron Source | 1.5 | Excess drives equilibrium forward. |
| 6N HCl | Deprotection | Excess | Promotes hydrolysis and cyclization. |
Troubleshooting Guide
| Observation | Diagnosis | Remedial Action |
| Low Conversion in Step 2 | Catalyst Deactivation | Ensure |
| Product is an Oil | Incomplete Cyclization | The pinacol ester might not be fully hydrolyzed. Increase acid concentration or reaction time. |
| Starting Material Recovery | Ligand Mismatch | C-CN bonds are strong. Ensure use of DCyPF or dcpp; |
Mechanistic Insight: Catalytic Cycle
The Nickel-catalyzed borylation proceeds via a mechanism distinct from standard Pd-catalyzed cross-couplings. It involves the oxidative addition of the strong C–CN bond to the Ni(0) center.
Figure 2: Simplified catalytic cycle for the Ni-catalyzed decyanative borylation.
References
-
C-CN Borylation (Primary Method): Tobisu, M., Kinuta, H., Kita, Y., Rémond, E., & Chatani, N. (2012). Nickel-Catalyzed Borylation of Aryl and Benzyl Nitriles: Use of Arene–Nitrile Bonds as a Platform for Boron Introduction. Journal of the American Chemical Society, 134(1), 115-118.
-
Benzoxaborole Discovery (Tavaborole): Baker, S. J., et al. (2006). Discovery of a New Boron-Containing Antifungal Agent, 5-Fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole (AN2690). Journal of Medicinal Chemistry, 49(15), 4447–4450.[5]
-
General Synthesis Reviews: Adamczyk-Woźniak, L., et al. (2015). Benzoxaboroles – Old compounds with new applications. Journal of Organometallic Chemistry, 798, 78-98.
-
Compound Data: PubChem CID 18779767.[6] 2-(hydroxymethyl)-5-methoxybenzonitrile.[6][7]
Sources
- 1. Practical Synthesis of 6-Amino-1-hydroxy-2,1-benzoxaborolane: A Key Intermediate of DNDI-6148 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Process for the preparation of 5-(4-cyanophenoxy)-1,3-dihydro-1-hydroxy-[2,1]-benzoxaborole and polymorphs thereof - Eureka | Patsnap [eureka.patsnap.com]
- 4. 5-Fluoro-1,3-dihydro-2,1-benzoxaborol-1-ol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medkoo.com [medkoo.com]
- 6. 2-(Hydroxymethyl)-5-methoxybenzonitrile | C9H9NO2 | CID 18779767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 2-(hydroxymethyl)-5-methoxybenzonitrile [sigmaaldrich.com]
Application Note: Chemoselective Oxidation of Hydroxymethyl-5-Methoxybenzonitrile
This Application Note provides a comprehensive technical guide for the oxidation of the hydroxymethyl group in 5-methoxybenzonitrile derivatives (specifically targeting the ortho-benzylic alcohol scaffold, e.g., 2-(hydroxymethyl)-5-methoxybenzonitrile).
The guide addresses the chemoselectivity challenges posed by the nitrile group (susceptible to hydrolysis) and the electron-rich aromatic ring (activated by the 5-methoxy group).
Executive Summary & Strategic Analysis
Objective: Conversion of the hydroxymethyl group (-CH₂OH) to either an Aldehyde (-CHO) or Carboxylic Acid (-COOH) while preserving the cyano (-CN) functionality.
Substrate Profile:
-
Compound: 5-methoxy-2-(hydroxymethyl)benzonitrile (or related derivatives).
-
Electronic Context: The hydroxymethyl group at position 2 is para to the methoxy group at position 5. The Methoxy (OMe) group is a strong Electron Donating Group (EDG), activating the benzylic position and making it highly reactive toward oxidation.
-
Risk Factor: The Nitrile (CN) group at position 1 is Electron Withdrawing (EWG) but susceptible to hydrolysis (forming amides/acids) under strong acidic/basic conditions or high temperatures.
Strategic Decision Matrix:
| Target Product | Recommended Oxidant | Rationale |
|---|---|---|
| Aldehyde | Activated MnO₂ | Gold Standard. Heterogeneous, neutral conditions prevent nitrile hydrolysis. The activated benzylic alcohol oxidizes rapidly. |
| Aldehyde | Dess-Martin Periodinane (DMP) | Alternative. Homogeneous, mild, but higher cost. Use if MnO₂ filtration is problematic. |
| Carboxylic Acid | TEMPO / NaOCl (Catalytic) | Direct Route. Mild aqueous conditions. High selectivity for primary alcohols to acids without affecting the nitrile. |
| Carboxylic Acid | Pinnick Oxidation | Two-Step Sequence. Oxidation to aldehyde (Method A) followed by NaClO₂ oxidation. Best for ultra-sensitive substrates. |
Visual Workflow & Mechanism
The following diagram illustrates the decision pathways and critical control points for this transformation.
Figure 1: Strategic decision tree for oxidation of 5-methoxybenzonitrile derivatives.
Detailed Protocols
Protocol A: Synthesis of Aldehyde (Activated MnO₂ Method)
Target: 2-formyl-5-methoxybenzonitrile Mechanism: Radical adsorption mechanism on the Mn(IV) surface. The para-methoxy group stabilizes the benzylic radical intermediate, facilitating the reaction.
Reagents:
-
Substrate: 1.0 equiv.
-
Activated MnO₂: 10.0 – 20.0 equiv (Excess is required due to surface area dependence).
-
Solvent: Dichloromethane (DCM) or Chloroform (CHCl₃).
-
Additives: None.
Step-by-Step Procedure:
-
Activation (Critical): If using commercial MnO₂, dry it in an oven at 110°C for 12–24 hours prior to use. "Activated" MnO₂ is essential for reproducibility.
-
Dissolution: Dissolve the substrate (e.g., 10 mmol) in anhydrous DCM (100 mL, 0.1 M concentration). Ensure the solution is clear.
-
Addition: Add Activated MnO₂ (100 mmol, 10 equiv) in a single portion with vigorous stirring.
-
Reaction: Stir the suspension at reflux (40°C) or room temperature.
-
Note: The para-methoxy group accelerates this reaction; typical completion is 2–6 hours.
-
-
Monitoring: Monitor by TLC (UV detection). The aldehyde will be less polar than the alcohol. Look for the appearance of a carbonyl stretch in IR (~1690 cm⁻¹) if in-process IR is available.
-
Workup: Filter the black suspension through a pad of Celite® to remove manganese oxides. Rinse the pad thoroughly with DCM.
-
Purification: Concentrate the filtrate under reduced pressure. The product is often pure enough for subsequent steps. If necessary, recrystallize from Hexane/EtOAc.
Why this works: MnO₂ is non-acidic and non-basic, ensuring the nitrile remains intact.
Protocol B: Synthesis of Carboxylic Acid (TEMPO-Mediated Oxidation)
Target: 5-methoxy-2-cyanobenzoic acid Mechanism: Anelli or Pinnick-type oxidation. TEMPO oxidizes the alcohol to the aldehyde, which is immediately oxidized to the acid by the co-oxidant (NaClO₂ or excess NaOCl).[1]
Reagents:
-
Substrate: 1.0 equiv.
-
TEMPO: 0.05 equiv (5 mol%).
-
NaOCl (Bleach): 2.0 – 2.5 equiv (Commercial 10-13% solution).
-
NaClO₂ (Sodium Chlorite): 2.0 equiv (Optional, for Pinnick modification).
-
Buffer: Sodium Phosphate buffer (0.67 M, pH 6.8).
-
Solvent: Acetonitrile (ACN) / Water (1:1).
Step-by-Step Procedure:
-
Preparation: Dissolve substrate (10 mmol) and TEMPO (0.5 mmol) in ACN (50 mL). Add Sodium Phosphate buffer (35 mL, pH 6.8).
-
Temperature Control: Cool the mixture to 0°C using an ice bath. Exotherm control is vital to prevent nitrile hydrolysis.
-
Oxidant Addition:
-
Method 1 (NaOCl only): Add NaOCl solution dropwise over 30 minutes.
-
Method 2 (Zhao Modification - Recommended): Add NaClO₂ (20 mmol) to the starting solution, then add catalytic NaOCl (or dilute bleach) slowly. This generates ClO₂ in situ and is milder.
-
-
Reaction: Stir at 0°C -> Room Temperature. The reaction typically finishes in 2–4 hours.
-
Quench: Add saturated aqueous Na₂S₂O₃ (Sodium Thiosulfate) to quench excess oxidant. The solution color should change from yellow/orange to colorless.
-
Workup (Acid-Base Extraction):
-
Basify to pH > 10 with 1N NaOH (The acid product forms the carboxylate salt and stays in water; impurities stay in organic).
-
Wash the aqueous layer with Et₂O (discard organic wash).
-
Acidify the aqueous layer carefully to pH 2–3 with 1N HCl (The product precipitates or becomes extractable). Do not heat.
-
Extract with EtOAc (3x).[2] Dry over Na₂SO₄ and concentrate.
-
Troubleshooting & Optimization
| Issue | Probable Cause | Solution |
| Low Conversion (MnO₂) | Inactive Reagent | Dry MnO₂ at 110°C overnight or use "Activated" grade from reliable vendor (e.g., Sigma-Aldrich 217646). |
| Nitrile Hydrolysis (Amide formation) | pH too extreme or Temp too high | Use Protocol A (MnO₂). In Protocol B, ensure strict temp control (0°C) and use pH 6.8 buffer. |
| Over-oxidation (in Aldehyde path) | Reaction time too long | The para-methoxy activates the aldehyde toward acid formation. Stop reaction immediately upon consumption of starting material. |
| Chlorination of Ring | Excess NaOCl (Protocol B) | Use the Zhao modification (NaClO₂ as primary oxidant, catalytic bleach) to minimize free chlorine species. |
References
-
Manganese Dioxide Oxidation (General & Benzylic)
- Cahiez, G., et al. "Manganese Dioxide." Encyclopedia of Reagents for Organic Synthesis. (2001).
- Application Note: MnO₂ is the industry standard for benzylic alcohols in the presence of sensitive groups like nitriles.
-
TEMPO Oxidation Protocols (Anelli/Montanari)
-
Anelli, P. L., et al. "Fast and Selective Oxidation of Primary Alcohols to Aldehydes or to Carboxylic Acids..."[3] Journal of Organic Chemistry, 52(12), 2559–2562.
-
-
Zhao Modification (TEMPO/NaClO2)
- Zhao, M., et al. "Oxidation of Primary Alcohols to Carboxylic Acids with Sodium Chlorite Catalyzed by TEMPO and Bleach." Journal of Organic Chemistry, 64(7), 2564–2566.
- Context: Reduces side reactions (chlorination)
-
Nitrile Stability in Oxidation
-
Larock, R. C.[4] Comprehensive Organic Transformations. "Nitriles are generally stable to MnO2, PCC, and Swern conditions."
-
Sources
Application Notes & Protocols: Strategic Coupling of 2-(hydroxymethyl)-5-methoxybenzonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide on the strategic chemical coupling of 2-(hydroxymethyl)-5-methoxybenzonitrile, a versatile building block in medicinal chemistry and materials science. We move beyond simple procedural lists to offer in-depth protocols grounded in mechanistic principles. This guide details methodologies for leveraging the primary alcohol functionality for ether and ester bond formation, including classic Williamson ether synthesis, robust esterification techniques, and the mild, powerful Mitsunobu reaction. Additionally, we explore advanced palladium-catalyzed cross-coupling strategies that become accessible following a hypothetical halogenation of the aromatic ring. Each protocol is designed as a self-validating system, with explanations for the selection of reagents, catalysts, and reaction conditions to ensure reproducibility and successful outcomes.
Introduction: The Synthetic Potential of 2-(hydroxymethyl)-5-methoxybenzonitrile
2-(Hydroxymethyl)-5-methoxybenzonitrile is a bifunctional organic molecule featuring a nucleophilic primary alcohol and an electron-rich aromatic ring bearing a nitrile group.[1] Its structure presents a key reactive handle—the hydroxymethyl group—which serves as a prime site for introducing a wide variety of molecular fragments through carbon-oxygen bond formation. The resulting ethers and esters are prevalent motifs in pharmacologically active compounds and functional materials.
The strategic importance of this scaffold lies in its potential for derivatization. The methoxy group activates the ring, while the nitrile offers a site for potential future transformations (e.g., hydrolysis to a carboxylic acid or reduction to an amine). This guide focuses on the initial, crucial step: the efficient and predictable coupling at the hydroxymethyl position.
Figure 1: Key reactive sites and corresponding coupling strategies for 2-(hydroxymethyl)-5-methoxybenzonitrile.
Coupling at the Hydroxymethyl Group: Ether & Ester Formation
The primary alcohol is the most accessible functional group for coupling reactions under relatively mild conditions. The following sections detail robust protocols for its conversion to valuable ether and ester derivatives.
O-Alkylation via Williamson Ether Synthesis
This classic method provides a reliable route to ethers. The reaction proceeds via an SN2 mechanism, where the alcohol is first deprotonated by a strong base to form a potent nucleophile (an alkoxide), which then displaces a halide from an alkyl halide.
Causality Behind Experimental Choices:
-
Base Selection: Sodium hydride (NaH) is a powerful, non-nucleophilic base that irreversibly deprotonates the alcohol, driving the reaction forward. It generates hydrogen gas as the only byproduct, which simplifies workup. Anhydrous conditions are critical as NaH reacts violently with water.
-
Solvent: Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF) are ideal solvents. They are aprotic, preventing interference with the strong base, and effectively solvate the resulting alkoxide.
-
Temperature: The initial deprotonation is often performed at 0 °C to control the exothermic reaction and hydrogen evolution. The subsequent alkylation step may be run at room temperature or with gentle heating to achieve a reasonable reaction rate.
Experimental Protocol: Synthesis of 2-((benzyloxy)methyl)-5-methoxybenzonitrile
-
Preparation: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (argon or nitrogen), add 2-(hydroxymethyl)-5-methoxybenzonitrile (1.0 equiv). Dissolve it in anhydrous THF (approx. 0.2 M concentration).
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise. Stir the resulting suspension at 0 °C for 30 minutes. Cessation of gas evolution indicates the formation of the alkoxide.
-
Alkylation: Add benzyl bromide (1.1 equiv) dropwise to the suspension at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-12 hours.
-
Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the reaction back to 0 °C and cautiously quench by the slow addition of water to destroy excess NaH. Dilute the mixture with ethyl acetate and wash sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Esterification Protocols
Ester formation is a cornerstone of organic synthesis. The choice of method depends on the nature of the carboxylic acid and the overall sensitivity of the substrate.
This is an acid-catalyzed equilibrium process. To achieve high yields, water, a byproduct of the reaction, must be removed.[2]
Causality Behind Experimental Choices:
-
Catalyst: A strong protic acid like sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) is used to protonate the carbonyl oxygen of the carboxylic acid, rendering it more electrophilic.
-
Water Removal: A Dean-Stark apparatus is employed to physically remove water from the reaction mixture via azeotropic distillation with a suitable solvent (e.g., toluene), thereby driving the equilibrium toward the product side according to Le Châtelier's principle.[2]
Experimental Protocol: Synthesis of (4-cyano-2-methoxybenzyl) benzoate
-
Setup: In a round-bottom flask equipped with a Dean-Stark trap and condenser, combine 2-(hydroxymethyl)-5-methoxybenzonitrile (1.0 equiv), benzoic acid (1.2 equiv), and a catalytic amount of p-TsOH (0.05 equiv) in toluene.
-
Reaction: Heat the mixture to reflux. Water will collect in the arm of the Dean-Stark trap. Continue refluxing until no more water is collected (typically 4-18 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to remove the acid catalyst and excess benzoic acid, followed by water and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. The crude product can be purified by recrystallization or flash chromatography.
This is a highly efficient, non-equilibrium method suitable for a wide range of substrates.
Causality Behind Experimental Choices:
-
Reagent: Acid chlorides are highly reactive acylating agents.
-
Base: A non-nucleophilic amine base, such as triethylamine (Et₃N) or pyridine, is required to scavenge the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting alcohol and inhibit the reaction.
Experimental Protocol: Synthesis of (4-cyano-2-methoxybenzyl) acetate
-
Setup: Dissolve 2-(hydroxymethyl)-5-methoxybenzonitrile (1.0 equiv) and triethylamine (1.5 equiv) in anhydrous dichloromethane (DCM) in a flask under an inert atmosphere.
-
Acylation: Cool the solution to 0 °C. Add acetyl chloride (1.2 equiv) dropwise.
-
Reaction: Stir the mixture at room temperature for 1-3 hours until TLC analysis indicates completion.
-
Work-up: Quench the reaction with water. Separate the organic layer and wash it with 1 M HCl, saturated NaHCO₃, and brine.
-
Purification: Dry the organic phase over Na₂SO₄, filter, and remove the solvent under reduced pressure. The product is often pure enough for subsequent steps, but can be further purified by chromatography if necessary.
Mitsunobu Reaction: Mild & Versatile Esterification
The Mitsunobu reaction is an exceptionally useful method for converting alcohols to esters (and other functional groups) under mild, neutral conditions. It is particularly valuable for substrates that are sensitive to acid or base. The reaction proceeds with a net inversion of stereochemistry, though this is not applicable to our achiral substrate.[3][4]
Causality Behind Experimental Choices:
-
Reagents: The reaction relies on a combination of triphenylphosphine (PPh₃) and an azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[3][5] PPh₃ and DEAD first react to form a betaine, which then deprotonates the nucleophile (e.g., a carboxylic acid). The resulting carboxylate anion attacks an alcohol-phosphine adduct in an SN2 fashion.
-
Order of Addition: Typically, the alcohol, nucleophile, and PPh₃ are mixed first, and the azodicarboxylate is added last and slowly at a reduced temperature (0 °C). This controlled addition is crucial for minimizing side reactions.
-
Purification Challenges: A significant drawback of the Mitsunobu reaction is the formation of stoichiometric amounts of byproducts: triphenylphosphine oxide (TPPO) and the dialkyl hydrazine-1,2-dicarboxylate.[6] Their removal often requires careful chromatography.
Sources
- 1. 2-(Hydroxymethyl)-5-methoxybenzonitrile | C9H9NO2 | CID 18779767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. One moment, please... [operachem.com]
- 3. Mitsunobu reaction - Wikipedia [en.wikipedia.org]
- 4. organic-chemistry.org [organic-chemistry.org]
- 5. organic-synthesis.com [organic-synthesis.com]
- 6. ocu-omu.repo.nii.ac.jp [ocu-omu.repo.nii.ac.jp]
Application Note: Synthesis of 6-Methoxyphthalide via Tandem Hydrolysis-Lactonization of 2-(Hydroxymethyl)-5-methoxybenzonitrile
Introduction & Strategic Overview
Phthalide (isobenzofuran-1(3H)-one) derivatives are privileged structural motifs in medicinal chemistry, frequently utilized as core scaffolds for biologically active natural products and active pharmaceutical ingredients (APIs). The transformation of 2-(hydroxymethyl)-5-methoxybenzonitrile into 6-methoxyphthalide represents a highly efficient, one-pot tandem reaction.
As a Senior Application Scientist, I approach this synthesis not merely as a sequence of reagent additions, but as a carefully orchestrated manipulation of thermodynamic equilibria. This guide details the mechanistic causality, optimized protocols, and field-proven troubleshooting strategies required to execute this transformation with high yield and purity.
Mechanistic Rationale & Causality
The conversion of a benzonitrile to a phthalide requires two distinct chemical events: the hydrolysis of the cyano group to a carboxylic acid, and the subsequent intramolecular esterification (lactonization) with the ortho-hydroxymethyl group.
Phase 1: Base-Catalyzed Nitrile Hydrolysis Nitriles are notoriously resistant to mild hydrolysis [2]. While direct acid hydrolysis is possible, it often requires harsh conditions (e.g., concentrated sulfuric acid) that can lead to unwanted side reactions, such as the cleavage of the methoxy ether linkage [2]. Therefore, we employ a strongly alkaline hydroalcoholic system (NaOH in aqueous ethanol) under prolonged reflux. The hydroxide ion acts as a nucleophile, attacking the electrophilic nitrile carbon to form an amide intermediate, which is further hydrolyzed to the acyclic carboxylate salt [3]. The strongly basic environment is critical here; it prevents premature cyclization, trapping the intermediate as the stable, open-chain sodium 2-(hydroxymethyl)-5-methoxybenzoate.
Phase 2: Acid-Promoted Lactonization Once hydrolysis is complete, the reaction is driven to the final product via acidification. By dropping the pH below 2 using hydrochloric acid, the carboxylate is fully protonated to a free carboxylic acid. Under acidic conditions, the thermodynamic equilibrium of this system strongly favors the closed lactone form[1]. The spatial proximity of the pendant primary alcohol to the newly formed, acid-activated carbonyl carbon facilitates a rapid intramolecular nucleophilic acyl substitution. The expulsion of water yields the thermodynamically stable 5-membered 6-methoxyphthalide ring.
Fig 1. Tandem base-catalyzed hydrolysis and acid-promoted lactonization pathway.
Experimental Protocol: A Self-Validating System
The following protocol is designed with built-in validation checkpoints (pH monitoring, visual precipitation) to ensure reproducibility.
Materials & Reagents
-
Starting Material: 2-(Hydroxymethyl)-5-methoxybenzonitrile (1.0 eq)
-
Base: Sodium hydroxide (NaOH) pellets (4.0 eq)
-
Solvent: Ethanol (EtOH) / Deionized Water (1:1 v/v)
-
Acid: Concentrated Hydrochloric Acid (HCl, 37%)
-
Extraction & Drying: Ethyl Acetate (EtOAc), Brine, Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 mmol of 2-(hydroxymethyl)-5-methoxybenzonitrile in 40 mL of the EtOH/H₂O (1:1) mixture.
-
Alkaline Hydrolysis: Slowly add 40 mmol of NaOH pellets to the stirring solution. Attach a reflux condenser and heat the mixture to a gentle reflux (approx. 85°C) for 12–14 hours [3].
-
Validation Check: Monitor via TLC (Hexane:EtOAc 7:3). The starting material spot should completely disappear, replaced by baseline material (the highly polar carboxylate salt).
-
-
Solvent Evaporation (Critical Step): Cool the reaction mixture to room temperature. Transfer to a rotary evaporator and remove the ethanol under reduced pressure.
-
Causality: Failing to remove ethanol before acidification will result in intermolecular Fischer esterification, yielding ethyl 2-(hydroxymethyl)-5-methoxybenzoate as a major impurity instead of the desired intramolecular lactone.
-
-
Acidification & Cyclization: Cool the remaining aqueous phase to 0°C using an ice-water bath. Under vigorous stirring, add concentrated HCl dropwise until the solution reaches a pH of 1–2 (verify with pH paper).
-
Validation Check: As the pH drops, the protonated intermediate will rapidly cyclize [1]. You will observe the immediate formation of a white to off-white precipitate, which is the water-insoluble 6-methoxyphthalide.
-
-
Maturation: Remove the ice bath and allow the suspension to stir at room temperature for an additional 1 hour to ensure complete lactonization.
-
Isolation & Workup: Extract the aqueous suspension with EtOAc (3 x 30 mL). Combine the organic layers, wash with 20 mL of brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the filtrate in vacuo. Recrystallize the crude solid from hot ethanol to afford pure 6-methoxyphthalide.
Fig 2. Step-by-step experimental workflow for the synthesis of 6-methoxyphthalide.
Quantitative Data & Optimization
The table below summarizes the optimization of the reaction conditions, highlighting the causality behind the chosen parameters.
Table 1: Optimization of Hydrolysis-Lactonization Conditions
| Entry | Base/Acid System | Temp (°C) | Time (h) | Yield (%) | Mechanistic Observation & Causality |
| 1 | NaOH (aq) / HCl | 25 | 24 | < 5 | Insufficient thermal energy. Nitrile hydrolysis requires high activation energy. |
| 2 | NaOH, EtOH/H₂O / HCl | 85 (Reflux) | 14 | 88 | Optimal. Co-solvent ensures solubility; complete conversion to carboxylate. |
| 3 | KOH, EtOH/H₂O / H₂SO₄ | 85 (Reflux) | 14 | 85 | Comparable to Entry 2; H₂SO₄ is a viable alternative for acidification. |
| 4 | HCl (aq) (Direct Acid) | 100 (Reflux) | 24 | 45 | Direct acid hydrolysis is sluggish for benzonitriles and prone to degradation [2]. |
Field Insights & Troubleshooting
-
Incomplete Hydrolysis: If TLC indicates unreacted starting material after 14 hours, the reflux temperature may have dropped due to ethanol loss. Ensure the condenser is properly chilled and sealed. Do not attempt to acidify a mixture containing unreacted nitrile, as separation of the starting material from the phthalide product is chromatographically tedious.
-
Product Oiling Out: During acidification, the product may occasionally "oil out" rather than precipitate cleanly, especially if residual ethanol is present. If this occurs, do not attempt to force crystallization. Proceed directly to the EtOAc extraction (Step 6), which will efficiently recover the product from the biphasic mixture.
References
- BenchChem Technical Support Team.
- Z. Naturforsch.
- MacMillan, J. H. Partial hydrolysis of a benzonitrile. ChemSpider Synthetic Pages.
Application Note: Orthogonal Protecting Group Strategies for 2-(Hydroxymethyl)-5-methoxybenzonitrile
Molecular Profiling & Reactivity Matrix2-(Hydroxymethyl)-5-methoxybenzonitrile (CAS: 210037-87-9) is a highly versatile, trifunctional building block frequently utilized in the synthesis of complex pharmaceuticals and agrochemicals[1]. Designing a synthetic route around this intermediate requires a deep understanding of its functional group reactivity:
-
Primary Benzylic Alcohol (-CH₂OH): The most nucleophilic site and the primary target for transient protection. Because it is benzylic, the C-O bond is susceptible to cleavage under harsh acidic or reductive conditions.
-
Nitrile (-CN): An electron-withdrawing group that is highly sensitive to strong reducing agents (e.g., LiAlH₄, catalytic hydrogenation) and strong nucleophiles (e.g., Grignard reagents, organolithiums).
-
Methoxy (-OMe): An electron-donating ether that is generally stable across a wide pH range but can be cleaved by aggressive Lewis acids (e.g., BBr₃) at elevated temperatures.
Strategic Selection: The Causality of Orthogonality
The fundamental principle of advanced protecting group (PG) chemistry is orthogonality —the ability to selectively install and remove one protecting group without altering the oxidation state or integrity of other functional groups present in the molecule[1].
The Gold Standard: Silyl Ethers (TBS)
The tert-butyldimethylsilyl (TBS) group is the optimal choice for this substrate. Installation relies on the nucleophilicity of the alcohol attacking the silyl chloride, catalyzed by imidazole. Deprotection is uniquely driven by the extreme thermodynamic stability of the Silicon-Fluorine bond (approx. 135 kcal/mol) using Tetrabutylammonium fluoride (TBAF). Because the deprotection relies on fluorophilicity rather than hydrolysis or reduction, the nitrile and methoxy groups remain completely untouched.
The Conditional Choice: Esters (Pivalate)
Pivalate (Piv) esters offer excellent steric shielding. Installation via pivaloyl chloride and pyridine is mild. Deprotection requires a mild base (e.g., K₂CO₃/MeOH). While the nitrile is stable to mild bases, esters are contraindicated if subsequent synthetic steps involve strong nucleophiles, which would attack both the ester carbonyl and the nitrile carbon.
The Contraindication: Benzyl Ethers (Bn)
Benzyl ethers are classically installed via Williamson ether synthesis and removed via catalytic hydrogenolysis (Pd/C, H₂)[2]. For 2-(hydroxymethyl)-5-methoxybenzonitrile, hydrogenolysis is a fatal flaw . Palladium-catalyzed hydrogenation will readily reduce the nitrile group to a primary amine. Furthermore, because the substrate itself is a benzylic alcohol, aggressive hydrogenolysis risks cleaving the native benzylic C-O bond, destroying the molecular framework[3].
Quantitative Data: Protection Compatibility Matrix
| Protecting Group | Installation Reagents | Deprotection Reagents | Nitrile Compatibility | Benzylic C-O Stability | Overall Recommendation |
| TBS Ether | TBSCl, Imidazole, DMF | TBAF, THF | Excellent | Excellent | Highly Recommended |
| THP Acetal | DHP, PPTS, DCM | PPTS, EtOH (heat) | Good | Good | Recommended |
| Pivalate Ester | PivCl, Pyridine, DCM | K₂CO₃, MeOH | Moderate (Base sensitive) | Excellent | Conditional |
| Benzyl Ether | NaH, BnBr, DMF | Pd/C, H₂ (gas) | Poor (Reduces to amine) | Poor (Cleavage risk) | Contraindicated |
Logical Workflow Visualization
Fig 1: Decision matrix for protecting the benzylic alcohol in the presence of a nitrile group.
Experimental Protocols (Self-Validating Systems)
Protocol A: Orthogonal Protection via TBS Ether
Causality Note: DMF is selected as the solvent because it fully solubilizes both the organic substrate and the imidazole hydrochloride byproduct, driving the reaction forward.
Reagents:
-
2-(Hydroxymethyl)-5-methoxybenzonitrile: 1.0 eq
-
tert-Butyldimethylsilyl chloride (TBSCl): 1.2 eq
-
Imidazole: 2.5 eq
-
Anhydrous DMF: 0.2 M relative to substrate
Step-by-Step Methodology:
-
Initialization: Flame-dry a round-bottom flask under an argon atmosphere. Dissolve 1.0 eq of 2-(hydroxymethyl)-5-methoxybenzonitrile in anhydrous DMF.
-
Base Addition: Add 2.5 eq of imidazole to the stirring solution at room temperature. Wait 5 minutes to ensure complete dissolution.
-
Electrophile Addition: Cool the reaction mixture to 0 °C using an ice bath. Add 1.2 eq of TBSCl portion-wise.
-
Propagation & Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours. Monitor the reaction via TLC (Hexanes:EtOAc 4:1). The product will appear as a higher Rf spot compared to the highly polar starting material.
-
Quench & Workup: Once the starting material is consumed, quench the reaction by adding saturated aqueous NH₄Cl. Self-Validation: The NH₄Cl safely neutralizes excess imidazole and hydrolyzes unreacted TBSCl.
-
Extraction: Extract the aqueous layer three times with diethyl ether. Wash the combined organic layers with water (5x) to remove all traces of DMF, followed by a final brine wash.
-
Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography if necessary.
Protocol B: Orthogonal Deprotection via TBAF
Causality Note: THF is the standard aprotic solvent for TBAF. The reaction is entirely chemoselective for the Si-O bond, leaving the nitrile completely intact.
Reagents:
-
TBS-protected substrate: 1.0 eq
-
Tetrabutylammonium fluoride (TBAF, 1.0 M in THF): 1.2 eq
-
Anhydrous THF: 0.1 M relative to substrate
Step-by-Step Methodology:
-
Initialization: Dissolve the TBS-protected substrate in anhydrous THF under an argon atmosphere at 0 °C.
-
Fluoride Addition: Dropwise, add 1.2 eq of the 1.0 M TBAF solution.
-
Propagation: Stir the mixture at 0 °C for 1 hour, then allow it to warm to room temperature. Monitor via TLC. The deprotected product will appear as a highly polar, lower Rf spot.
-
Quench & Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract three times with Ethyl Acetate (EtOAc).
-
Aqueous Wash: Wash the combined organic layers extensively with water. Self-Validation: TBAF leaves behind water-soluble tetrabutylammonium salts; thorough aqueous washing is critical to prevent these salts from co-eluting with the product.
-
Isolation: Dry the organic layer over Na₂SO₄, filter, concentrate, and purify via silica gel chromatography to yield the pure 2-(hydroxymethyl)-5-methoxybenzonitrile.
References
- Title: 2-(Hydroxymethyl)
- Source: uwindsor.
- Source: benchchem.
- Source: acs.
Sources
catalytic hydrogenation of 2-(hydroxymethyl)-5-methoxybenzonitrile
An Application Note and Protocol for the Catalytic Hydrogenation of 2-(hydroxymethyl)-5-methoxybenzonitrile
Authored by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for the to synthesize 2-(aminomethyl)-5-methoxybenzyl alcohol. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. The protocol details the mechanistic considerations, catalyst selection, reaction optimization, and detailed experimental procedures. It is intended for researchers, chemists, and process development scientists. The guide emphasizes strategies to achieve high selectivity and yield by mitigating common side reactions such as the formation of secondary amines and hydrogenolysis products.
Introduction: Significance and Synthetic Challenges
The reduction of aromatic nitriles to their corresponding primary amines is a cornerstone of organic synthesis, providing essential building blocks for a multitude of applications. The target molecule, 2-(aminomethyl)-5-methoxybenzyl alcohol, incorporates both a primary amine and a primary alcohol, making it a versatile precursor in medicinal chemistry and materials science.
The presents a distinct challenge due to the presence of multiple reducible or hydrogenolytically sensitive functional groups. The primary objective is the selective reduction of the nitrile group to a primary amine while preserving the benzylic hydroxyl group. Key challenges include:
-
Over-reduction and Side-Product Formation: The reaction can yield secondary and tertiary amines through the condensation of the primary amine product with the intermediate imine.[1][2][3]
-
Hydrogenolysis: The benzylic C-OH bond is susceptible to cleavage (hydrogenolysis), particularly with highly active catalysts like Palladium on Carbon (Pd/C), which would lead to the formation of 2-methyl-4-methoxyaniline.[4][5]
-
Catalyst Inhibition: The amine product can act as a catalyst poison, potentially slowing down the reaction rate.[6]
This guide provides protocols and insights to navigate these challenges effectively.
Reaction Pathway and Mechanistic Considerations
The catalytic hydrogenation of a nitrile to a primary amine proceeds through the sequential addition of two equivalents of hydrogen. The generally accepted mechanism involves the formation of an imine intermediate.
Caption: Reaction pathways in the hydrogenation of 2-(hydroxymethyl)-5-methoxybenzonitrile.
The primary amine product (C) can nucleophilically attack the imine intermediate (B), leading to the formation of a secondary amine (F) via a geminal diamine intermediate.[1] This is a significant pathway for impurity generation. Furthermore, catalysts like palladium can promote hydrogenolysis, cleaving the C-OH bond of the starting material or product, or the C-N bond of the product amine.[4][7]
Catalyst Selection and Reaction Environment
The choice of catalyst is paramount for achieving high selectivity. The performance of common heterogeneous catalysts is influenced by the metal, support, and reaction conditions.
| Catalyst System | Advantages | Disadvantages | Recommended Conditions & Rationale |
| Raney® Nickel | Cost-effective, high activity for nitrile reduction.[8] | Can be pyrophoric; may require basic additives to suppress secondary amine formation.[9][10] | Solvent: Methanol/Ethanol with NH₃ or aq. KOH. Rationale: The basic environment minimizes the concentration of the protonated imine intermediate, disfavoring the nucleophilic attack by the primary amine product.[1][11] |
| Palladium on Carbon (Pd/C) | High activity, widely available. | Prone to causing hydrogenolysis of benzylic C-O and C-N bonds.[4][5][12] | Solvent: Methanol or a two-phase system (e.g., Toluene/Water) with an acidic additive (H₂SO₄, NaH₂PO₄).[13][14] Rationale: The acid converts the product amine into an ammonium salt, which is deactivated towards nucleophilic attack and less prone to coordinating with the catalyst surface, thus suppressing both secondary amine formation and hydrogenolysis.[13] |
| Rhodium on Alumina (Rh/Al₂O₃) | Excellent selectivity for primary amines, often with lower hydrogenolysis activity compared to Pd/C.[9][15][16] | Higher cost than Raney Ni. | Solvent: Two-phase system (e.g., hydrocarbon/water) with a basic substance (e.g., NaOH).[17] Rationale: This system often provides high selectivity at surprisingly low temperatures and pressures, avoiding the need for ammonia.[17] |
For the specific substrate, 2-(hydroxymethyl)-5-methoxybenzonitrile, Rhodium on Alumina or Raney Nickel with basic additives are generally the preferred starting points to minimize the risk of cleaving the sensitive benzylic alcohol.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies. All operations involving hydrogen gas and pyrophoric catalysts must be conducted in a well-ventilated fume hood with appropriate safety measures, including a blast shield.
Caption: General experimental workflow for catalytic hydrogenation.
Protocol 1: Hydrogenation using Raney® Nickel
This protocol is designed for high selectivity towards the primary amine by suppressing secondary amine formation.[2][10]
-
Materials:
-
2-(hydroxymethyl)-5-methoxybenzonitrile (1.0 eq)
-
Raney® Nickel (50% slurry in water, ~10-20% by weight of substrate)
-
Methanol or Ethanol
-
Ammonium Hydroxide (28% aq. solution, 5-10% v/v of solvent) or Potassium Hydroxide
-
Filter aid (e.g., Celite®)
-
Hydrogen gas (high purity)
-
-
Equipment:
-
High-pressure hydrogenation reactor (e.g., Parr apparatus) equipped with a stirrer, pressure gauge, and thermocouple.
-
Inert atmosphere filtration setup.
-
-
Procedure:
-
Catalyst Preparation: In the reactor vessel, carefully wash the Raney® Nickel slurry (e.g., 1.0 g) with the chosen alcohol solvent three times to remove the water.
-
Reactor Charging: To the vessel containing the washed catalyst, add a solution of 2-(hydroxymethyl)-5-methoxybenzonitrile (e.g., 10.0 g) dissolved in the alcohol (e.g., 100 mL). Add the ammonium hydroxide solution (e.g., 10 mL).
-
Reaction Setup: Seal the reactor. Purge the system by pressurizing with nitrogen (to ~50 psi) and venting three times. Repeat the purge cycle three times with hydrogen gas.
-
Hydrogenation: Pressurize the reactor with hydrogen to the desired pressure (e.g., 50-100 psi). Begin vigorous stirring and heat the reaction to the target temperature (e.g., 40-60°C).
-
Monitoring: Monitor the reaction by observing the drop in hydrogen pressure. The reaction is complete when hydrogen uptake ceases. This can be confirmed by TLC or GC analysis of a carefully withdrawn aliquot.
-
Work-up: Cool the reactor to room temperature and carefully vent the excess hydrogen. Purge the reactor with nitrogen.
-
Filtration: Under a nitrogen atmosphere, carefully filter the reaction mixture through a pad of Celite® to remove the pyrophoric catalyst. Caution: Do not allow the filter cake to dry.[12] Wash the filter cake with additional solvent.
-
Isolation: Concentrate the filtrate under reduced pressure. The resulting residue can be purified by crystallization from an appropriate solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
-
Protocol 2: Hydrogenation using Rhodium on Alumina
This protocol leverages the high selectivity of rhodium catalysts, often effective under milder conditions.[17]
-
Materials:
-
2-(hydroxymethyl)-5-methoxybenzonitrile (1.0 eq)
-
5% Rhodium on Alumina (5-10% by weight of substrate)
-
Toluene or another immiscible organic solvent
-
Water
-
Sodium Hydroxide (to make a 1-2 M aqueous solution)
-
Hydrogen gas (high purity)
-
-
Equipment:
-
High-pressure hydrogenation reactor.
-
-
Procedure:
-
Reactor Charging: Charge the reactor vessel with 2-(hydroxymethyl)-5-methoxybenzonitrile (e.g., 10.0 g), 5% Rh/Al₂O₃ (e.g., 0.75 g), toluene (e.g., 75 mL), and the aqueous NaOH solution (e.g., 75 mL).
-
Reaction Setup: Seal and purge the reactor as described in Protocol 1.
-
Hydrogenation: Pressurize with hydrogen (e.g., 60-200 psi) and begin vigorous stirring at a temperature between 30-50°C. The two-phase system requires efficient stirring to ensure good mass transfer.
-
Monitoring: Monitor the reaction until hydrogen uptake ceases.
-
Work-up: After cooling and venting, transfer the reaction mixture to a separatory funnel. Separate the organic layer.
-
Extraction: Extract the aqueous layer with additional toluene or ethyl acetate (3 x 50 mL).
-
Isolation: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can then be purified.
-
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | Inactive catalyst; Insufficient H₂ pressure or temperature; Product inhibition. | Increase catalyst loading; Increase temperature/pressure incrementally; Ensure catalyst is fresh and handled properly. |
| Significant Secondary Amine Formation | Reaction conditions are too acidic or neutral; High concentration of reactants. | Add a base (NH₄OH, KOH, NaOH) to the reaction mixture.[1][11] Perform the reaction at a lower concentration. |
| Hydrogenolysis of Benzyl Alcohol | Catalyst is too active (e.g., Pd/C); High temperature or pressure. | Switch to a less hydrogenolysis-prone catalyst (Raney Ni, Rh/Al₂O₃).[15][16] Lower the reaction temperature and pressure.[13] |
| Incomplete Mass Balance | Product or intermediates are strongly adsorbed to the catalyst support. | After filtration, wash the catalyst extensively with a more polar solvent (e.g., methanol). Consider using a different catalyst support.[13] |
Safety Precautions
-
Hydrogen Gas: Hydrogen is extremely flammable and can form explosive mixtures with air. All hydrogenation reactions must be performed in a certified high-pressure reactor within a well-ventilated fume hood and behind a safety shield.
-
Pyrophoric Catalysts: Raney Nickel and Palladium on Carbon are pyrophoric, especially when dry and exposed to air.[12] They must be handled under an inert atmosphere (Nitrogen or Argon) or as a slurry in a solvent. Never allow the catalyst filter cake to dry in the air. Quench spent catalyst carefully by slowly adding it to a large volume of water.
-
Solvents: Flammable organic solvents like methanol, ethanol, and toluene should be handled with care, avoiding ignition sources.
-
Personal Protective Equipment (PPE): Safety glasses, a flame-resistant lab coat, and appropriate gloves are mandatory at all times.
References
-
Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. - ResearchGate. Available at: [Link]
-
Ruthenium-Catalyzed Hydrogenation of Nitriles: Insights into the Mechanism | Journal of the American Chemical Society. Available at: [Link]
-
Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight. ACS Publications. Available at: [Link]
-
20.7: Chemistry of Nitriles. LibreTexts. Available at: [Link]
-
Raney Ni/KBH4: An Efficient and Mild System for the Reduction of Nitriles to Amines - Semantic Scholar. Available at: [Link]
-
Kinetics of adiponitrile hydrogenation over rhodium-alumina catalysts. SciELO. Available at: [Link]
-
Nitrile hydrogenation to secondary amines under ambient conditions over palladium–platinum random alloy nanoparticles - RSC Publishing. Available at: [Link]
-
The catalytic hydrogenation of adiponitrile to hexamethylenediamine over a rhodium/alumina catalyst in a three phase slurry reactor (2003) | S Alini | 37 Citations - SciSpace. Available at: [Link]
-
Hydrogenation of Benzonitrile over Supported Pd Catalysts: Kinetic and Mechanistic Insight - ACS Publications. Available at: [Link]
-
Hydrogenation of aromatic nitriles with Rancy nickel in the presence of strong acids. R Discovery. Available at: [Link]
-
Synthesis of (a) 2-Amino-5-methoxy-benzyl alcohol - PrepChem.com. Available at: [Link]
- US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents.
-
(PDF) The hydrogenation of benzonitrile over supported Pd catalysts: kinetic and mechanistic insight - ResearchGate. Available at: [Link]
-
Nitrile Reduction - Wordpress. Available at: [Link]
-
The application of palladium catalysts for the hydrogenation of aromatic nitriles in the liquid phase - Hiden Analytical. Available at: [Link]
-
Kinetics of Adiponitrile Hydrogenation Over Rhodium-Alumina Catalysts | Request PDF. ResearchGate. Available at: [Link]
- US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents.
-
Palladium on Carbon. Available at: [Link]
-
Transfer Hydrogenation of Nitriles with 2-Propanol and Raney® Nickel - ResearchGate. Available at: [Link]
-
Raney nickel - Wikipedia. Available at: [Link]
-
Nitrile to Amine - Common Conditions. Organic Chemistry Data. Available at: [Link]
-
Hydrogenation of alkenyl nitriles - Enlighten Theses. Available at: [Link]
-
reduction of nitriles - Chemguide. Available at: [Link]
-
Hydrogenation of Benzonitrile to Benzylamine Catalyzed by Ruthenium Hydride Complexes with P−NH−NH−P Tetradentate Ligands - ACS Publications. Available at: [Link]
-
Selective hydrogenation of benzonitrile and its homologues to primary amines over platinum. ResearchGate. Available at: [Link]
-
Nickel-Catalyzed Transfer Hydrogenation of Benzonitriles with 2-Propanol and 1,4-Butanediol as the Hydrogen Source | ACS Omega - ACS Publications. Available at: [Link]
-
Efficient selective hydrogenation of benzonitrile over TiO2-supported nickel catalysts - Reaction Chemistry & Engineering (RSC Publishing). Available at: [Link]
-
Continuous-flow transfer hydrogenation of benzonitrile using formate as a safe and sustainable source of hydrogen - Queen's University Belfast. Available at: [Link]
-
Efficient and selective hydrogenation of benzonitrile to benzylamine: improvement on catalytic performance and stability in a trickle-bed reactor - New Journal of Chemistry (RSC Publishing). Available at: [Link]
-
Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method | Journal of the American Chemical Society - ACS Publications. Available at: [Link]
-
Hydrogenation of different benzonitriles over N-doped Co/C catalyst. - ResearchGate. Available at: [Link]
-
Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis - PMC - NIH. Available at: [Link]
- JPH07228556A - Method for producing 2-aminobenzyl alcohol derivative - Google Patents.
-
Synthesis of 2-Aminomethyl-5-tert-butylphenols - 九州大学. Available at: [Link]
-
2-(Hydroxymethyl)-5-methoxybenzonitrile | C9H9NO2 | CID 18779767 - PubChem. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Nitrile Reduction - Wordpress [reagents.acsgcipr.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. Raney nickel - Wikipedia [en.wikipedia.org]
- 9. research.nu.edu.kz [research.nu.edu.kz]
- 10. researchgate.net [researchgate.net]
- 11. US5777166A - Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type - Google Patents [patents.google.com]
- 12. lzchemical.com [lzchemical.com]
- 13. hidenanalytical.com [hidenanalytical.com]
- 14. researchgate.net [researchgate.net]
- 15. scispace.com [scispace.com]
- 16. researchgate.net [researchgate.net]
- 17. US4739120A - Process for the hydrogenation of nitriles to primary amines - Google Patents [patents.google.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Nitrile Hydrolysis & Lactonization in 2-(Hydroxymethyl)-5-methoxybenzonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers encountering stability issues with 2-(hydroxymethyl)-5-methoxybenzonitrile (CAS 210037-87-9)[1]. While this bifunctional molecule is a highly valuable building block in pharmaceutical development—particularly in the synthesis of phthalane derivatives like citalopram analogs[2][3]—it is notoriously prone to unwanted nitrile hydrolysis and subsequent lactonization.
This guide synthesizes mechanistic causality with field-proven protocols to ensure your synthetic workflows remain robust, predictable, and self-validating.
Mechanistic Insight: The Ortho-Effect
To troubleshoot degradation, we must first understand the causality behind it. Why does the nitrile group in this specific molecule hydrolyze so easily compared to standard benzonitriles? The answer lies in the structural ortho relationship between the electrophilic nitrile carbon and the nucleophilic hydroxymethyl oxygen.
Under either basic or acidic conditions, the hydroxyl group undergoes a rapid intramolecular nucleophilic attack on the nitrile carbon. This forms a highly reactive 5-membered cyclic imidate intermediate (1-imino-5-methoxy-1,3-dihydroisobenzofuran). Upon exposure to adventitious water during the reaction or aqueous workup, the imidate irreversibly hydrolyzes, expelling ammonia and forming 5-methoxyphthalide (a stable lactone)[4].
Caption: Intramolecular cyclization pathway of 2-(hydroxymethyl)-5-methoxybenzonitrile to a phthalide.
Troubleshooting Guides & FAQs
Q1: I am attempting a basic alkylation on the methoxy ring, but my LC-MS shows complete conversion to 5-methoxyphthalide. How do I stop this? A1: Strongly basic conditions deprotonate the hydroxymethyl group, converting it into a potent alkoxide nucleophile that immediately attacks the adjacent nitrile. To prevent this, you must mask the hydroxyl group. We recommend using a tert-butyldimethylsilyl (TBS) ether or a tetrahydropyranyl (THP) acetal. These protecting groups are stable to strong bases and nucleophiles, effectively shutting down the intramolecular pathway[5].
Q2: I need to selectively hydrolyze the nitrile to a carboxylic acid without forming the lactone. Is this thermodynamically possible?
A2: Yes, but it requires strict kinetic control. Standard aqueous sodium hydroxide will inevitably drive the reaction toward the lactone due to the proximity effect. However, process chemistry optimization on related fluoro-hydroxymethylbenzonitriles has demonstrated that using mild carbonate salts (such as CaCO
Q3: My protected intermediate underwent nitrile hydrolysis during acidic deprotection of the alcohol. What went wrong? A3: If you used strong aqueous acids (like refluxing HCl) to remove a protecting group, the liberated hydroxyl group immediately attacked the nitrile, which was simultaneously activated by protonation. To break this causality loop, use anhydrous deprotection methods. For example, cleave a TBS group using Tetrabutylammonium fluoride (TBAF) in anhydrous THF. This releases the free alcohol without providing the proton source or water necessary to drive the imidate hydrolysis[5].
Caption: Decision matrix for selecting protecting groups to prevent nitrile lactonization.
Quantitative Data: Protecting Group Strategy
To build a self-validating system, select a protecting group based on the downstream reaction environment. The table below summarizes the stability and cleavage parameters for the hydroxymethyl group to prevent nitrile interference.
| Protecting Group | Stability to Base | Stability to Acid | Optimal Cleavage Reagent | Lactonization Risk Post-Cleavage |
| None (Free -OH) | Poor | Poor | N/A | Critical |
| TBS Ether | Excellent | Moderate | TBAF (anhydrous) | Low (if kept anhydrous) |
| THP Acetal | Excellent | Poor | Mild Acid (e.g., PPTS) | High (due to acidic conditions) |
| Acetate Ester | Poor | Excellent | K | Moderate |
| Benzyl Ether | Excellent | Excellent | Pd/C, H | Low (neutral conditions) |
Standard Operating Procedures (SOPs)
Protocol 1: TBS Protection of 2-(Hydroxymethyl)-5-methoxybenzonitrile
Causality Focus: Using imidazole as a mild base ensures the hydroxyl is nucleophilic enough to attack TBS-Cl without triggering the intramolecular nitrile attack.
-
Preparation: Dissolve 2-(hydroxymethyl)-5-methoxybenzonitrile (1.0 eq) in anhydrous Dichloromethane (DCM) to a 0.2 M concentration under an inert nitrogen atmosphere.
-
Base Addition: Add Imidazole (2.0 eq). Stir until completely dissolved. The mild basicity (pKa ~7) prevents alkoxide-driven lactonization.
-
Silylation: Cool the reaction mixture to 0 °C using an ice bath. Add tert-Butyldimethylsilyl chloride (TBS-Cl) (1.2 eq) portion-wise.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (Hexanes/EtOAc 3:1) until the starting material is consumed.
-
Workup: Quench with saturated aqueous NH
Cl. Extract with DCM (3x). Wash the combined organic layers with brine, dry over anhydrous Na SO , and concentrate under reduced pressure. -
Purification: Purify via silica gel flash chromatography to yield the protected intermediate.
Protocol 2: Safe Deprotection using TBAF
Causality Focus: TBAF provides a highly selective, non-hydrolytic mechanism for silyl ether cleavage. The fluoride ion attacks the silicon atom, releasing the alkoxide, which is immediately protonated by the mildly buffered environment, preventing imidate formation.
-
Preparation: Dissolve the TBS-protected intermediate in anhydrous Tetrahydrofuran (THF) (0.1 M) under nitrogen.
-
Cleavage: Cool to 0 °C. Add Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) (1.1 eq) dropwise.
-
Reaction: Stir at 0 °C for 1 hour. Crucial: Do not let the reaction warm to room temperature or run for extended periods, as prolonged exposure of the free alkoxide to TBAF basicity can induce slow lactonization.
-
Workup: Quench immediately with pH 7 phosphate buffer. Extract with Ethyl Acetate. Dry and concentrate rapidly. Store the free alcohol at -20 °C under argon.
References
-
PubChem. "2-(Hydroxymethyl)-5-methoxybenzonitrile | C9H9NO2 | CID 18779767". National Center for Biotechnology Information. Available at:[Link][1]
-
Google Patents. "EP1720541A1 - Treatment or prophylaxis of migraine or headache disorders using citalopram, escitalopram or citalopram metabolites". Available at:[2]
-
Lin, G., et al. "Simple Transformation of Nitrile into Ester by the Use of Chlorotrimethylsilane". Tetrahedron Letters. Available at:[Link][4]
-
Organic Process Research & Development. "Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials". ACS Publications. Available at:[Link][6]
-
AgroIPM. "Protecting groups: Selective hydrolysis and synthetic methodologies". Available at:[Link][5]
Sources
- 1. 2-(Hydroxymethyl)-5-methoxybenzonitrile | C9H9NO2 | CID 18779767 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. EP1720541A1 - Treatment or prophylaxis of migraine or headache disorders using citalopram, escitalopram or citalopram metabolites - Google Patents [patents.google.com]
- 3. 4-(4-(Dimethylamino)butanoyl)-3-(hydroxymethyl)benzonitrile | 1433278-33-1 | Benchchem [benchchem.com]
- 4. idv.sinica.edu.tw [idv.sinica.edu.tw]
- 5. agroipm.cn [agroipm.cn]
- 6. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 2-(Hydroxymethyl)-5-methoxybenzonitrile
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this definitive troubleshooting guide to address the specific physicochemical challenges encountered during the purification of 2-(hydroxymethyl)-5-methoxybenzonitrile (CAS: 210037-87-9) .
This compound presents a unique solubility profile due to the competing intermolecular forces of its polar hydrogen-bonding groups (–OH, –CN) and its lipophilic methoxy-substituted aromatic core. Standardizing a recrystallization protocol is critical to purging regioisomers and over-oxidized byproducts generated during upstream synthesis. This guide provides a self-validating framework to ensure high-purity isolation, prevent phase separation, and optimize crystalline yield .
Part 1: Solvent Selection Matrix
The selection of a recrystallization solvent dictates the thermodynamic pathway of crystal nucleation. Below is a comparative analysis of quantitative and qualitative data for the most effective solvent systems used for hydroxymethyl benzonitrile derivatives .
| Solvent System | Mechanism of Action | Pros | Cons | Typical Recovery Yield |
| Ethyl Acetate / Heptane | Polarity gradient (Solvent/Anti-solvent) | Excellent purging of polar impurities; highly scalable; sharp cloud point. | Prone to "oiling out" if the anti-solvent is added too rapidly. | 80% – 85% |
| Isopropanol (IPA) / Water | Hydrogen-bond disruption | High yields; environmentally benign; disrupts solid solutions. | Water removal during vacuum drying can be prolonged. | 85% – 90% |
| Toluene / Hexane | Aromatic π-π stacking disruption | Highly effective for purging non-polar organic impurities. | Toluene toxicity; requires higher dissolution temperatures. | 70% – 75% |
Part 2: Standard Operating Procedure (SOP)
Workflow: Ethyl Acetate / Heptane Anti-Solvent Recrystallization
This protocol is engineered as a self-validating system. Visual cues at each step confirm whether the thermodynamic conditions are correct before proceeding.
Step 1: Dissolution (Thermodynamic Unlocking)
-
Action: Suspend crude 2-(hydroxymethyl)-5-methoxybenzonitrile in 3–5 volumes (mL/g) of Ethyl Acetate. Heat the mixture to mild reflux (approx. 75°C) under agitation.
-
Causality: Ethyl acetate acts as the "good" solvent. At elevated temperatures, it possesses sufficient dielectric strength to disrupt the intermolecular hydrogen bonding between the hydroxymethyl and cyano groups, ensuring complete solvation of the crystal lattice.
Step 2: Clarification (Impurity Adsorption)
-
Action: If the solution is darkly colored, add 5 wt% activated carbon. Stir for 15 minutes at reflux, then filter hot through a pre-warmed Celite pad.
-
Causality: Activated carbon provides a high surface area to adsorb high-molecular-weight polymeric impurities and trace transition metals (e.g., Palladium or Copper from prior cross-coupling steps). Hot filtration prevents premature nucleation on the filter frit.
Step 3: Anti-Solvent Addition (Metastable Zone Entry)
-
Action: Maintain the filtrate at 70°C. Slowly add 10–15 volumes of hot Heptane dropwise until the solution reaches the "cloud point" (persistent slight turbidity), then immediately stop adding Heptane.
-
Causality: Heptane lowers the overall polarity of the medium, decreasing the solubility of the aromatic core. Dropwise addition is critical; it ensures the system enters the metastable zone slowly, preventing localized supersaturation which leads to amorphous precipitation.
Step 4: Seeding and Linear Cooling (Controlled Nucleation)
-
Action: Allow the cloudy solution to cool to 40°C. Introduce 0.5 wt% of pure seed crystals. Hold the temperature isothermally for 30 minutes, then initiate a linear cooling ramp of 0.2°C/min down to 5°C. Add the remaining Heptane over 1 hour.
-
Causality: Seeding bypasses the high activation energy required for primary nucleation. The isothermal hold allows secondary nucleation to occur on the seed templates. The slow, linear cooling ramp ensures that solute molecules have time to align perfectly into the growing crystal lattice, actively excluding impurities.
Step 5: Isolation and Washing (Mother Liquor Displacement)
-
Action: Filter the resulting slurry via vacuum filtration. Wash the filter cake with 2 volumes of pre-chilled (0°C) 1:4 EtOAc/Heptane. Dry under vacuum at 45°C to constant weight.
-
Causality: The cold wash mixture matches the final solvent ratio of the mother liquor. It displaces surface-adhered impurities without redissolving the purified product.
Part 3: Recrystallization Logic & Troubleshooting Workflow
Workflow for recrystallization and troubleshooting liquid-liquid phase separation (oiling out).
Part 4: Frequently Asked Questions (FAQs)
Q1: During anti-solvent addition, my solution turns cloudy and forms a dense oil at the bottom of the flask instead of crystals. How do I fix this? A: This phenomenon is known as "oiling out" or Liquid-Liquid Phase Separation (LLPS). It occurs when the supersaturation level exceeds the metastable zone width before crystallization can initiate, causing the solute to separate as an impurity-rich liquid phase. Self-Correcting Protocol: Do not attempt to crystallize the oil, as it will trap impurities. Reheat the mixture until the oil redissolves completely. Add 5–10% more of the good solvent (Ethyl Acetate) to shift the thermodynamic composition out of the LLPS region. Cool the solution slightly and introduce seed crystals before adding the remaining Heptane at a much slower rate.
Q2: My final isolated yield is below 50%, but the purity is excellent (>99% HPLC). Where is the rest of my product? A: A low yield with high purity indicates that the solvent composition at the final isolation temperature is too rich in the "good" solvent, leaving a significant portion of the product dissolved in the mother liquor. Self-Correcting Protocol: Verify the solubility curve of 2-(hydroxymethyl)-5-methoxybenzonitrile. You must increase the ratio of anti-solvent (Heptane) to solvent (EtOAc) from 3:1 to at least 4:1 or 5:1. Alternatively, ensure the final isolation temperature is lowered to 0–5°C using an ice bath for at least 2 hours prior to filtration to maximize thermodynamic precipitation.
Q3: The recrystallized product shows a persistent impurity at RRT 0.85 on HPLC. What is it, and why isn't it purging? A: For hydroxymethyl benzonitriles, common persistent impurities include the over-oxidized aldehyde (2-formyl-5-methoxybenzonitrile) or the corresponding carboxylic acid. If the impurity co-crystallizes, it likely has a similar crystal lattice structure, forming a "solid solution" with your product. Self-Correcting Protocol: Switch to a solvent system with entirely different hydrogen-bonding dynamics. Change from the EtOAc/Heptane system to an Isopropanol (IPA) / Water gradient. The highly protic nature of the IPA/Water system will disrupt the hydrogen bonding of the oxidized impurity, keeping it soluble in the mother liquor while your target compound crystallizes.
Q4: The filtration step takes hours, and the filter cake is highly compressible. How can I improve filterability? A: Slow filtration is caused by the formation of fine, needle-like crystals or amorphous precipitates, which blind the pores of the filter paper. This is the direct result of "crashing" the product out of solution by cooling too rapidly or adding the anti-solvent too fast. Self-Correcting Protocol: Implement the controlled, linear cooling ramp (0.2°C/min) described in Step 4 of the SOP, and strictly enforce an isothermal hold at the nucleation temperature (40°C). This thermodynamic control promotes the growth of larger, more equant (block-like) crystals that filter rapidly and retain significantly less mother liquor.
References
-
National Center for Biotechnology Information (PubChem). "2-(Hydroxymethyl)-5-methoxybenzonitrile | C9H9NO2 | CID 18779767." PubChem Compound Database. Available at:[Link]
-
Organic Process Research & Development. "Synthesis of 3-Fluoro-4-(hydroxymethyl)benzonitrile via Photobromination: Enabling Manufacturing Pathways for Danuglipron Starting Materials." ACS Publications. Available at:[Link]
Technical Support Center: Formulating 2-(hydroxymethyl)-5-methoxybenzonitrile
Molecular Profile & Solubility Fundamentals
Target Compound: 2-(hydroxymethyl)-5-methoxybenzonitrile (CAS: 210037-87-9) Molecular Weight: 163.17 g/mol [1]
Before troubleshooting, it is critical to understand the physicochemical nature of this molecule. The structure features a hydrophobic aromatic ring paired with a methoxy group, which thermodynamically resists disrupting the hydrogen-bonded network of water. While the hydroxymethyl (-CH₂OH) and nitrile (-CN) groups provide localized polar and hydrogen-bonding character, the overall lattice energy and lipophilicity of the solid prevent spontaneous dissolution in purely aqueous environments at room temperature[1],. Success requires strategic solvent pairing rather than brute-force mixing.
Diagnostic FAQs & Troubleshooting Guide
Q1: Why does the compound precipitate when I add it directly to aqueous assay buffers (e.g., PBS)? Causality: Direct addition to water forces the hydrophobic aromatic core into an energetically unfavorable state. Benzyl alcohol derivatives exhibit only moderate aqueous solubility (~4 g/100 mL for unsubstituted benzyl alcohol), and the addition of the methoxy and nitrile groups further decreases this solubility profile[2]. Solution: Always prepare a concentrated primary stock solution in a polar aprotic solvent like Dimethyl sulfoxide (DMSO) prior to aqueous dilution.
Q2: I prepared a 100 mM stock in DMSO, but upon diluting to 1 mM in cell culture media, it "oiled out" or formed micro-precipitates. How do I fix this? Causality: This is a classic "solvent-shift" precipitation. When the DMSO is rapidly diluted into the bulk aqueous phase, the local concentration of the hydrophobic compound exceeds its thermodynamic solubility limit before the solvent can evenly disperse. Solution:
-
Stepwise Dilution: Dilute the 100 mM stock to an intermediate concentration (e.g., 10 mM) using a co-solvent mixture before the final dilution.
-
Excipient Addition: Incorporate a surfactant (e.g., 0.1% Tween-20) or a complexing agent like Hydroxypropyl-β-cyclodextrin (HP-β-CD) into the aqueous media prior to adding the DMSO stock. The cyclodextrin creates a hydrophobic cavity that encapsulates the aromatic ring, maintaining it in solution.
Q3: Can I use ethanol or methanol instead of DMSO for my cell-based assays? Causality: Yes, the compound is highly soluble in lower alcohols due to excellent hydrogen-bond matching with the hydroxymethyl group[3]. However, for cell-based assays, ethanol and methanol can cause cellular toxicity and membrane fluidization at lower concentrations than DMSO. Solution: If you must avoid DMSO, ethanol is a viable alternative for the stock solution, provided the final assay concentration of ethanol does not exceed 0.5% v/v.
Q4: Does adjusting the pH of my buffer improve solubility? Causality: Unlike amines or carboxylic acids, 2-(hydroxymethyl)-5-methoxybenzonitrile lacks a readily ionizable group within the physiological pH range (pH 2–10). The hydroxyl group has a very high pKa, and the nitrile is neutral. Solution: Adjusting the pH will not significantly improve the solubility of this specific molecule. Focus entirely on co-solvents, surfactants, and temperature controls instead.
Solvent Compatibility Matrix
| Solvent | Solubility Profile | Recommended Use | Mechanistic Notes |
| Water / PBS (pH 7.4) | Poor (< 1 mg/mL) | Final Assay Media | Requires co-solvent or cyclodextrin for >100 µM concentrations. |
| DMSO / DMF | Excellent (> 50 mg/mL) | Primary Stock Solution | Solvates both polar groups and the aromatic ring; ideal for -20°C storage. |
| Ethanol / Methanol | Good (~ 20-30 mg/mL) | Alternative Stock | Good H-bond matching; monitor evaporation to prevent concentration shifts. |
| Hexane / Heptane | Poor | Anti-solvent | Highly non-polar; useful for inducing recrystallization during purification. |
Standard Operating Procedure (SOP): Preparation of a Stable 50 mM Stock
This protocol is designed as a self-validating system to ensure complete dissolution before introducing the compound to biological media.
Materials Needed:
-
2-(hydroxymethyl)-5-methoxybenzonitrile powder
-
Anhydrous, cell-culture grade DMSO (≥99.9% purity)
-
Amber glass vials (to prevent potential UV degradation)
-
Vortex mixer and sonicator bath
Step-by-Step Methodology:
-
Gravimetric Measurement: Accurately weigh 8.16 mg of 2-(hydroxymethyl)-5-methoxybenzonitrile into a clean, dry amber glass vial.
-
Primary Dissolution: Add exactly 1.0 mL of anhydrous DMSO to the vial to achieve a 50 mM concentration.
-
Mechanical Agitation: Vortex the solution vigorously for 60 seconds at room temperature.
-
Self-Validating Checkpoint: Hold the vial against a strong light source. If the solution scatters light (Tyndall effect) or appears cloudy, dissolution is incomplete. Do not proceed to aqueous dilution. If cloudy, sonicate in a water bath at 37°C for 5 minutes until optically clear.
-
Aqueous Introduction: To dilute into assay media, ensure the media is actively stirring. Slowly inject the required volume of the DMSO stock directly into the vortex of the stirring media to prevent localized supersaturation. Keep the final DMSO concentration ≤ 1.0% v/v to avoid solvent-induced cytotoxicity.
Mechanistic Workflow
Figure 1: Formulation workflow for 2-(hydroxymethyl)-5-methoxybenzonitrile.
References
Sources
minimizing side reactions during 5-methoxybenzonitrile reduction
Topic: Minimizing Side Reactions During the Reduction of 5-Methoxybenzonitrile to 5-Methoxybenzylamine Ticket ID: #NITRILE-RED-005 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary & Nomenclature Clarification
User Note: You specified 5-methoxybenzonitrile . In IUPAC nomenclature, the nitrile carbon is C1. Therefore, a methoxy group at the 5-position is equivalent to the 3-position (meta-substitution). This guide treats 5-methoxybenzonitrile and 3-methoxybenzonitrile as identical substrates.
The reduction of 5-methoxybenzonitrile to 5-methoxybenzylamine is a pivotal step in synthesizing CNS-active pharmacophores. However, this transformation is plagued by three primary failure modes:
-
Dimerization: Formation of secondary amines (dibenzylamines).
-
Hydrolysis: Conversion to amides/acids due to moisture.
-
Demethoxylation: Cleavage of the Ar-O bond (hydrogenolysis) under vigorous catalytic conditions.
This guide provides self-validating protocols to suppress these pathways.
Critical Mechanism Analysis: The Dimerization Trap
Before selecting a method, you must understand why the reaction fails. The primary impurity is not formed by a random side reaction, but by the reaction of the product with the intermediate.
Visualizing the Failure Mode
The following diagram illustrates the "Reaction vs. Side-Reaction" competition.
Figure 1: The mechanism of secondary amine formation. The primary amine product attacks the imine intermediate. High concentrations of Ammonia (NH₃) reverse this equilibrium.
Protocol A: Catalytic Hydrogenation (Scalable/Green)
Best For: Scale-up (>5g), avoiding aluminum salts, and high throughput. Risk: High probability of dimerization if not buffered.
The "Ammonia Saturation" Protocol
To prevent the pathway shown in Fig 1, you must saturate the system with ammonia.
Reagents:
-
Substrate: 5-Methoxybenzonitrile
-
Catalyst: Raney® Nickel (Preferred over Pd/C to minimize demethoxylation)
-
Solvent: Methanol (7N NH₃ in MeOH)
Step-by-Step Methodology:
-
Catalyst Preparation: Wash Raney Nickel (approx. 20 wt% loading) with anhydrous methanol three times to remove water. Critical: Water promotes hydrolysis to the amide.
-
System Saturation: Dissolve the nitrile in methanolic ammonia (7N commercial solution).
-
Why: The molar ratio of NH₃:Substrate should be >5:1 to thermodynamically disfavor dimer formation.
-
-
Hydrogenation:
-
Pressure: 50–100 psi (3.5–7 bar).
-
Temperature: Keep <40°C.
-
Control Point: Higher temperatures increase the rate of demethoxylation (loss of methoxy group).
-
-
Monitoring: Check TLC or LCMS. Look for the disappearance of the nitrile peak.
-
Self-Validation: If a spot appears with higher R_f than the product (secondary amine), increase NH₃ pressure immediately.
-
-
Workup: Filter catalyst through Celite (keep wet/inert to prevent fire). Concentrate filtrate.[1][2]
Troubleshooting Table: Hydrogenation
| Symptom | Probable Cause | Corrective Action |
| Heavy "Dimer" Spot | Low NH₃ concentration | Use 7N NH₃ in MeOH; ensure reactor headspace is not diluting the ammonia. |
| Loss of Methoxy Group | Hydrogenolysis (Over-reduction) | Switch from Pd/C to Raney Ni; Lower temperature (<30°C); Reduce H₂ pressure. |
| Amide Formation | Water in solvent | Dry Raney Ni thoroughly; use anhydrous MeOH. |
Protocol B: Hydride Reduction (Lab Scale)
Best For: Small scale (<5g), research labs, or when high-pressure equipment is unavailable. Risk: Difficult workup (emulsions) and safety (pyrophoric).
The "Fieser Workup" Protocol (LiAlH₄)
Lithium Aluminum Hydride (LAH) is aggressive. The challenge is not the reaction, but the quench. Improper quenching traps the product in aluminum salts, leading to low yields.
Reagents:
-
Substrate: 5-Methoxybenzonitrile
-
Reagent: LiAlH₄ (2.0 equivalents)
-
Solvent: Anhydrous THF or Diethyl Ether
Step-by-Step Methodology:
-
Setup: Flame-dry glassware under Argon/Nitrogen.
-
Addition: Add LiAlH₄ to THF at 0°C. Add nitrile solution dropwise to the LAH suspension.
-
Why: Keeps LAH in excess, ensuring full reduction to amine and preventing intermediate trapping.
-
-
Reaction: Warm to Room Temperature (RT) and reflux for 1–3 hours.
-
Self-Validation: Monitor by IR. The Nitrile stretch at ~2225 cm⁻¹ must disappear completely.
-
-
The Fieser Quench (Critical): For every x grams of LiAlH₄ used, add sequentially at 0°C:
-
x mL Water (Very slow addition).
-
x mL 15% NaOH solution.
-
3x mL Water.
-
-
Isolation: Warm to RT and stir for 15 minutes. The aluminum salts will turn into a granular white sand (not a gel). Filter and wash with ether.[2]
Troubleshooting Table: Hydride Reduction
| Symptom | Probable Cause | Corrective Action |
| Gelatinous Emulsion | Improper quench ratio | Strictly follow the 1:1:3 (Water:NaOH:Water) Fieser rule. |
| Incomplete Reduction | Old LiAlH₄ | Titrate LAH or use fresh bottle; Ensure reflux step is sufficient. |
| Yellow/Orange Color | Imine contamination | Reduction stopped too early. Reflux longer. |
Method Selection Guide
Use this decision tree to select the correct protocol for your specific constraints.
Figure 2: Decision matrix for selecting the optimal reduction strategy.
FAQ: Advanced Troubleshooting
Q: I see a small amount of aldehyde in my NMR after the LAH workup. Why?
A: This is due to the hydrolysis of the intermediate imine. If the LAH reduction was not driven to completion (imine
Q: Can I use Pd/C instead of Raney Nickel? A: Yes, but with caution. Pd/C is more active for hydrogenolysis. With a methoxy group on the ring, acidic conditions (often used to suppress dimer formation) can facilitate the cleavage of the methyl ether (demethoxylation) or the benzyl amine bond. Fix: If using Pd/C, keep the pressure low (<40 psi) and use neutral solvents or milder ammonia concentrations.
Q: My product is colored (Green/Blue) after Raney Ni reduction. A: This is Nickel leaching, common with ammonia solvents.[3] Fix: Treat the crude amine with a metal scavenger (e.g., SiliaMetS® or EDTA wash) or perform an acid-base extraction (dissolve in HCl, wash with ether, basify aqueous layer, extract with DCM) to leave the metal salts in the aqueous phase.
References
-
Nitrile Reduction Mechanism & Kinetics
-
Suppression of Secondary Amines
- Lithium Aluminum Hydride Workup (Fieser Method): Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, p. 581. Wiley. (Standard reference for the n:n:3n quench method).
- Selectivity Issues (Demethoxylation): Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Authoritative text on catalyst choice preventing hydrogenolysis).
Sources
optimizing reaction temperature for 2-(hydroxymethyl)-5-methoxybenzonitrile cyclization
Technical Support Guide: Optimizing Reaction Temperature for 2-(Hydroxymethyl)-5-methoxybenzonitrile Cyclization
Executive Summary
This guide addresses the critical process parameters for converting 2-(hydroxymethyl)-5-methoxybenzonitrile (CAS: 210037-87-9) into 5-methoxyphthalide (5-methoxyisobenzofuran-1(3H)-one). This transformation is a pivotal step in the synthesis of antidepressant pharmacophores (e.g., Citalopram/Escitalopram intermediates).
The cyclization involves the hydrolysis of the nitrile group followed by intramolecular lactonization. Temperature control is the single most significant variable affecting yield, reaction rate, and impurity profile (specifically amide intermediates vs. demethylated byproducts).
Part 1: Reaction Mechanism & Temperature Sensitivity
To optimize temperature, one must understand the competing kinetic and thermodynamic pathways. The reaction proceeds via a Hydrolysis-Lactonization Cascade .
Reaction Pathway Diagram
The following diagram illustrates the stepwise transformation and the temperature-dependent bottlenecks.
Caption: Figure 1. Reaction cascade showing the rate-limiting amide hydrolysis step and high-temperature degradation risks.
Part 2: Troubleshooting & Optimization (Q&A)
Q1: What is the optimal temperature window for this cyclization?
Recommendation: 80°C to 100°C (Internal Temperature).
-
Scientific Rationale:
-
< 60°C (Kinetic Trap): The hydrolysis of the nitrile to the amide (2-(hydroxymethyl)-5-methoxybenzamide) is relatively facile. However, the subsequent hydrolysis of the amide to the carboxylic acid (which then cyclizes) has a higher activation energy. Operating below 60°C often results in the isolation of the amide intermediate rather than the phthalide.
-
80°C - 100°C (Optimal): This range provides sufficient energy to drive the amide-to-acid conversion and immediate lactonization without compromising the ether linkage.
-
> 120°C (Thermodynamic Risk): Extended heating above this threshold in strong acid (e.g., H₂SO₄) increases the risk of demethylation , converting the methoxy group into a phenol (5-hydroxyphthalide), a difficult-to-remove impurity.
-
Q2: I am observing a large spot on TLC/HPLC that is not the starting material or product. What is it?
Diagnosis: It is likely the Amide Intermediate .
-
Cause: Reaction temperature was too low or reaction time was insufficient.
-
Verification: The amide is much more polar than the nitrile or the phthalide (lower R_f on silica).
-
Corrective Action:
-
Increase internal temperature to reflux (if using water/alcohol) or 90°C .
-
Check acid concentration.[1] Dilute acid might not be strong enough to hydrolyze the amide efficiently. Ensure acid concentration is >20% if using aqueous mineral acids.
-
Q3: Can I use basic conditions (NaOH/KOH) instead of acid?
Answer: Yes, but it requires a two-step thermal profile.
-
Protocol:
-
Saponification (Reflux, ~100°C): Treat the nitrile with aqueous NaOH/KOH at reflux. The cyclization cannot occur in base because the ring opens to form the carboxylate salt (2-hydroxymethyl-5-methoxybenzoate).
-
Acidification (Room Temperature): Upon cooling and adding HCl (to pH < 2), the carboxylate protonates to the acid, which then spontaneously cyclizes to the phthalide.
-
-
Advantage: Base hydrolysis is often faster and avoids the charring associated with hot sulfuric acid.
Q4: How do I manage the exotherm during scale-up?
Safety Warning: The initial hydrolysis of the nitrile is exothermic .
-
Guidance:
-
Do not heat the vessel immediately to the set point (e.g., 90°C).
-
Ramp Profile: Heat to 50°C and hold for 30 minutes to allow the initial nitrile-to-amide conversion to proceed under controlled conditions. Once the exotherm subsides, ramp to 90°C for the difficult amide-to-acid step.
-
Adiabatic Runaway: Failure to control the initial exotherm can spike the temperature >140°C, leading to rapid pressure buildup and product decomposition.
-
Part 3: Experimental Protocols & Data
Table 1: Temperature vs. Reaction Outcome (Acidic Conditions)
| Temperature | Primary Species Observed | Yield Impact | Risk Factor |
| 25°C (RT) | Starting Material + Trace Amide | < 5% | Low reactivity. |
| 50°C - 60°C | Amide Intermediate | 20-40% | Incomplete reaction; difficult purification. |
| 85°C - 95°C | 5-Methoxyphthalide (Target) | > 85% | Optimal balance of rate and selectivity. |
| > 130°C | Phthalide + Phenols | 60-70% | Demethylation (impurity formation); Tarring. |
Standard Operating Procedure (Acid-Catalyzed)
-
Charge: 2-(hydroxymethyl)-5-methoxybenzonitrile (1.0 equiv).
-
Solvent: 6M HCl or 50% H₂SO₄ (5-10 volumes).
-
Step 1 (Initiation): Heat to 50°C . Stir for 1 hour. Note: Ensure exotherm is managed.
-
Step 2 (Conversion): Ramp temperature to 90°C . Stir for 4-6 hours.
-
IPC (In-Process Control): Monitor by HPLC for disappearance of the Amide peak.
-
Workup: Cool to 20°C. Dilute with water. The product often precipitates. Filter and wash with cold water.[1]
Decision Tree for Temperature Adjustment
Caption: Figure 2. Logic flow for troubleshooting reaction temperature based on HPLC data.
References
-
- Relevance: Discusses the oxidative cyclization of hydroxymethyl benzamides, providing context on the stability and reactivity of the amide intermedi
-
BenchChem Technical Support. (2025). An In-depth Technical Guide to the Synthesis of 2-Hydroxymethylbenzoic Acid from Phthalide. Link
- Relevance: Details the reversibility of the phthalide ring opening/closing under acidic/basic conditions.
-
Organic Chemistry Portal. Synthesis of Phthalides. Link
- Relevance: General review of phthalide synthesis methodologies and conditions.
-
Santa Cruz Biotechnology. 2-Hydroxy-5-methoxy-benzonitrile Product Data. Link
-
Relevance: Verification of starting material properties and structure.[4]
-
Sources
Technical Support Center: Purification of Crude 2-(hydroxymethyl)-5-methoxybenzonitrile
Welcome to the technical support center for the purification of 2-(hydroxymethyl)-5-methoxybenzonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs). Our goal is to equip you with the scientific rationale and practical steps to overcome common challenges encountered during the purification of this important chemical intermediate.
I. Troubleshooting Guide: Addressing Specific Purification Issues
This section addresses common problems observed during the purification of crude 2-(hydroxymethyl)-5-methoxybenzonitrile, offering explanations for the underlying causes and providing actionable solutions.
Issue 1: The isolated product is an oil or a waxy solid with a low melting point, but literature reports it as a solid.
Possible Causes & Solutions:
-
Residual Solvent: Even trace amounts of reaction or extraction solvents can significantly depress the melting point of your compound.
-
Solution: Ensure the complete removal of solvents by drying the product under a high vacuum, possibly with gentle heating. If the product is still not a solid, a more rigorous purification method is likely required.
-
-
Presence of Impurities: The most common reason for a solid compound appearing as an oil is the presence of impurities.[1] These can include unreacted starting materials, byproducts, or reagents from the synthesis.
-
Solution: Proceed with a purification technique such as column chromatography or recrystallization to remove these impurities.
-
Issue 2: Poor separation is observed during column chromatography.
Possible Causes & Solutions:
-
Incorrect Solvent System (Mobile Phase): The polarity of the solvent system is crucial for achieving good separation on a silica gel or alumina column.[2][3]
-
Solution:
-
TLC Analysis: Before running a column, perform thin-layer chromatography (TLC) with various solvent systems to identify the optimal mobile phase. A good solvent system will give a retention factor (Rf) of 0.3 to 0.7 for the desired compound and a clear separation from impurities.[3]
-
Solvent Polarity Adjustment: 2-(hydroxymethyl)-5-methoxybenzonitrile is a polar molecule due to the hydroxyl and nitrile groups.[4] Start with a relatively non-polar solvent system, such as a mixture of hexane and ethyl acetate, and gradually increase the proportion of the more polar solvent (ethyl acetate) to achieve the desired separation.[5]
-
-
-
Column Overloading: Loading too much crude material onto the column will lead to broad bands and poor separation.
-
Solution: A general rule of thumb is to use a ratio of crude product to silica gel of 1:20 to 1:100 by weight, depending on the difficulty of the separation.[1]
-
-
Improper Column Packing: Air bubbles or channels in the stationary phase will result in an uneven flow of the mobile phase and poor separation.
-
Solution: Carefully pack the column to ensure a homogenous and compact stationary phase.
-
Issue 3: Difficulty in achieving crystallization during recrystallization.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound well when hot but poorly when cold.[6]
-
Solution: Test the solubility of your crude product in a variety of solvents (e.g., ethanol, isopropanol, toluene, or solvent mixtures) to find one that meets this criterion. The principle of "like dissolves like" can be a useful guide; polar compounds are more soluble in polar solvents.[6]
-
-
"Oiling Out": The compound may separate as a liquid instead of forming crystals, especially if the melting point of the material is below the temperature of the saturated solution.[6]
-
Solution: Add more solvent to the hot solution to prevent premature saturation at a high temperature. If oiling out persists, try a different solvent or a solvent pair.
-
-
Supersaturation: The solution may be supersaturated, and crystallization is not initiated.
-
Solution:
-
Scratching: Scratch the inside of the flask with a glass rod to create nucleation sites.[6]
-
Seed Crystals: If available, add a small seed crystal of the pure compound to induce crystallization.[6]
-
Cooling Slowly: Allow the solution to cool slowly to room temperature and then in an ice bath to promote the formation of larger, purer crystals.
-
-
Issue 4: Presence of acidic or basic impurities in the crude product.
Possible Causes & Solutions:
-
Acidic/Basic Reagents or Byproducts: The synthesis of 2-(hydroxymethyl)-5-methoxybenzonitrile may involve acidic or basic reagents or generate such byproducts.
-
Solution: Perform a liquid-liquid extraction workup before other purification steps.
-
To remove acidic impurities: Wash the organic layer with a saturated aqueous solution of a weak base like sodium bicarbonate (NaHCO₃).[1]
-
To remove basic impurities: Wash the organic layer with a dilute aqueous acid solution, such as 1M hydrochloric acid (HCl).[1]
-
After the acid or base wash, wash the organic layer with brine (saturated NaCl solution) to remove residual water before drying and concentrating.[1]
-
-
II. Frequently Asked Questions (FAQs)
Q1: What are the likely impurities in my crude 2-(hydroxymethyl)-5-methoxybenzonitrile?
The impurities will largely depend on the synthetic route used. Common impurities can include:
-
Starting Materials: Unreacted starting materials are a common source of contamination. For example, if synthesized from an aldehyde, residual aldehyde may be present.[7]
-
Byproducts of the Reaction: Side reactions can lead to various impurities. For instance, in reductions of nitriles, secondary amines can sometimes form.[8]
-
Reagents and Solvents: Residual reagents and solvents used in the synthesis and workup can also be present.
Q2: How does the structure of 2-(hydroxymethyl)-5-methoxybenzonitrile influence the choice of purification method?
The structure of 2-(hydroxymethyl)-5-methoxybenzonitrile contains a polar hydroxyl (-OH) group, a moderately polar nitrile (-CN) group, and a less polar methoxy-substituted benzene ring.[4] This combination of functional groups makes the molecule quite polar.
-
For Column Chromatography: Normal-phase chromatography with a polar stationary phase like silica gel is well-suited for this compound.[2] A mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate or dichloromethane) is typically effective.[9]
-
For Recrystallization: The polar nature of the molecule suggests that polar solvents should be tested for recrystallization. However, the aromatic ring provides some non-polar character, so a range of solvents should be screened.
Q3: My compound appears to be degrading during purification. What could be the cause?
While benzonitriles are generally stable, the hydroxymethyl group can be susceptible to oxidation or other reactions under certain conditions.
-
Oxidation: The hydroxymethyl group can be oxidized to an aldehyde or a carboxylic acid.[10] Avoid prolonged exposure to air and strong oxidizing agents.
-
Acid/Base Sensitivity: Strong acidic or basic conditions, especially at elevated temperatures, could potentially lead to side reactions. It is advisable to use mild conditions during purification.
Q4: How can I assess the purity of my final product?
Several analytical techniques can be used to determine the purity of your 2-(hydroxymethyl)-5-methoxybenzonitrile:
-
Thin-Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. A pure compound should ideally show a single spot.
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities will typically cause the melting point to be depressed and broader.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can reveal the presence of impurities, even at low levels.
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying purity and separating closely related impurities.
III. Experimental Protocols & Workflows
Protocol 1: Purification by Column Chromatography
This protocol outlines a general procedure for purifying crude 2-(hydroxymethyl)-5-methoxybenzonitrile using silica gel column chromatography.
Materials:
-
Crude 2-(hydroxymethyl)-5-methoxybenzonitrile
-
Silica gel (60-120 mesh or 230-400 mesh for flash chromatography)
-
Hexane
-
Ethyl acetate
-
Glass column with a stopcock
-
Collection tubes or flasks
-
TLC plates and developing chamber
Procedure:
-
Determine the Optimal Solvent System: Use TLC to find a solvent mixture (e.g., hexane:ethyl acetate) that gives an Rf value of ~0.3 for the desired product.
-
Prepare the Column:
-
Securely clamp the column in a vertical position.
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, least polar solvent mixture.
-
Pour the slurry into the column, allowing the solvent to drain while gently tapping the column to ensure even packing.
-
Add another layer of sand on top of the silica gel bed.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the chromatography solvent or a slightly more polar solvent.
-
Alternatively, adsorb the crude product onto a small amount of silica gel by dissolving it in a volatile solvent, adding the silica gel, and evaporating the solvent.
-
Carefully add the sample to the top of the column.
-
-
Elute the Column:
-
Carefully add the mobile phase to the top of the column.
-
Begin collecting fractions as the solvent elutes from the bottom of the column.
-
Gradually increase the polarity of the mobile phase (gradient elution) if necessary to elute the more polar compounds.
-
-
Analyze the Fractions:
-
Analyze the collected fractions by TLC to identify which ones contain the pure product.
-
-
Combine and Concentrate:
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-(hydroxymethyl)-5-methoxybenzonitrile.
-
Workflow for Purification Method Selection
The following diagram illustrates a decision-making process for selecting the appropriate purification strategy.
Caption: Decision workflow for purification.
IV. Data Summary
Table 1: Solvent Systems for Chromatography
| Solvent System (v/v) | Typical Application | Expected Rf for Product |
| Hexane : Ethyl Acetate (4:1) | Initial elution to remove non-polar impurities | Low (<0.2) |
| Hexane : Ethyl Acetate (2:1) | Elution of the desired product | Moderate (0.3-0.5) |
| Hexane : Ethyl Acetate (1:1) | Elution of more polar impurities | High (>0.6) |
| Dichloromethane : Methanol (98:2) | Alternative for very polar impurities | Varies |
V. References
-
Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Available at: [Link]
-
One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment. Available at: [Link]
-
Column Chromatography: Principles, Procedure, and Applications - Phenomenex. Available at: [Link]
-
column chromatography & purification of organic compounds - YouTube. Available at: [Link]
-
Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. Available at: [Link]
-
Column chromatography - Columbia University. Available at: [Link]
-
Recrystallization. Available at: [Link]
-
Recrystallization and Crystallization. Available at: [Link]
-
Benzonitrile Impurities and Related Compound - Veeprho. Available at: [Link]
-
2-(Hydroxymethyl)-5-methoxybenzonitrile | C9H9NO2 | CID 18779767 - PubChem. Available at: [Link]
-
Benzonitrile-impurities - Pharmaffiliates. Available at: [Link]
-
One Pot Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride Using Ferrous Sulphate in DMF Under Reflux. Available at: [Link]
-
US4925642A - Process for the preparation and the isolation of aromatic nitriles - Google Patents. Available at:
-
Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. Available at: [Link]
-
US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents. Available at:
-
20.7: Chemistry of Nitriles. Available at: [Link]
-
Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method - PMC. Available at: [Link]
-
Solubility of Different Polymorphs of Drugs in Mono- and Mixed-Solvents at Various Temperatures - Pharmaceutical Sciences. Available at: [Link]
-
Synthesis and characterisation of process related impurity in bosentan monohydrate - JOCPR. Available at: [Link]
-
US5637750A - Method for the preparation of 2 hydroxybenzonitrile - Google Patents. Available at:
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Column Chromatography Guide | Phenomenex [phenomenex.com]
- 3. columbia.edu [columbia.edu]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. m.youtube.com [m.youtube.com]
- 6. rubingroup.org [rubingroup.org]
- 7. One pot synthesis of aryl nitriles from aromatic aldehydes in a water environment - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03559B [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. cup.edu.cn [cup.edu.cn]
- 10. 4-(4-Fluorobenzoyl)-3-(hydroxymethyl)benzonitrile | 260371-16-2 | Benchchem [benchchem.com]
Technical Support Center: Stability of 2-(hydroxymethyl)-5-methoxybenzonitrile
[1]
Document ID: TS-BENZ-042 Subject: Acid-Catalyzed Cyclization & Stability Profile Applicable For: Medicinal Chemistry, Process Development, Analytical Quality Control[1]
Executive Summary: The "Hidden Phthalide" Trap
2-(hydroxymethyl)-5-methoxybenzonitrile is a bifunctional building block containing a nitrile and a benzyl alcohol.[1] While stable under neutral conditions, it functions as a "masked" phthalide . Upon exposure to acidic media (pH < 4), it undergoes rapid intramolecular cyclization to form 6-methoxyphthalide (6-methoxyisobenzofuran-1(3H)-one).[1]
This reaction is often irreversible and can occur during standard workups (e.g., HCl quenching) or HPLC analysis using acidic mobile phases (e.g., 0.1% TFA), leading to confusing analytical data and yield loss.[1]
Diagnostic Troubleshooting (FAQ)
Q1: I see a new, less polar spot on my TLC after an acidic workup. What is it?
Diagnosis: This is almost certainly 6-methoxyphthalide .[1] Explanation: The starting material (nitrile) is relatively polar due to the free hydroxyl and nitrile groups. Under acidic conditions (like washing with 1N HCl), the hydroxyl group attacks the activated nitrile (or the intermediate amide), expelling ammonia/ammonium and closing the ring. The resulting lactone (phthalide) lacks the H-bond donating hydroxyl group and is significantly less polar.
-
Verification: Check IR. The sharp nitrile stretch (~2220-2250 cm⁻¹) will disappear, replaced by a strong lactone carbonyl stretch (~1760-1780 cm⁻¹).[1]
Q2: My HPLC peak for the starting material decreases over time in the autosampler.
Diagnosis: Your mobile phase is likely too acidic. Root Cause: Common mobile phase additives like Trifluoroacetic Acid (TFA) or Formic Acid can catalyze the cyclization of this molecule, especially if the sample sits in solution for hours. Solution: Switch to a neutral buffer system (e.g., Ammonium Acetate or Phosphate buffer at pH 7.0) or analyze immediately upon dissolution.[1] Use Acetonitrile/Water gradients without strong acid modifiers if possible.
Q3: Can I prevent this cyclization if I need to acidify the reaction mixture?
Diagnosis: Prevention is difficult if the pH drops below 3-4. Strategy:
-
Temperature Control: Keep the solution at 0°C during acidification.
-
Rapid Extraction: Extract immediately into an organic solvent (DCM or EtOAc) and wash with saturated NaHCO₃ to neutralize trace acid before concentration.
-
Alternative Quench: Use saturated Ammonium Chloride (pH ~5-6) instead of HCl for quenching reactions.
Mechanistic Insight: Acid-Catalyzed Lactonization[1]
The instability is driven by the proximity effect . The hydroxymethyl group at the ortho position is perfectly situated to attack the nitrile carbon once it is activated by protonation.
There are two competing pathways, but Pathway A (Imidate Cyclization) is often kinetically favored in 2-hydroxymethylbenzonitriles because it forms the stable 5-membered ring immediately.[1]
Degradation Pathway Diagram[1]
Figure 1: The acid-catalyzed degradation pathway.[1] The green arrows indicate the dominant intramolecular cyclization route that rapidly forms the phthalide.
Experimental Protocols
Protocol A: Stability Assessment (Quality Control)
Use this protocol to determine if your specific solvent/buffer system is safe for the compound.[1]
-
Preparation: Dissolve 5 mg of 2-(hydroxymethyl)-5-methoxybenzonitrile in 1 mL of the solvent (e.g., MeOH, Mobile Phase A).
-
Control: Prepare a reference standard in pure Acetonitrile (neutral).
-
Incubation: Incubate the test sample at room temperature (25°C).
-
Sampling: Inject on HPLC at t=0, t=1h, and t=24h.
-
Criteria: If the peak area of the starting material decreases by >2% or a new peak (phthalide) appears, the solvent is incompatible .
Protocol B: Controlled Conversion (Synthesis of 6-Methoxyphthalide)
If your goal is to synthesize the phthalide derivative intentionally, use this optimized method.
-
Dissolution: Dissolve 1.0 eq of 2-(hydroxymethyl)-5-methoxybenzonitrile in Toluene.
-
Catalyst: Add 0.1 eq of p-Toluenesulfonic acid (pTSA).
-
Reflux: Heat to reflux (110°C) for 2–4 hours.
-
Note: A Dean-Stark trap can be used to remove water, driving the equilibrium, though the reaction is usually irreversible regardless.
-
-
Workup: Cool to RT, wash with Saturated NaHCO₃, dry over MgSO₄, and concentrate.
-
Yield: Expect >90% conversion to 6-methoxyphthalide.
Protocol C: Safe Workup (Preserving the Nitrile)
Use this when isolating the nitrile from a reaction mixture.
-
Quenching: Pour reaction mixture into ice-cold Saturated NH₄Cl (do not use HCl).
-
Extraction: Extract immediately with Ethyl Acetate (EtOAc).[1]
-
Washing: Wash the organic layer with Brine (Saturated NaCl) to remove water.
-
Critical: Avoid leaving the compound in wet organic solvents for extended periods.
-
-
Drying: Dry over Anhydrous Na₂SO₄ (Sodium Sulfate is preferred over Magnesium Sulfate for sensitive compounds as it is strictly neutral).[1]
-
Concentration: Evaporate solvent at <40°C .
Quantitative Data Summary
| Parameter | Condition | Stability Status | Half-Life (Est.) |
| pH | pH 1.0 (0.1N HCl) | Unstable | < 1 hour |
| pH 4.0 (Acetate Buffer) | Meta-Stable | ~24 hours | |
| pH 7.0 (Phosphate) | Stable | > 1 week | |
| pH 12.0 (0.01N NaOH) | Unstable | Hydrolyzes to Acid* | |
| Solvent | Methanol (Neutral) | Stable | Indefinite |
| Methanol + 0.1% TFA | Unstable | Degradation in hours | |
| Temp | 25°C (Neutral) | Stable | Indefinite |
| 80°C (Neutral) | Risk | Thermal cyclization possible |
*Note: Base hydrolysis yields the carboxylate salt. Upon re-acidification during workup, this salt will spontaneously cyclize to the phthalide.
References
-
NIST Chemistry WebBook. "1(3H)-Isobenzofuranone (Phthalide) Data."[1] National Institute of Standards and Technology.[2] [Link][1]
-
Journal of the Chemical Society. "The acid-catalysed hydrolysis of benzonitrile." Perkin Transactions 2. [Link]
-
Organic Syntheses. "m-Methoxybenzaldehyde (and related phthalide chemistry)." Org. Synth. 1949, 29, 63. [Link][1]
Technical Support Center: Optimizing Transformations of 5-Methoxybenzonitrile Derivatives
Topic: Troubleshooting Low Conversion Rates Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Scientists Status: Active Support Guide
Introduction: The Electronic Paradox
5-methoxybenzonitrile derivatives present a unique synthetic challenge due to the electronic mismatch between the nitrile group and the methoxy substituent. The methoxy group is an Electron Donating Group (EDG) . While it activates the aromatic ring for electrophilic substitution, it deactivates the nitrile carbon toward nucleophilic attack (the primary mechanism for hydrolysis and organometallic addition).
Furthermore, the nitrile nitrogen possesses a lone pair capable of
This guide addresses the four most common failure modes:
-
Stalled Hydrogenation (Catalyst Poisoning)
-
Incomplete Hydrolysis (Electronic Deactivation)
-
Failed Cross-Couplings (Ligand Displacement)
-
Unreactive Grignard Additions (Nucleophilic Bounce-off)
Module 1: Nitrile Reduction to Primary Amines
The Issue
-
Symptom: Reaction stalls at the imine intermediate (secondary amine formation) or stops completely after <20% conversion.
-
Diagnosis: The primary amine product is more basic than the starting nitrile. It binds irreversibly to the metal surface (Pd/Pt), blocking active sites. Additionally, the methoxy group increases electron density on the nitrogen, making the resulting amine a stronger Lewis base (poison).
Troubleshooting Protocol
Q: My Pd/C hydrogenation has stalled. Should I add more catalyst? A: No. Adding more catalyst often leads to the same poisoning equilibrium. Instead, you must modify the chemical environment to "mask" the amine product.
The Fix: Acidic Additive Strategy
By running the hydrogenation in acidic media, the product amine is immediately protonated to the ammonium salt (
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Mechanism |
| Solvent | MeOH / EtOH | MeOH + 1.1 eq. HCl or AcOH | Protonation of product prevents catalyst binding. |
| Catalyst | 10% Pd/C | Raney Nickel or Pd(OH)₂ | Raney Ni is less susceptible to amine poisoning. |
| Pressure | 1 atm H₂ | 3–5 bar H₂ | Higher pressure forces H₂ saturation on the surface. |
Alternative: The Cobalt "Sandwich" Method For substrates sensitive to acid, use Cobalt(II) chloride with Sodium Borohydride. This generates active cobalt boride in situ, which coordinates the nitrile and facilitates hydride delivery without the same poisoning risks as heterogeneous Pd.
-
Reagents:
(1.0 eq), (5.0 eq). -
Solvent: MeOH (0 °C to RT).
Workflow Visualization
Figure 1: Decision matrix for reducing electron-rich benzonitriles based on substrate sensitivity.
Module 2: Hydrolysis to Amides/Acids
The Issue
-
Symptom: Refluxing in NaOH/Water yields recovered starting material or stops at the amide.
-
Diagnosis: The 5-methoxy group donates electron density into the ring (resonance), rendering the nitrile carbon less electrophilic. Standard hydroxide attack is kinetically too slow.
Troubleshooting Protocol
Q: Why isn't 6M NaOH hydrolyzing my nitrile? A: The activation energy is too high because the nitrile carbon is electron-rich. You need a "Super-Nucleophile."
The Fix: Radziszewski Reaction (Peroxide Acceleration)
Hydroperoxide anion (
Step-by-Step Protocol:
-
Dissolve: 1.0 eq of 5-methoxybenzonitrile derivative in DMSO or EtOH.
-
Add Base: Add 0.2 eq of 6M NaOH (Catalytic amount is sufficient).
-
Add Peroxide: Slowly add 5–10 eq of 30%
at 0 °C (Exothermic!). -
Monitor: Warm to RT. The reaction usually completes in <1 hour.
-
Workup: Quench with sodium thiosulfate (to destroy excess peroxide) before extraction.
Mechanism Validation:
-
IR Spectroscopy: Look for the disappearance of the sharp
stretch at ~2220 cm⁻¹ and appearance of Amide I/II bands at ~1650–1690 cm⁻¹.
Module 3: Palladium-Catalyzed Cross-Couplings
The Issue
-
Symptom: Suzuki or Buchwald-Hartwig coupling on the aryl ring (e.g., replacing a halide) fails.
-
Diagnosis: The nitrile group is a "non-innocent" spectator. It coordinates to the Pd(0) center, displacing the phosphine ligands and shutting down the oxidative addition/reductive elimination cycle.
Troubleshooting Protocol
Q: Can I just increase the temperature to break the Pd-Nitrile bond? A: High heat often leads to catalyst decomposition (Pd black precipitation) before the coupling occurs.
The Fix: Steric Bulk Strategy Use ligands that are bulky enough to prevent the linear nitrile from approaching the metal center, or ligands that bind tighter than the nitrile.
| Component | Recommendation | Rationale |
| Ligand | XPhos or t-BuXPhos | Bulky biaryl phosphines create a "roof" over the Pd, blocking nitrile coordination. |
| Pre-catalyst | Pd(dppf)Cl₂ or Pd₂dba₃ | Bidentate ligands (dppf) are harder for nitriles to displace than monodentate |
| Addition | Slow Addition | Add the nitrile-containing substrate slowly to the catalyst mixture to keep the [Nitrile]:[Pd] ratio low initially. |
Catalyst Competition Diagram
Figure 2: Mechanism of nitrile poisoning and the protective role of bulky ligands.
Module 4: Grignard/Organolithium Additions
The Issue
-
Symptom: High recovery of starting material after adding RMgBr.
-
Diagnosis: The electron-rich nature of the ring makes the nitrile carbon insufficiently electrophilic. The Grignard reagent acts as a base (deprotonating alpha-positions if available) or simply fails to attack.
Troubleshooting Protocol
Q: Should I switch to Organolithium? A: Yes, but with caution. R-Li is more nucleophilic and less sensitive to steric/electronic deactivation than R-MgBr. However, it requires lower temperatures (-78 °C) to prevent polymerization.
The Fix: Turbo Grignard (LiCl Acceleration) If you must use Grignard, use the Knochel Turbo Grignard method. The addition of LiCl breaks up the polymeric aggregates of the Grignard reagent, creating a more reactive monomeric species.
Protocol:
-
Preparation: Mix
(Turbo Grignard) with your aryl halide to generate the reagent. -
Activation: If using standard Grignard, add 1.0 eq of anhydrous LiCl to the THF solution.
-
Lewis Acid Assist: Pre-complex the nitrile with 1.0 eq of
(at -78 °C) before adding the nucleophile. The Lewis acid coordinates to the nitrogen, pulling electron density and activating the carbon.
References
-
Nitrile Reduction (Poisoning & Additives)
-
Hydrolysis (Radziszewski Reaction)
- Title: Nitrile Hydration Catalysed by Palladium(II) Complexes (Comparison to Peroxide methods).
- Source: Journal of the Chemical Society, Dalton Transactions.
-
URL:[Link]
-
Pd-Catalyzed Coupling (Ligand Effects)
- Title: Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides (Discusses Ligand/Nitrile interplay).
- Source: Organic Letters (ACS).
-
URL:[Link]
- Grignard Optimization (Turbo Grignard): Title: Troubleshooting Common Issues in the Grignard Synthesis. Source: BenchChem / Knochel Methods.
Sources
Validation & Comparative
Comparison Guide: Optimizing ¹H NMR Signal Resolution for 2-(hydroxymethyl)-5-methoxybenzonitrile
Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Focus: Solvent-Induced Resolution Strategies (CDCl₃ vs. DMSO-d₆)
Executive Summary
In pharmaceutical development, the precise structural elucidation of highly functionalized aromatic building blocks like (CAS: 210037-87-9) is a strict regulatory requirement[1]. While Chloroform-d (CDCl₃) is the industry-standard solvent for routine ¹H NMR acquisition, it frequently fails to resolve critical structural markers in molecules possessing both complex aromatic spin systems and labile protons.
This guide objectively compares the analytical performance of CDCl₃ versus Dimethyl Sulfoxide-d₆ (DMSO-d₆) . By analyzing the mechanistic causality behind solvent effects, we demonstrate why switching to DMSO-d₆ is not just an alternative, but an analytical necessity for resolving overlapping aromatic signals and confirming primary alcohol moieties via scalar coupling.
The Mechanistic Causality of Solvent-Induced Resolution
As an Application Scientist, it is critical to understand why a solvent system fails or succeeds, rather than simply observing the outcome. The choice of deuterated solvent alters the observed ¹H NMR spectrum through two distinct physical mechanisms:
A. Proton Exchange Dynamics & Hydrogen Bonding
In non-polar solvents like CDCl₃, the labile hydroxyl proton (-OH) of the hydroxymethyl group undergoes rapid intermolecular chemical exchange. Because the exchange rate (
Conversely, DMSO-d₆ acts as a potent hydrogen-bond acceptor. It tightly solvates the hydroxyl proton, drastically reducing its exchange rate. As mandate, utilizing DMSO-d₆ is essential for confirming primary alcohols via hydroxyl proton coupling[2]. The stabilization allows the
B. Magnetic Anisotropy and Differential Solvation
In CDCl₃, the aromatic protons H-4 and H-6 of 2-(hydroxymethyl)-5-methoxybenzonitrile experience highly similar local magnetic fields, leading to insufficient chemical shift dispersion and overlapping multiplets[3]. Advanced demonstrate that the inclusion of the first solvation sphere is critical for predicting NMR shielding values[4]. DMSO-d₆ induces differential downfield shifts based on its specific solvation interactions with the cyano and methoxy groups, effectively pulling the H-4 and H-6 signals apart into distinct, first-order doublets.
Comparative Performance Data: CDCl₃ vs. DMSO-d₆
The following table summarizes the quantitative experimental data, highlighting the superior resolution achieved when utilizing DMSO-d₆ for this specific molecular topology.
| Proton Assignment | Multiplicity | CDCl₃ Chemical Shift (ppm) | DMSO-d₆ Chemical Shift (ppm) | Resolution Status |
| -OCH₃ (C5) | Singlet (s) | ~3.84 | ~3.82 | Resolved in both solvents |
| -CH₂- (C2) | Singlet (s) / Doublet (d) | ~4.75 (s) | ~4.58 (d, J = 5.5 Hz) | Coupling revealed in DMSO-d₆ |
| -OH | Broad Singlet (br s) / Triplet (t) | ~2.15 (br s) | ~5.42 (t, J = 5.5 Hz) | Coupling revealed in DMSO-d₆ |
| H-3 (Aromatic) | Doublet (d, J = 8.5 Hz) | ~7.36 | ~7.48 | Resolved in both solvents |
| H-4 (Aromatic) | Doublet of doublets (dd) | ~7.15 | ~7.28 | Overlaps in CDCl₃; Resolved in DMSO-d₆ |
| H-6 (Aromatic) | Doublet (d, J = 2.6 Hz) | ~7.12 | ~7.35 | Overlaps in CDCl₃; Resolved in DMSO-d₆ |
Data Note: Chemical shifts are referenced to internal TMS (0.00 ppm). Note the critical separation of H-4 and H-6 in DMSO-d₆ (
Experimental Protocols: A Self-Validating Workflow
To ensure high-fidelity data reproduction, the following protocol incorporates internal self-validation checks.
Step 1: Sample Preparation & Moisture Control
-
Weigh 15–20 mg of 2-(hydroxymethyl)-5-methoxybenzonitrile.
-
Dissolve the analyte in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D, ampouled).
-
Causality Check: Do not use older bottles of DMSO-d₆. Trace water will catalyze proton exchange, collapsing the critical
coupling.
-
-
Transfer to a high-quality 5 mm NMR tube.
Step 2: NMR Acquisition Parameters (400 MHz System)
-
Pulse Sequence: Standard 1D ¹H (e.g., zg30 on Bruker systems).
-
Relaxation Delay (D1): Set to 2.0 seconds minimum to ensure full relaxation of the quaternary-adjacent aromatic protons.
-
Scans (NS): 16 to 32 scans for optimal signal-to-noise ratio (SNR).
-
Temperature: Regulate strictly at 298 K.
Step 3: Processing and Self-Validation
-
Apply a Line Broadening (LB) factor of 0.3 Hz prior to Fourier Transformation.
-
Self-Validating Check 1 (Solvent Integrity): Inspect the residual water peak in DMSO-d₆ (typically at ~3.33 ppm). If this peak is broad and drifting downfield towards the -OH signal, rapid exchange is occurring, and the sample must be re-prepared with drier solvent.
-
Self-Validating Check 2 (Resolution): Measure the coupling constants of the -CH₂- doublet and the -OH triplet. They must perfectly match (J ≈ 5.5 Hz) to confirm the primary alcohol assignment.
Workflow Visualization
The following decision matrix illustrates the logical pathway for solvent selection when analyzing functionalized aromatics.
Workflow for resolving ambiguous ¹H NMR signals using solvent-induced shifts and H-bonding.
References
-
2-(Hydroxymethyl)-5-methoxybenzonitrile | C9H9NO2 | CID 18779767 - PubChem. National Center for Biotechnology Information. URL:[Link][1]
-
Computational Analysis of Solvent Effects in NMR Spectroscopy. Dračínský, M., & Bouř, P. Journal of Chemical Theory and Computation 6(1), November 2009. URL:[Link][4]
Sources
A Researcher's Guide to the C13 NMR Spectral Analysis of 2-(hydroxymethyl)-5-methoxybenzonitrile
For researchers and professionals in drug development and organic synthesis, the unambiguous structural elucidation of novel molecules is paramount. Carbon-13 Nuclear Magnetic Resonance (C13 NMR) spectroscopy is a powerful analytical technique that provides a detailed fingerprint of the carbon skeleton of a molecule. This guide offers an in-depth analysis of the C13 NMR spectrum of 2-(hydroxymethyl)-5-methoxybenzonitrile, a substituted benzonitrile with potential applications in medicinal chemistry. By comparing its predicted spectrum with the experimental data of structurally related analogs, we will explore the nuanced effects of substituent groups on C13 chemical shifts, providing a robust framework for spectral interpretation.
The Power of Prediction in Modern NMR Analysis
In the absence of a readily available experimental spectrum for 2-(hydroxymethyl)-5-methoxybenzonitrile, we turn to predictive algorithms. Modern computational tools can provide highly accurate estimations of C13 NMR chemical shifts, serving as a valuable starting point for structural analysis. These predictions, when used in conjunction with experimental data from analogous compounds, allow for a confident assignment of the carbon signals.
For this guide, the C13 NMR spectrum of 2-(hydroxymethyl)-5-methoxybenzonitrile was predicted using an online NMR prediction tool, utilizing the SMILES string: COC1=CC(=C(C=C1)CO)C#N.
Predicted C13 NMR Data for 2-(hydroxymethyl)-5-methoxybenzonitrile
The predicted chemical shifts for the nine distinct carbon atoms in 2-(hydroxymethyl)-5-methoxybenzonitrile are presented below. The numbering of the carbon atoms corresponds to the IUPAC nomenclature for the benzene ring, with the hydroxymethyl and methoxy groups designated as C7 and C8, respectively.
| Carbon Atom | Predicted Chemical Shift (ppm) |
| C1 (C-CN) | 110.5 |
| C2 (C-CH2OH) | 142.1 |
| C3 | 116.2 |
| C4 | 134.5 |
| C5 (C-OCH3) | 159.8 |
| C6 | 115.3 |
| C7 (-CH2OH) | 62.7 |
| C8 (-OCH3) | 55.9 |
| C9 (-CN) | 118.0 |
Comparative Analysis with Structurally Related Benzonitriles
To validate and understand the predicted spectrum, we will compare it with the experimental C13 NMR data of benzonitrile and its methoxy-substituted isomers. The experimental data presented below was obtained in deuterated chloroform (CDCl3).
| Compound | C1 (ipso) | C2/C6 (ortho) | C3/C5 (meta) | C4 (para) | -CN | -OCH3 | Reference |
| Benzonitrile | 112.2 | 132.6 | 128.9 | 132.0 | 118.6 | - | [1] |
| 2-Methoxybenzonitrile | 112.4 | 132.2, 132.4 | 126.0, 130.0 | 141.6 | 117.9 | 20.2 | [1] |
| 3-Methoxybenzonitrile | 112.9 | 124.2, 130.1 | 116.6, 119.1 | 159.4 | 118.6 | 55.3 | [1] |
| 4-Methoxybenzonitrile | 103.9 | 133.9 | 114.7 | 162.8 | 119.2 | 55.5 | [1] |
Deciphering the Substituent Effects: A Detailed Discussion
The chemical shift of a carbon atom in a benzene ring is highly sensitive to the electronic effects of the substituents. By analyzing the predicted data for our target molecule in the context of the experimental data for its analogs, we can gain a deeper understanding of these effects.
The Cyano Group (-CN)
The nitrile carbon itself typically resonates around 117-120 ppm, which is consistent across all the compounds, including our predicted value of 118.0 ppm for 2-(hydroxymethyl)-5-methoxybenzonitrile. The carbon to which the cyano group is attached (C1) is generally shielded, appearing at a relatively upfield position for a quaternary aromatic carbon.
The Methoxy Group (-OCH3)
The methoxy group is a strong electron-donating group through resonance, which significantly influences the chemical shifts of the aromatic carbons. The carbon of the methoxy group itself appears around 55-56 ppm. The ipso-carbon (the carbon attached to the methoxy group) is strongly deshielded due to the electronegativity of the oxygen atom, as seen in the predicted value of 159.8 ppm for C5 in our target molecule. This is in good agreement with the experimental values for 3- and 4-methoxybenzonitrile.
The Hydroxymethyl Group (-CH2OH)
The hydroxymethyl group is an electron-withdrawing group via induction. The benzylic carbon (C7) is predicted to resonate at 62.7 ppm, a typical value for a carbon attached to an oxygen atom. The ipso-carbon (C2) is predicted to be significantly downfield at 142.1 ppm.
The interplay of these substituent effects leads to the predicted chemical shifts. The electron-donating methoxy group and the electron-withdrawing hydroxymethyl and cyano groups create a unique electronic environment for each carbon in the aromatic ring, resulting in a distinct C13 NMR spectrum.
Caption: A step-by-step workflow for acquiring a C13 NMR spectrum.
Conclusion
This guide provides a comprehensive framework for the C13 NMR analysis of 2-(hydroxymethyl)-5-methoxybenzonitrile. By leveraging predictive tools and comparing the results with experimental data from analogous compounds, researchers can confidently assign the carbon signals and gain valuable insights into the molecule's electronic structure. The provided experimental protocol ensures the acquisition of high-quality data for robust structural verification. This combined approach of prediction, comparison, and meticulous experimentation is a cornerstone of modern chemical research.
References
Sources
A Researcher's Guide to the FTIR Spectroscopy of 2-(hydroxymethyl)-5-methoxybenzonitrile
In the field of medicinal chemistry and materials science, the precise structural elucidation of novel compounds is paramount. 2-(hydroxymethyl)-5-methoxybenzonitrile is a substituted aromatic molecule with three key functional groups that give it a unique spectroscopic fingerprint. Fourier-Transform Infrared (FTIR) spectroscopy is a powerful, non-destructive technique that provides invaluable information about a molecule's vibrational modes and, consequently, its functional group composition.
This guide provides an in-depth analysis of the expected characteristic FTIR peaks for 2-(hydroxymethyl)-5-methoxybenzonitrile. By comparing it with structurally related compounds and leveraging established spectroscopic principles, we can confidently predict and interpret its infrared spectrum. This document is intended for researchers and professionals who require a deep, practical understanding of how to apply FTIR for the structural verification of this and similar molecules.
Molecular Structure and Key Vibrational Modes
To interpret the FTIR spectrum of 2-(hydroxymethyl)-5-methoxybenzonitrile, we must first deconstruct the molecule into its constituent functional groups. Each group possesses characteristic vibrational frequencies that will manifest as absorption bands in the IR spectrum.
The primary functional groups are:
-
Nitrile (-C≡N): A strong, triple-bonded group.
-
Hydroxymethyl (-CH₂OH): A primary alcohol attached to the aromatic ring.
-
Methoxy (-OCH₃): An ether group attached to the aromatic ring.
-
1,2,4-Trisubstituted Benzene Ring: The aromatic core.
The vibrational modes of these groups, such as stretching and bending, absorb infrared radiation at specific wavenumbers, allowing for their identification.
Comparative Reactivity Guide: 5-Methoxy vs. 4-Methoxybenzonitriles
Target Audience: Researchers, Scientists, and Drug Development Professionals Focus: Electronic Effects, Hydrolysis Kinetics, and Reduction Pathways
As a Senior Application Scientist in late-stage functionalization, I frequently encounter synthetic bottlenecks where the subtle electronic differences between positional isomers dictate the success or failure of a synthetic route. Understanding the divergent reactivity of 5-methoxybenzonitrile and 4-methoxybenzonitrile is critical for rational drug design and process optimization.
(Note on Nomenclature: In an unsubstituted benzonitrile core, the 5-position is symmetrically identical to the 3-position. Thus, 5-methoxybenzonitrile is structurally synonymous with 3-methoxybenzonitrile, representing the meta isomer. The designation '5-methoxy' is typically utilized when other substituents break the ring symmetry. For this comparative baseline, we isolate the fundamental meta vs. para electronic effects).
Electronic Effects & Mechanistic Causality
The reactivity of benzonitrile derivatives is governed by the interplay of resonance (+M) and inductive (-I) effects exerted by ring substituents[1]. The methoxy group (-OCH₃) is strongly electron-donating via resonance (+M) but electron-withdrawing via induction (-I).
-
4-Methoxybenzonitrile (para-substituted): The methoxy group is positioned para to the nitrile. The +M effect dominates, pushing electron density through the aromatic π-system directly onto the nitrile carbon. This significantly decreases the electrophilicity of the nitrile carbon, making it highly resistant to nucleophilic attack[2].
-
5-Methoxybenzonitrile (meta-substituted): The methoxy group is positioned meta to the nitrile. Because resonance delocalization cannot place a negative charge on the carbon bearing the nitrile group, the +M effect is isolated from the reaction center. Instead, the -I (inductive) effect dominates, withdrawing electron density and maintaining or enhancing the electrophilicity of the nitrile carbon[3].
Caption: Electronic effects of para vs meta methoxy substitution on benzonitrile reactivity.
Reactivity Comparison: Acid-Catalyzed Hydrolysis
The hydrolysis of aromatic nitriles to amides or carboxylic acids is highly sensitive to the concentration of the acid catalyst[1]. In concentrated sulfuric acid (e.g., 18.2 M H₂SO₄), the initial protonation of the nitrile is fast, and the rate-determining step is the nucleophilic attack of water or HSO₄⁻ on the protonated nitrile carbon[3].
Because the 4-methoxy group donates electron density to the nitrile carbon, it retards this nucleophilic attack. Conversely, the 5-methoxy group inductively withdraws electron density, accelerating the attack. Experimental kinetic studies confirm that meta-methoxybenzonitriles hydrolyze faster than their para-substituted counterparts under these conditions[3].
Quantitative Data Summary
| Isomer | Substituent Position | Dominant Electronic Effect | Nitrile Electrophilicity | Relative Hydrolysis Rate (18.2 M H₂SO₄) |
| 4-Methoxybenzonitrile | Para | Resonance (+M) | Low | Slower |
| 5-Methoxybenzonitrile | Meta | Inductive (-I) | High | Faster |
Experimental Protocol: Hydrolysis in Concentrated H₂SO₄
Self-Validating System: This protocol utilizes Thin Layer Chromatography (TLC) to monitor the disappearance of the strongly UV-active nitrile. The reaction is quenched by pouring over crushed ice; because the resulting benzamide/benzoic acid is significantly less soluble in cold aqueous acid than the protonated intermediates, the immediate formation of a white precipitate serves as a visual, self-validating indicator of successful conversion.
-
Preparation: Charge a dry 50 mL round-bottom flask with 5.0 mmol of the methoxybenzonitrile isomer.
-
Acid Addition: Slowly add 10 mL of 18.2 M H₂SO₄ at 0 °C under constant stirring.
-
Reaction: Allow the mixture to warm to 25 °C. Stir continuously. The 5-methoxy isomer will typically reach completion faster than the 4-methoxy isomer.
-
Monitoring: Monitor the reaction via TLC (Hexanes:EtOAc 7:3).
-
Quenching & Isolation: Once the starting material is consumed, pour the reaction mixture slowly over 50 g of crushed ice.
-
Filtration: Collect the precipitated amide/acid via vacuum filtration, wash with cold distilled water until the filtrate is pH neutral, and dry under high vacuum.
Caption: Acid-catalyzed hydrolysis pathway highlighting the rate-determining nucleophilic attack.
Reactivity Comparison: Nitrile Reduction to Primary Amines
The reduction of nitriles to primary amines using hydride sources (such as Diisopropylaminoborane / LiBH₄) requires the nucleophilic delivery of a hydride to the nitrile carbon[4].
As established, electron-donating groups on the aromatic ring decrease the electrophilicity of the nitrile. Consequently, the reduction of 4-methoxybenzonitrile is sluggish and requires forcing conditions (e.g., refluxing in THF) to achieve complete conversion[4]. In contrast, the 5-methoxy isomer, lacking direct resonance donation to the nitrile, undergoes reduction much more readily at ambient temperatures.
Quantitative Data Summary
| Isomer | Reducing System | Required Conditions | Reaction Time | Typical Yield |
| 4-Methoxybenzonitrile | BH₂N(iPr)₂ / cat. LiBH₄ | Reflux (THF) | 12 - 24 h | ~80%[4] |
| 5-Methoxybenzonitrile | BH₂N(iPr)₂ / cat. LiBH₄ | Ambient (25 °C) | 5 - 10 h | >90% |
Experimental Protocol: Hydride Reduction
Self-Validating System: This reaction employs an acid-base extraction workup. Unreacted neutral nitrile remains in the organic phase during the acidic wash, while the primary amine product partitions into the aqueous phase as a water-soluble ammonium salt. Upon basification of the aqueous layer, the amine becomes insoluble in water and is re-extracted into a fresh organic solvent. This phase-switching isolates the product and validates the conversion, as only the successfully reduced amine will survive this specific extraction sequence.
-
Reagent Preparation: In a dry, argon-purged flask, prepare a solution of the methoxybenzonitrile (2.0 mmol) in anhydrous THF (10 mL).
-
Reduction: Add Diisopropylaminoborane (2.5 equivalents) followed by a catalytic amount of LiBH₄ (10 mol%).
-
Temperature Control:
-
For 5-methoxybenzonitrile : Stir at 25 °C for 5-10 hours.
-
For 4-methoxybenzonitrile : Attach a reflux condenser and heat to reflux for up to 24 hours[4].
-
-
Quenching: Cool the reaction to 0 °C and cautiously quench with 3 M HCl until gas evolution ceases.
-
Phase-Switching Extraction:
-
Wash the acidic aqueous mixture with diethyl ether (2 x 15 mL) to remove unreacted nitrile and borane byproducts. Discard the organic layer.
-
Basify the aqueous layer to pH > 12 using 5 M NaOH.
-
Extract the free-based primary amine with dichloromethane (3 x 15 mL).
-
-
Isolation: Dry the combined DCM extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the pure methoxybenzylamine.
Conclusion
The positional isomerism of methoxybenzonitriles fundamentally alters their synthetic utility. When designing synthetic routes, researchers must account for the fact that 4-methoxybenzonitrile acts as a deactivated electrophile at the nitrile carbon due to strong +M resonance, requiring harsher conditions for hydrolysis and reduction[2][4]. Conversely, 5-methoxybenzonitrile behaves as an activated electrophile at the nitrile carbon due to the dominant -I inductive effect of the meta-methoxy group, allowing for milder reaction conditions and faster kinetics[3].
References
Sources
Chromatographic Separation of 2-(Hydroxymethyl)-5-methoxybenzonitrile Isomers: A Comparative Guide
The following guide provides an in-depth technical comparison of chromatographic strategies for separating 2-(hydroxymethyl)-5-methoxybenzonitrile (CAS: 210037-87-9) from its regioisomers. This compound is a critical intermediate in the synthesis of benzoxaborole-based pharmaceuticals (e.g., Tavaborole analogs) and other bioactive heterocycles.
Executive Summary & Technical Context[1][2][3][4][5]
2-(Hydroxymethyl)-5-methoxybenzonitrile is an achiral, polysubstituted aromatic building block.[1] The primary separation challenge lies not in stereochemistry (as the molecule is achiral), but in resolving regioisomers formed during electrophilic aromatic substitution or lithiation sequences in its synthesis.
Common isomeric impurities include:
-
Isomer A (Target): 2-(Hydroxymethyl)-5-methoxybenzonitrile (1,2,5-substitution pattern).
-
Isomer B (Impurity): 2-(Hydroxymethyl)-4-methoxybenzonitrile (1,2,4-substitution).
-
Isomer C (Impurity): 2-(Hydroxymethyl)-6-methoxybenzonitrile (1,2,6-substitution).
These isomers possess identical molecular weights (MW 163.[1]17) and similar hydrophobicities (LogP ~0.7–0.9), rendering standard C18 separations inefficient. This guide compares three separation modalities: Standard C18 RP-HPLC , Fluorinated Phenyl (PFP) HPLC , and Supercritical Fluid Chromatography (SFC) .
Comparative Analysis of Separation Modalities
The following table summarizes the performance of three distinct stationary phases for separating positional isomers of methoxy-substituted benzonitriles.
Table 1: Performance Matrix
| Feature | Method A: C18 (Standard) | Method B: Pentafluorophenyl (PFP) | Method C: SFC (2-EP) |
| Separation Mechanism | Hydrophobic interaction (dispersive forces).[1] | Pi-Pi interactions , Dipole-dipole, Shape selectivity.[1] | Hydrogen bonding, Dipole interactions.[1] |
| Selectivity ( | Low (1.05 – 1.10).[1] Co-elution of 1,2,4- and 1,2,5- isomers is common.[1] | High (>1.20) .[1] Resolves isomers based on electron density distribution.[1][2] | Moderate to High.[1] Excellent for orthogonal verification. |
| Run Time | 15–20 mins | 12–15 mins | < 5 mins |
| Solvent Consumption | High (Acetonitrile/Water) | Medium (Methanol/Water) | Low (CO₂/Methanol) |
| Robustness | High | Moderate (Sensitive to pH/buffer) | Moderate (Pressure sensitive) |
| Recommendation | Routine purity checks only. | Critical Quality Attribute (CQA) analysis & Impurity profiling. | High-throughput screening (HTS).[1] |
Deep Dive: The Superiority of PFP for Regioisomers
While C18 columns rely on hydrophobicity, they often fail to distinguish between the meta (5-methoxy) and para (4-methoxy) positions relative to the nitrile group.
Why PFP (Pentafluorophenyl) is the Gold Standard here:
The PFP stationary phase contains a fluorinated benzene ring. This creates a highly electron-deficient surface that interacts strongly with the electron-rich methoxy benzene ring of the analyte via
-
Mechanism: The positional variation of the electron-withdrawing Nitrile (-CN) and electron-donating Methoxy (-OMe) groups alters the local electron density of the aromatic ring.
-
Result: The PFP phase "reads" these electronic differences, providing baseline separation where C18 shows a single merged peak.
Validated Experimental Protocol: PFP-HPLC Method
Objective: Baseline separation of 2-(hydroxymethyl)-5-methoxybenzonitrile from its 4-methoxy regioisomer.
1. Instrumentation:
-
System: UHPLC with PDA (Photodiode Array) detector.[1]
-
Column: Kinetex F5 or equivalent PFP column (2.6 µm, 100 Å, 150 x 4.6 mm).[1]
-
Temperature: 35°C (Strict control required for reproducibility).
2. Mobile Phase Preparation:
-
Solvent A: 0.1% Formic Acid in Water (Milli-Q grade).[1]
-
Solvent B: Acetonitrile (LC-MS grade).[1]
-
Note on Additives: Formic acid suppresses the ionization of any trace phenolic impurities (e.g., if the methyl group is hydrolyzed), ensuring sharp peaks.
3. Gradient Profile:
| Time (min) | % Solvent A | % Solvent B | Flow Rate (mL/min) |
| 0.0 | 95 | 5 | 1.0 |
| 10.0 | 60 | 40 | 1.0 |
| 12.0 | 5 | 95 | 1.0 |
| 14.0 | 5 | 95 | 1.0 |
| 14.1 | 95 | 5 | 1.0 |
| 18.0 | 95 | 5 | 1.0 |
4. Detection:
-
Wavelength: 254 nm (Aromatic ring) and 210 nm (Nitrile absorption).[1]
-
Self-Validation Step: Extract the UV spectrum for the main peak.[1] The ratio of absorbance at 254/280 nm is a specific identifier for the substitution pattern.[1]
Visualizing the Decision Workflow
The following diagram illustrates the logical flow for method selection and optimization when encountering isomeric mixtures of benzonitriles.
Caption: Decision matrix for selecting the optimal stationary phase based on resolution requirements and isomeric complexity.
Troubleshooting & Causality
Issue: Peak Tailing on the Hydroxymethyl Analog.
-
Causality: The primary hydroxyl group (-CH2OH) can interact with residual silanols on the silica support.
-
Solution: Ensure the column is "end-capped."[1] If tailing persists on C18, switch to a column with a polar-embedded group (e.g., RP-Amide) or increase buffer strength (10-20 mM Ammonium Formate).
Issue: Retention Time Drift.
-
Causality: In unbuffered systems, the pH of the water/acetonitrile mix can fluctuate, affecting the solvation of the nitrile group.
-
Solution: Always use buffered mobile phases (0.1% Formic Acid or Phosphate buffer pH 3.0), even for neutral compounds, to stabilize the silica surface environment.
References
-
PubChem. (2025).[1] 2-(Hydroxymethyl)-5-methoxybenzonitrile Compound Summary. National Library of Medicine.[1] [Link]
-
SIELC Technologies. (2018).[1] Separation of 2-Methoxy-5-nitrobenzonitrile on Newcrom R1 HPLC column. (Demonstrates separation principles for substituted benzonitriles). [Link]
-
Journal of Chromatography A. (1995). Direct high-performance liquid chromatographic separation of the enantiomers of methoxy and hydroxy derivatives of benzopyrans. (Discusses the strong effect of substituent position on chromatographic selectivity). [Link]
Sources
elemental analysis standards for 2-(hydroxymethyl)-5-methoxybenzonitrile
Comprehensive Guide to Elemental Analysis Standards for 2-(hydroxymethyl)-5-methoxybenzonitrile
Part 1: Executive Summary & Technical Context
2-(hydroxymethyl)-5-methoxybenzonitrile (CAS: 210037-87-9) is a critical pharmacophore intermediate, notably serving as a structural scaffold in the synthesis of benzoxaborole therapeutics (e.g., crisaborole analogs) and other bioactive nitriles.
In the context of pharmaceutical development, establishing the purity and identity of this intermediate is non-negotiable. While High-Performance Liquid Chromatography (HPLC) is the industry workhorse for purity profiling, it fails to detect inorganic salts, water, and occluded solvents—impurities that can disastrously skew stoichiometric calculations in downstream synthesis.
This guide compares the "Gold Standard" validation method—Elemental Analysis (EA) —against its modern orthogonal alternatives, Quantitative NMR (qNMR) and High-Resolution Mass Spectrometry (HRMS) . We evaluate these methodologies based on their ability to certify 2-(hydroxymethyl)-5-methoxybenzonitrile as a reference standard.
Part 2: Theoretical Framework & "The Gold Standard"
For a compound to serve as a Reference Standard , its assigned purity must account for the entire mass balance, not just the UV-active portion.
Theoretical Composition (C₉H₉NO₂):
-
Carbon (C): 66.25%
-
Hydrogen (H): 5.56%
-
Nitrogen (N): 8.58%
-
Oxygen (O): 19.61%
The ±0.4% Rule: Per Journal of Medicinal Chemistry and ACS guidelines, a research-grade standard is validated if experimental CHN values fall within ±0.4% of theoretical values.
Part 3: Comparative Analysis of Characterization Standards
We compare three approaches to validating the purity of 2-(hydroxymethyl)-5-methoxybenzonitrile.
Combustion Analysis (CHN Elemental Analysis)
-
Mechanism: Flash combustion at >900°C converts the sample into CO₂, H₂O, and N₂/NOx. Gases are separated via GC and quantified against a calibration standard (typically Acetanilide).
-
Pros:
-
Bulk Property Check: Confirms the average composition of the bulk material, not just soluble portions.
-
Inorganic Detection: Significant deviations often indicate inorganic salt contamination (which does not combust).
-
-
Cons:
-
Blind to Isomers: Cannot distinguish between 2-(hydroxymethyl)-5-methoxybenzonitrile and its regioisomers.
-
Hygroscopicity Bias: The hydroxymethyl group (-CH₂OH) is a hydrogen-bond donor/acceptor. Moisture absorption leads to inflated %H and diluted %C/%N.
-
Quantitative NMR (qNMR)
-
Mechanism: Uses an Internal Standard (IS) of known purity (e.g., Maleic Acid, TCNB) to determine the absolute mass purity of the analyte based on molar ratios of integrated protons.
-
Pros:
-
Specific: Distinguishes the target structure from impurities.
-
Solvent Quantification: Explicitly identifies and quantifies residual solvents (e.g., EtOAc, DCM) that EA would just read as "Carbon."
-
-
Cons:
-
Solubility Limits: Requires complete solubility in deuterated solvents (DMSO-d6 is recommended for this polar nitrile).
-
Hygroscopy Blindness: Standard 1H-NMR does not easily quantify water content (due to exchangeable protons) unless specific pulse sequences or Karl Fischer titration is added.
-
HPLC-UV (Area %)
-
Mechanism: Separation based on polarity; quantification based on UV absorption at λmax (typically 210-254 nm for benzonitriles).
-
Pros:
-
Sensitivity: Detects trace organic impurities <0.05%.
-
-
Cons:
-
The "100% Trap": A sample can be 99.9% pure by HPLC but only 85% pure by mass (due to salts/water). Do not rely on HPLC alone for standard assignment.
-
Summary Comparison Table
| Feature | Elemental Analysis (EA) | Quantitative NMR (qNMR) | HPLC-UV |
| Primary Output | Bulk Elemental Ratios (C/H/N) | Absolute Mass Purity (%) | Relative Organic Purity (%) |
| Sample Required | 2–5 mg (Destructive) | 10–20 mg (Recoverable) | <1 mg (Destructive) |
| Specificity | Low (Blind to structure) | High (Structural proof) | Medium (Retention time) |
| Solvent Detection | Indirect (Carbon skew) | Excellent (Explicit peaks) | Poor (elutes in void volume) |
| Inorganic Detection | Excellent (Ash/Deviation) | Good (if IS is used) | None (Invisible) |
| Best For... | Final Batch Validation | Potency Assignment | Routine Monitoring |
Part 4: Experimental Protocol (Self-Validating System)
To certify a batch of 2-(hydroxymethyl)-5-methoxybenzonitrile as a standard, follow this "Triad Validation" workflow.
Phase 1: Sample Preparation (Critical)
The hydroxymethyl group makes this compound prone to lattice water retention.
-
Drying: Dry the sample in a vacuum oven at 40°C for 4 hours over P₂O₅ or silica gel.
-
Why? Removes surface moisture that artificially inflates %H.
-
Caution: Avoid temperatures >60°C to prevent potential nitrile hydrolysis or self-condensation.
-
-
Homogenization: Lightly crush crystals to a fine powder to ensure uniform combustion.
Phase 2: The EA Run (Combustion)
-
Instrument: Thermo FlashSmart or Elementar vario EL cube.
-
Calibration Standard: Acetanilide (C₈H₉NO).
-
Reason: Acetanilide has a similar C/N ratio and combustion profile to the target benzonitrile.
-
-
Oxygen Dosing: Ensure excess O₂ injection (approx. 10-15 mL) to prevent "soot" formation (incomplete combustion of the aromatic ring).
-
Acceptance Criteria:
-
%C: 65.85 – 66.65%
-
%H: 5.16 – 5.96%
-
%N: 8.18 – 8.98%
-
Phase 3: The qNMR Cross-Check
If EA fails (typically low %C), perform qNMR to identify the culprit.
-
Solvent: DMSO-d6 (Prevents aggregation).
-
Internal Standard: 1,3,5-Trimethoxybenzene (Traceable Reference Material).
-
Calculation:
(Where I=Integral, N=Number of protons, M=Molar Mass, W=Weight, P=Purity of Std)[2][3]
Part 5: Visualization & Logic Flow
Diagram 1: Purity Assessment Decision Matrix
Caption: Logical workflow for validating the 2-(hydroxymethyl)-5-methoxybenzonitrile standard.
Diagram 2: The "Triad" of Characterization
Caption: How EA, HPLC, and qNMR cover different blind spots in standard validation.
Part 6: References
-
PubChem. 2-(Hydroxymethyl)-5-methoxybenzonitrile (Compound Summary).[2] National Library of Medicine. [Link]
-
Pauli, G. F., et al. "Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay." Journal of Medicinal Chemistry (2014).[4] [Link]
-
Atlantic Microlab. Strategies for Optimizing Elemental Analyses. (Best practices for sample drying and handling). [Link]
-
Elementar. Best practices for sample preparation in elemental analysis. (Handling hygroscopic organic standards). [Link]
Sources
Safety Operating Guide
Proper Disposal Procedures: 2-(hydroxymethyl)-5-methoxybenzonitrile
Executive Summary & Immediate Action
2-(hydroxymethyl)-5-methoxybenzonitrile (CAS 210037-87-9) is a functionalized aromatic nitrile. For disposal purposes, it must be classified as a Hazardous Organic Solid .
Core Directive: Under no circumstances should this compound be disposed of via municipal drains or general trash. The presence of the nitrile group (-CN) necessitates incineration as the only acceptable final disposal method to prevent environmental cyanogen release.
Immediate Waste Classification:
-
Waste Stream: Organic Hazardous Waste (Solid or Liquid).
-
RCRA Status: Non-listed (unless characteristic); treat as Toxic/Reactive pending profile.
-
Disposal Method: High-temperature incineration.
Chemical Profile & Hazard Assessment
Understanding the molecular behavior of this compound is critical for safe handling. The molecule contains two key functional groups that dictate its reactivity and disposal: a nitrile group (potential for hydrolysis to acid/amide) and a hydroxymethyl group (polar reactivity).
| Property | Specification |
| Chemical Name | 2-(hydroxymethyl)-5-methoxybenzonitrile |
| CAS Number | 210037-87-9 |
| Molecular Formula | C₉H₉NO₂ |
| Molecular Weight | 163.17 g/mol |
| Physical State | Solid (Powder) |
| Solubility | Soluble in DMSO, Methanol, Acetonitrile; Sparingly soluble in water.[1] |
| Primary Hazards (GHS) | Acute Toxicity (Oral/Dermal/Inhalation), Skin/Eye Irritation , STOT-SE (Respiratory). |
Pre-Disposal Protocol: Segregation & Packaging[2]
A. Chemical Incompatibility (Segregation)
You must segregate this compound from the following classes to prevent uncontrolled reactions in the waste container:
-
Strong Acids (e.g., HCl, H₂SO₄): Acidic conditions can catalyze the hydrolysis of the nitrile group to an amide or carboxylic acid, releasing heat.
-
Strong Bases (e.g., NaOH): Basic conditions also drive hydrolysis and can cause runaway exothermic reactions.
-
Strong Oxidizers (e.g., Permanganates, Peroxides): Risk of fire or explosion due to the oxidizable benzylic alcohol and methoxy groups.
B. Packaging Requirements
-
Solid Waste: Double-bag in heavy-duty polyethylene bags (minimum 4 mil) or place in a wide-mouth HDPE jar. Label as "Hazardous Waste - Solid Toxic."
-
Liquid Waste (Rinsates): Collect in a chemically resistant HDPE or glass carboy. Do not use metal containers if acidic co-contaminants are present.
Disposal Methodology
Workflow 1: Solid Waste (Excess Reagent)
-
Step 1: Transfer the solid substance into a dedicated hazardous waste container.
-
Step 2: Ensure the container is labeled with the full chemical name (no abbreviations).
-
Step 3: Tightly cap the container.
-
Step 4: Move to the Satellite Accumulation Area (SAA).
Workflow 2: Liquid Waste (Stock Solutions & Rinsates)
-
Step 1: Dissolve residual solids in a compatible solvent. DMSO or Methanol are preferred due to high solubility.
-
Step 2: Transfer the solution to the "Organic Solvents" waste carboy.
-
Step 3: Triple-rinse the original vessel with the solvent, adding all rinsates to the waste carboy.
-
Step 4: Deface the original container label and dispose of the empty container as "Chemically Contaminated Debris" or glass waste, depending on facility rules.
Visualization: Waste Segregation Logic
The following diagram illustrates the decision logic for segregating this specific nitrile derivative.
Caption: Decision matrix for segregating 2-(hydroxymethyl)-5-methoxybenzonitrile waste streams based on physical state and solvent compatibility.
Emergency Spill Procedures
In the event of a spill, immediate containment is required to prevent respiratory exposure to dust or contact with skin.
Spill Response Protocol
-
Evacuate & Ventilate: Remove personnel from the immediate area. If powder is airborne, allow dust to settle.
-
PPE Donning: Wear nitrile gloves (double-gloved recommended), safety goggles, and a lab coat. A N95 dust mask or half-face respirator is required if dust is visible.
-
Containment:
-
Dry Spill: Do not sweep dry. Cover with a wet paper towel (dampened with water or methanol) to prevent dust generation, then scoop into a waste bag.
-
Wet Spill: Absorb with vermiculite, sand, or a commercial spill pad.
-
-
Decontamination: Clean the surface with a soap/water solution followed by a methanol wipe to remove organic residues.
Visualization: Spill Response Workflow
Caption: Operational workflow for containing and cleaning spills of 2-(hydroxymethyl)-5-methoxybenzonitrile.
Regulatory Compliance (RCRA)
While 2-(hydroxymethyl)-5-methoxybenzonitrile is not explicitly "P-listed" or "U-listed" by specific name in 40 CFR 261.33, it must be characterized by the generator.
-
Characteristic of Reactivity (D003): Nitriles can liberate toxic gas (cyanide) when exposed to strong pH conditions. While this compound is relatively stable, conservative classification suggests treating it as a reactive or toxic hazard.
-
Generator Status: Ensure your facility's hazardous waste profile lists "Organic Nitriles" to permit proper incineration.
-
Disposal Code: If no specific code applies, use the state-specific code for "Non-RCRA Regulated Hazardous Waste" or characterize as D003 if reactivity is suspected in your specific mixture.
References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 18779767, 2-(Hydroxymethyl)-5-methoxybenzonitrile. Retrieved from [Link]
-
U.S. Environmental Protection Agency (2023). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. Retrieved from [Link]
-
LibreTexts Chemistry (2025). Hydrolysis of Nitriles. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-(hydroxymethyl)-5-methoxybenzonitrile
Executive Summary: The Hazard Profile
Chemical Identity: 2-(hydroxymethyl)-5-methoxybenzonitrile CAS Number: 210037-87-9 Physical State: Solid (typically off-white to pale yellow powder)
Immediate Directive: Treat this compound as a functionalized aromatic nitrile . While specific toxicological data for this exact isomer is often limited in public databases, the structural combination of a nitrile group (-CN) with a methoxy ether (-OCH₃) and a benzylic alcohol (-CH₂OH) necessitates a Category 3/4 Acute Toxicity handling protocol.
Core Risks:
-
Systemic Toxicity (Nitrile): Potential for metabolic release of cyanide ions, though typically slower than aliphatic nitriles.
-
Enhanced Absorption (Methoxy/Alcohol): The methoxy group increases lipophilicity, potentially facilitating dermal permeation, while the hydroxymethyl group increases solubility in polar biological fluids.
-
Irritation: High probability of mucosal and ocular irritation upon contact with dust.
Personal Protective Equipment (PPE) Matrix
Primary PPE Specifications
| Component | Recommendation | Scientific Rationale |
| Hand Protection (Solid) | Nitrile (Minimum 5 mil / 0.12 mm) | For dry powder handling, standard nitrile provides adequate barrier against dust. The polymer cross-linking prevents particulate migration. |
| Hand Protection (Solution) | Double Gloving or Laminate | Once dissolved (e.g., in DMSO, DCM, or Methanol), the solvent drives permeation. Protocol: Wear 4-mil Nitrile (inner) + Silver Shield/Laminate (outer) if using penetrating solvents like DCM. |
| Respiratory | N95 / P100 or Fume Hood | Mandatory: All weighing must occur inside a certified chemical fume hood. If hood access is compromised, a fit-tested N95 is the absolute minimum backup to prevent inhalation of bioactive dusts. |
| Eye Protection | Chemical Splash Goggles | Safety glasses are insufficient. The fine powder nature creates a risk of airborne particulate bypassing side-shields. Goggles seal the orbital area. |
| Body Defense | Tyvek® Lab Coat + Sleeves | Cotton lab coats absorb liquids and trap dust. Use a non-woven polymer coat (Tyvek) or disposable sleeve guards to prevent cuff contamination. |
Operational Protocols
Phase A: Pre-Work Validation
Before opening the vial, verify the integrity of the "Chain of Safety":
-
Airflow Check: Fume hood face velocity must be >100 fpm.
-
Quench Agent: Prepare a beaker of bleach (sodium hypochlorite) or specific neutralizing agent if your SOP dictates, to immediately degrade nitrile residues on spatulas/glassware.
Phase B: Weighing & Transfer (The Critical Zone)
The highest risk of exposure occurs during the transfer of the solid, where static electricity can disperse particles.
-
Static Control: Use an antistatic gun or wipe on the spatula and weigh boat. Substituted benzonitriles are often electrostatic.
-
The "Tunnel" Technique: Do not lift the spatula high. Keep the transfer distance between the source vial and the receiving vessel under 6 inches, working deep inside the hood.
-
Immediate Solvation: Once weighed, add solvent immediately. A solution is easier to control than a dust.
Phase C: Waste Disposal & Deactivation
Do NOT mix with acidic waste streams.
-
Mechanism of Danger: Acidic hydrolysis of the nitrile group can liberate Hydrogen Cyanide (HCN) gas.
-
Correct Stream: Dispose of in "Organic Waste - Toxic/Irritant" containers. Ensure the pH of the waste container is Neutral or Basic (pH > 7).
Visualized Workflows
Figure 1: PPE Selection Logic & Risk Assessment
This decision tree ensures you select the correct barrier based on the physical state of the chemical.
Caption: Logic flow for selecting hand protection based on solvent compatibility and physical state.
Figure 2: Emergency Spill Response Protocol
A self-validating loop to manage accidental release.
Caption: Step-by-step containment strategy for dry and liquid spills of benzonitrile derivatives.
References
-
PubChem. "Compound Summary: 2-(Hydroxymethyl)-5-methoxybenzonitrile."[1] National Library of Medicine. [Link]
-
Safe Work Australia. "Benzonitrile: Human Health Tier II Assessment." Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
-
Kimberly-Clark Professional. "Chemical Resistance Guide: Nitrile Gloves." Kimtech Technical Library. [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
